molecular formula C9H9NO5 B1205253 3,4-Dimethoxy-5-nitrobenzaldehyde CAS No. 22027-96-9

3,4-Dimethoxy-5-nitrobenzaldehyde

Cat. No.: B1205253
CAS No.: 22027-96-9
M. Wt: 211.17 g/mol
InChI Key: VHXOKHNXAGVMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-5-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUWQZZKSKEHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. This document outlines its fundamental characteristics, detailed experimental protocols for property determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with two methoxy groups, a nitro group, and a formyl group. These functional groups dictate its chemical reactivity and physical properties.

Data Presentation
Physical PropertyValueSource(s)
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1][2]
Appearance Pale yellow solid[2]
Melting Point Not available
Boiling Point Not available (likely decomposes)
Solubility Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and sparingly soluble in water.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a crystalline organic compound like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

Procedure:

  • Ensure the compound to be tested is completely dry. If necessary, dry the sample under a vacuum.

  • If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.[3]

  • Pack the dry, powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[4]

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat the apparatus again, but at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

Assessment of Solubility

Understanding the solubility of a compound is crucial for its purification, reaction setup, and formulation.

Apparatus:

  • Small test tubes

  • Graduated pipettes or micropipettes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

  • Place approximately 10-20 mg of the solid compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly soluble: A small portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • For compounds that are sparingly soluble or insoluble at room temperature, the test tube can be gently warmed to assess for any increase in solubility with temperature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Spatula

  • Agate mortar and pestle

  • Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups of this compound (e.g., C=O stretch of the aldehyde, NO₂ stretches, C-O stretches of the methoxy groups, and aromatic C-H and C=C stretches).

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

  • NMR Spectrometer

  • NMR tubes

  • Volumetric flasks and pipettes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS)

Procedure:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectra by examining the chemical shifts, integration (for ¹H NMR), and splitting patterns to assign the signals to the different protons and carbons in the molecule.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (3,4-Dimethoxybenzaldehyde) reaction Nitration Reaction (e.g., with Nitric Acid in Acetic Acid) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product (this compound) purification->product mp Melting Point Determination product->mp Physical Properties sol Solubility Assessment product->sol ir IR Spectroscopy product->ir Structural Analysis nmr NMR Spectroscopy (¹H and ¹³C) product->nmr final Structure Confirmed

Caption: Workflow for Synthesis and Characterization.

References

3,4-Dimethoxy-5-nitrobenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with two methoxy groups (-OCH₃), a nitro group (-NO₂), and a formyl (aldehyde) group (-CHO).

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₉NO₅[1][2]

  • Canonical SMILES: COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O[1]

  • InChI Key: NOUWQZZKSKEHCI-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Property NameValueSource
Molecular Weight 211.17 g/mol PubChem[1]
Exact Mass 211.04807239 DaPubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 81.4 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Formal Charge 0PubChem[1]
Complexity 338PubChem[1]

Note: The properties listed are computationally generated and may differ from experimental values.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been reported.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of veratraldehyde (3,4-dimethoxybenzaldehyde).

Protocol:

  • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.[2]

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution.[2]

  • Continuously stir the mixture for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Upon completion of the reaction, pour the reaction mixture into a large volume of water.[2]

  • A pale yellow solid will precipitate. Collect the solid by filtration.[2]

  • Wash the solid repeatedly with water and then dry to obtain the final product.[2]

A reported yield for this reaction is 98%.[2]

Method 2: Methylation of 5-Nitrovanillin

This synthetic route involves the methylation of the hydroxyl group of 5-nitrovanillin.

Protocol:

  • Prepare a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) and cool to 0°C.[3]

  • Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.[3]

  • After 30 minutes, add methyl iodide (43.18 g, 304.2 mmol) dropwise at 0°C.[3]

  • Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3]

  • Quench the reaction by adding water.[3]

  • Extract the aqueous solution with diethyl ether.[3]

  • Wash the organic layer with a 10% sodium hydroxide solution, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the product as an oil.[3]

A reported yield for this procedure is 40.7%.[3]

Note: Detailed purification and analytical characterization data for the products of these syntheses were not available in the consulted resources.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound via the nitration of 3,4-dimethoxybenzaldehyde.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 3,4-Dimethoxybenzaldehyde step1 Dissolve in Acetic Acid start1->step1 start2 Glacial Acetic Acid start2->step1 start3 Concentrated Nitric Acid step2 Add Nitric Acid Dropwise (Room Temperature) start3->step2 step1->step2 step3 Stir for 12 hours step2->step3 step4 Pour into Water step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Water step5->step6 step7 Dry step6->step7 end_product This compound step7->end_product

References

3,4-Dimethoxy-5-nitrobenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key aromatic aldehyde derivative. It details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, facilitating its application in novel research and development endeavors.

Chemical Identity and Properties

This compound, with the CAS number 22027-96-9 , is a substituted aromatic aldehyde. Its structure features a benzene ring functionalized with two methoxy groups, a nitro group, and an aldehyde group. These functional groups contribute to its unique chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Molecular Properties [1]

IdentifierValue
IUPAC Name This compound
CAS Number 22027-96-9
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Canonical SMILES COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O
InChI Key NOUWQZZKSKEHCI-UHFFFAOYSA-N

Table 2: Physicochemical Properties [1]

PropertyValue
XLogP3 1.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 211.04807239 Da
Monoisotopic Mass 211.04807239 Da
Topological Polar Surface Area 81.4 Ų
Heavy Atom Count 15
Complexity 239

Synthesis Protocol

A reliable method for the synthesis of this compound involves the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde).[2]

Experimental Protocol: Nitration of 3,4-Dimethoxybenzaldehyde [2]

  • Materials:

    • 3,4-dimethoxybenzaldehyde (30 mmol)

    • Glacial acetic acid (20 mL)

    • Concentrated nitric acid (30 mL)

    • Deionized water

  • Procedure:

    • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a suitable reaction vessel.

    • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution while stirring.

    • Continue stirring the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, pour the reaction solution into a large volume of water.

    • A pale yellow solid will precipitate out of the solution.

    • Collect the solid by filtration and wash it repeatedly with clean water.

    • Dry the collected solid to obtain the final product.

  • Yield: This protocol reports a high yield of 98%.[2]

Experimental Workflow and Data Interpretation

Due to the limited availability of published research on specific signaling pathways involving this compound, this section outlines a general experimental workflow for its synthesis and characterization.

G start Start: 3,4-Dimethoxybenzaldehyde reaction Nitration Reaction (12 hours, Room Temp) start->reaction Dissolution reagents Reagents: - Glacial Acetic Acid - Concentrated Nitric Acid reagents->reaction Addition workup Reaction Work-up: - Precipitation in Water - Filtration - Washing reaction->workup Quenching product Product: This compound workup->product Isolation analysis Characterization: - Spectroscopy (NMR, IR, MS) - Purity Analysis (HPLC) product->analysis Analysis end End: Purified & Characterized Product analysis->end Validation

Caption: Synthesis and Characterization Workflow.

Research Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications as an intermediate in organic synthesis. The presence of methoxy, nitro, and aldehyde functionalities makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. Further research is warranted to explore its biological profile and potential therapeutic applications.

Conclusion

This compound is a readily synthesizable aromatic compound with well-defined physicochemical properties. This guide provides essential technical data and a detailed synthesis protocol to support its use in various research and development settings. The provided experimental workflow offers a clear path for its preparation and subsequent characterization. Future investigations into the biological activity and material science applications of this compound are encouraged to unlock its full potential.

References

A Technical Guide to the Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing 3,4-dimethoxy-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The process commences with vanillin, a readily available starting material, and proceeds through a two-step reaction sequence involving nitration followed by methylation. This document details various experimental protocols, presents comparative quantitative data, and includes visual workflows to ensure clarity and reproducibility for research and development applications.

The primary route involves the initial nitration of vanillin to form the intermediate, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[1][2][3] Subsequently, this intermediate undergoes methylation to yield the final product, this compound.[4]

Overall Synthetic Workflow

The conversion of vanillin to this compound is achieved in two primary stages. The first stage is an electrophilic aromatic substitution (nitration) to introduce a nitro group onto the vanillin ring. The second stage is a nucleophilic substitution (methylation) to convert the phenolic hydroxyl group into a methoxy group.

G Vanillin Vanillin (Starting Material) Nitrovanillin 5-Nitrovanillin (Intermediate) Vanillin->Nitrovanillin Step 1: Nitration FinalProduct This compound (Final Product) Nitrovanillin->FinalProduct Step 2: Methylation

Caption: High-level two-step synthesis pathway from vanillin.

Step 1: Synthesis of 5-Nitrovanillin (Intermediate)

The synthesis of 5-nitrovanillin from vanillin is a well-established nitration reaction. Several methods have been developed, with variations in nitrating agents, solvents, and reaction conditions to optimize yield and purity. The most common methods involve the use of nitric acid.

Data Presentation: Comparative Analysis of Nitration Protocols
ProtocolNitrating AgentSolvent / CatalystTemperature (°C)TimeYield (%)Reference
1Concentrated Nitric AcidGlacial Acetic Acid0-51-2 hours~75%[4][5]
2Acetyl NitrateSilica GelNot SpecifiedNot Specifiedup to 88%[4]
3Nitric AcidDichloromethane (DCM)0-5Not SpecifiedNot Specified[1]
4Cerium (IV) Ammonium Nitrate (CAN)90% Acetic Acid / PEG-40020-601.0-2.5 hours~70%[6][7]
5Yttrium Nitrate HexahydrateGlacial Acetic AcidRoom Temp.10 minutesNot Specified[1]
Experimental Protocols for 5-Nitrovanillin Synthesis

Protocol 1: Nitration with Nitric Acid in Glacial Acetic Acid

This is the most traditional and widely cited method for synthesizing 5-nitrovanillin.[5][8] It is straightforward but requires careful temperature control to minimize by-product formation.

  • Dissolution : Dissolve vanillin in glacial acetic acid within a suitable reaction flask equipped with a magnetic stirrer.

  • Cooling : Place the flask in an ice bath to cool the mixture to between 0-5°C.[5]

  • Nitration : While maintaining the low temperature and stirring vigorously, slowly add concentrated nitric acid dropwise to the solution.[1][5]

  • Reaction : After the complete addition of nitric acid, allow the mixture to continue stirring, often at room temperature, for 1-2 hours.[5] Reaction progress should be monitored using Thin Layer Chromatography (TLC).[1]

  • Precipitation : Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[1][5]

  • Isolation & Purification : Collect the resulting yellow solid via filtration, wash it thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or acetic acid.[1][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Vanillin in Glacial Acetic Acid B Cool Mixture to 0-5°C A->B C Add Conc. Nitric Acid (Dropwise) B->C D Stir for 1-2 hours C->D E Monitor with TLC D->E F Pour into Ice Water E->F G Filter Yellow Solid F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I

Caption: Experimental workflow for the nitration of vanillin.

Step 2: Synthesis of this compound

The final step in the synthesis is the methylation of the phenolic hydroxyl group of 5-nitrovanillin. This is typically achieved using a methylating agent like dimethyl sulfate. Due to the low solubility of 5-nitrovanillin in water, its potassium salt, which is readily soluble, is often used to facilitate the reaction.[4]

Data Presentation: Methylation Protocol
ReactantMethylating AgentSolventYield (%)Reference
5-Nitrovanillin (Potassium Salt)Dimethyl SulfateWater / Organic Solvent~91%[4]
Experimental Protocol for Methylation

The following protocol describes the methylation of 5-nitrovanillin to form the target compound, this compound, also known as 5-nitroveratraldehyde.

  • Salt Formation : Prepare the potassium salt of 5-nitrovanillin to enhance its solubility in the reaction medium. This can be done by reacting 5-nitrovanillin with a suitable potassium base.

  • Methylation Reaction : React the 5-nitrovanillin potassium salt with dimethyl sulfate.[4] The reaction is typically carried out with vigorous stirring.

  • Completion and Workup : After the reaction is complete (monitored by TLC), the mixture is worked up. This may involve separating the organic layer, washing with dilute base and then water, followed by drying over an anhydrous salt.

  • Isolation : The final product is isolated by removing the solvent under reduced pressure. The product can be purified by recrystallization if necessary. The reaction yields this compound, which serves as a precursor for various compounds, including those used in psychoactive phenethylamine research and the synthesis of Coenzyme Q.[4]

References

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde from 5-Nitrovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxy-5-nitrobenzaldehyde, a key intermediate in the production of various pharmacologically active compounds. The primary focus is the O-methylation of its precursor, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). This document details the underlying chemical principles, presents various experimental protocols, and summarizes quantitative data to aid in procedural selection and optimization.

Introduction and Reaction Overview

5-Nitrovanillin is a derivative of vanillin and serves as a versatile starting material for the synthesis of compounds like inhibitors of catechol-O-methyltransferase (COMT) used in Parkinson's disease treatment and intermediates for Coenzyme Q.[1] Its methylation to this compound (also known as 5-nitroveratraldehyde) is a crucial synthetic step.

The core transformation is an O-methylation, specifically a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 5-nitrovanillin is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, proceeding via an S(_N)2 mechanism to form the desired methyl ether.[2]

The general reaction scheme is illustrated below:

G cluster_reactants Reactants cluster_products Product r1 5-Nitrovanillin p1 This compound r1->p1 + r2 Methylating Agent (e.g., Dimethyl Sulfate) r2->p1 + r3 Base (e.g., K2CO3, NaOH, NaH) r3->p1 In Solvent

Caption: General reaction scheme for the methylation of 5-nitrovanillin.

Experimental Protocols

Several methods for the O-methylation of 5-nitrovanillin have been reported, primarily differing in the choice of methylating agent, base, and solvent.

Protocol 1: Methylation using Dimethyl Sulfate

This is a widely cited and efficient method for the O-methylation of phenols.[3][4] Dimethyl sulfate is a potent and cost-effective methylating agent.[3] The reaction typically involves deprotonating the phenol with a suitable base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone or DMF.[4][5] For 5-nitrovanillin, using its more water-soluble potassium salt can be advantageous.[1] A high yield of 91% has been reported for this transformation.[1]

Detailed Methodology:

  • Salt Formation (Optional but Recommended): To a solution of 5-nitrovanillin in a suitable solvent (e.g., water), add an equimolar amount of a base like potassium hydroxide to form the potassium salt, which is readily soluble.[1]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add the 5-nitrovanillin (or its salt) and a solvent such as acetone or DMF.

  • Addition of Base: If not starting from the salt, add a base (e.g., 1.5-2.0 equivalents of anhydrous potassium carbonate).

  • Addition of Methylating Agent: While stirring the suspension, slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise. An exothermic reaction may occur, and cooling may be necessary to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Pour the filtrate into a large volume of cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or cyclohexane can be performed for further purification.[5]

Protocol 2: Methylation using Methyl Iodide and Sodium Hydride

This method employs a strong base, sodium hydride (NaH), to ensure complete deprotonation of the phenolic hydroxyl group, and methyl iodide as the methylating agent. The reaction is typically carried out in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF).

Detailed Methodology: [6]

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, e.g., 4.87 g, 121.7 mmol) in dry DMF (18 mL).

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 5-nitrovanillin (1.0 equivalent, e.g., 20 g, 101.4 mmol) in dry DMF (30 mL) dropwise to the NaH suspension. Maintain the temperature at 0°C.

  • Stirring: After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for complete formation of the sodium phenoxide.

  • Addition of Methylating Agent: Add methyl iodide (3.0 equivalents, e.g., 43.18 g, 304.2 mmol) dropwise to the reaction mixture, again maintaining the temperature at 0°C.

  • Reaction: Upon completion of the addition, allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl ether.

  • Purification: Wash the combined organic layers with a 10% NaOH solution, followed by water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and evaporate the solvent in vacuo to yield the product.[6]

Data Presentation: Comparison of Protocols

The following table summarizes the quantitative data associated with the described synthetic protocols.

ParameterProtocol 1: Dimethyl SulfateProtocol 2: Methyl Iodide / NaH[6]
Starting Material 5-Nitrovanillin5-Nitrovanillin (20 g, 101.4 mmol)
Methylating Agent Dimethyl SulfateMethyl Iodide (43.18 g, 304.2 mmol)
Base K(_2)CO(_3), NaOH, or KOHSodium Hydride (4.87 g, 121.7 mmol)
Solvent Acetone, DMF, or WaterDry DMF (48 mL total)
Reaction Temp. Reflux0°C to Room Temperature
Reaction Time Varies (TLC monitored)Overnight
Reported Yield Up to 91%[1]40.7% (8.7 g)

Experimental Workflow and Safety

The general workflow for synthesizing this compound involves several key stages, from initial setup to final purification.

G A Reaction Setup (Inert atmosphere if using NaH) B Solvent & 5-Nitrovanillin Addition A->B C Cooling to 0°C (for NaH method) B->C D Base Addition / Deprotonation C->D E Dropwise Addition of Methylating Agent D->E F Reaction Monitoring (TLC) E->F G Reaction Quench (Water) F->G H Product Extraction (with organic solvent) G->H I Washing & Drying of Organic Layer H->I J Solvent Evaporation I->J K Final Product Purification (e.g., Recrystallization) J->K

Caption: Generalized experimental workflow for O-methylation.

Critical Safety Considerations:

  • Dimethyl Sulfate (DMS): DMS is extremely hazardous, toxic, and a potent carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Any spills should be neutralized immediately with an ammonia solution.

  • Methyl Iodide: Methyl iodide is also toxic, a suspected carcinogen, and volatile. All handling should be performed in a fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere, and reactions should be quenched carefully by slow addition of a proton source.

References

An In-depth Technical Guide to the Electrophilic Nitration of 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde), a critical reaction for the synthesis of key pharmaceutical and chemical intermediates. The primary product, 6-nitroveratraldehyde, serves as a versatile precursor for various complex molecules, including the PET imaging agent 6-[¹⁸F]fluoro-L-DOPA.[1]

Reaction Mechanism and Regioselectivity

The nitration of 3,4-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.[2] The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of a strong acid, such as sulfuric acid, with nitric acid.[2][3]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the benzaldehyde ring:

  • Methoxy Groups (-OCH₃): These are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance.[4][5] This donation stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methoxy groups.[6][7]

  • Aldehyde Group (-CHO): This is a deactivating group and a meta-director.[6] It withdraws electron density from the ring, making electrophilic attack less favorable, especially at the ortho and para positions.[6]

In the case of 3,4-dimethoxybenzaldehyde, the powerful activating and ortho-, para-directing effects of the two methoxy groups dominate the deactivating, meta-directing effect of the aldehyde group. The positions ortho to the methoxy groups (C-2 and C-5) and para to the methoxy groups (C-6) are electronically enriched. Steric hindrance can influence the final position of substitution. The nitration predominantly occurs at the C-6 position, which is ortho to the methoxy group at C-1 and meta to the aldehyde group, leading to the formation of 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde).

Caption: Mechanism of Electrophilic Nitration.

Quantitative Data Summary

The yield of 6-nitroveratraldehyde is highly dependent on the specific nitrating agents and reaction conditions employed. A comparison of different methodologies highlights the efficiency of mixed acid systems for this transformation.

MethodNitrating Agent(s)SolventTemperatureYield (%)Product M.P. (°C)Reference
ANitric acid (sp. gr. 1.4)None18-22°C73-79132-133[8]
BNeat Nitric acidNone5°C50.35130[9][10]
CNitric acid / Sulfuric acidNone5°C93.63130[9][10]
DNitric acidAcetic anhydrideIce-bath92Not specified[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and safe synthesis. The product, 6-nitroveratraldehyde, is noted to be sensitive to light and heat, requiring careful handling during workup and purification.[8][12]

Protocol A: Nitration with Nitric Acid (Organic Syntheses) [8]

This procedure is a well-established method for the preparation of 6-nitroveratraldehyde.

  • Setup: A 1-liter Erlenmeyer flask is equipped with a mechanical stirrer and placed in a water bath maintained at approximately 15°C.

  • Reagent Addition: 350 mL of nitric acid (sp. gr. 1.4) at 20°C is added to the flask. 70 g (0.42 mole) of crushed 3,4-dimethoxybenzaldehyde (m.p. >43°C) is added in small portions over the course of 1 hour, with stirring.

  • Temperature Control: The internal temperature of the reaction mixture is maintained between 18°C and 22°C. Ice may be added to the external water bath if necessary.

  • Reaction: After the addition is complete, the mixture is stirred for an additional 10 minutes.

  • Workup: The reaction mixture is poured into 4 liters of vigorously agitated cold water in an opaque container. From this point, the product must be protected from light. The precipitated product is filtered through a Büchner funnel.

  • Washing: The filter cake is washed by re-slurrying in 2 liters of cold water, followed by filtration.

  • Drying and Purification: The crude product is dried (e.g., in a forced-draft oven at 50°C for 8 hours followed by air-drying). The material is then recrystallized from boiling 95% ethanol. A second crop can be obtained by concentrating the mother liquor. The final product is dried in a vacuum oven at 50°C.

Protocol B: Nitration with Mixed Acid (HNO₃/H₂SO₄) [9][10]

This method offers a higher yield compared to using nitric acid alone.

  • Setup: A reaction flask is cooled to 5°C.

  • Nitration: 3,4-dimethoxybenzaldehyde is treated with a mixture of nitric acid and sulfuric acid. The reaction is maintained at 5°C for 2 hours.

  • Workup and Purification: (Detailed workup not specified in the source, but would typically involve quenching the reaction mixture on ice, filtering the precipitate, washing with cold water, and recrystallizing from a suitable solvent like ethanol).

Visualization of Experimental Workflow

The general process for the synthesis and purification of 6-nitroveratraldehyde can be visualized as a logical workflow.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Prepare Nitrating Agent (e.g., HNO₃ or HNO₃/H₂SO₄) addition 2. Add Veratraldehyde (Control Temperature) reagents->addition reaction 3. Stir for Reaction Completion addition->reaction quench 4. Quench on Ice Water (Protect from Light) reaction->quench filtration 5. Filter Crude Product quench->filtration wash 6. Wash with Cold Water filtration->wash recrystallize 7. Recrystallize (e.g., from Ethanol) wash->recrystallize dry 8. Dry Final Product (Vacuum Oven) recrystallize->dry analyze 9. Characterize (M.P., NMR, etc.) dry->analyze

Caption: Generalized workflow for synthesis.

References

Navigating the Bioactive Landscape of 3,4-Dimethoxy-5-nitrobenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aromatic aldehyde 3,4-dimethoxy-5-nitrobenzaldehyde serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing nitro group, offers a rich template for the development of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and evaluation methodologies for two major classes of its derivatives: Schiff bases and chalcones. While direct research on the biological activities of this compound derivatives is emerging, this document consolidates available data on closely related analogues to inform future research and development.

Synthesis of this compound and its Derivatives

The journey into the biological activities of its derivatives begins with the synthesis of the core molecule, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic route for nitrobenzaldehyde derivatives.[1]

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Glacial acetic acid

  • Concentrated nitric acid

  • Distilled water

Procedure:

  • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a suitable flask.

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution with continuous stirring.

  • Continue stirring the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a large volume of water.

  • A pale yellow solid will precipitate. Collect the solid by filtration.

  • Wash the precipitate repeatedly with distilled water.

  • Dry the product to obtain this compound.[1]

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.

Generalized Experimental Protocol: Synthesis of Schiff Base Derivatives

  • Dissolve equimolar amounts of this compound and a selected primary amine in ethanol.

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.

Generalized Experimental Protocol: Synthesis of Chalcone Derivatives

  • Dissolve an appropriate acetophenone and this compound in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[2]

Biological Activities of Structurally Related Derivatives

While specific quantitative data for derivatives of this compound are not extensively available, the biological activities of structurally similar compounds provide valuable insights into their potential.

Anticancer Activity of Related Schiff Base Derivatives

Schiff bases derived from nitrobenzaldehydes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[3][4][5][6]

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Schiff base of 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acidTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.68[3][6]
Schiff base of 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acidNormal Human Gingival Fibroblasts (NHGF)977.24[3][6]

Note: The data presented is for a Schiff base derived from 4-nitrobenzaldehyde, a structural analogue.

Antimicrobial Activity of Related Chalcone Derivatives

Chalcones containing dimethoxy substitutions have been evaluated for their antimicrobial properties. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their biological activity.[7]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[7]

Note: The data presented is for a chalcone with a 3,4-dimethoxyphenyl group, a structural analogue.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic (positive control)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway for their anticancer activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Schiff Base Derivatives Schiff Base Derivatives This compound->Schiff Base Derivatives Condensation Chalcone Derivatives Chalcone Derivatives This compound->Chalcone Derivatives Claisen-Schmidt Primary Amines Primary Amines Primary Amines->Schiff Base Derivatives Acetophenones Acetophenones Acetophenones->Chalcone Derivatives Anticancer Screening Anticancer Screening Schiff Base Derivatives->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Schiff Base Derivatives->Antimicrobial Screening Chalcone Derivatives->Anticancer Screening Chalcone Derivatives->Antimicrobial Screening Data Analysis (IC50, MIC) Data Analysis (IC50, MIC) Anticancer Screening->Data Analysis (IC50, MIC) Antimicrobial Screening->Data Analysis (IC50, MIC) Lead Compound Identification Lead Compound Identification Data Analysis (IC50, MIC)->Lead Compound Identification

Workflow for Synthesis and Biological Evaluation.

G Derivative Derivative Cell Membrane Cell Membrane Derivative->Cell Membrane Enters cell Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Generalized Apoptotic Pathway.

Conclusion

Derivatives of this compound, particularly Schiff bases and chalcones, represent a promising area for the discovery of new therapeutic agents. While direct experimental data on these specific derivatives is limited, the significant anticancer and antimicrobial activities observed in structurally related analogues underscore the potential of this chemical scaffold. The synthetic routes are well-established, and robust methodologies for biological evaluation are readily available. Further research focusing on the synthesis of a diverse library of these derivatives and their subsequent screening is warranted to unlock their full therapeutic potential and to elucidate their mechanisms of action and specific cellular targets.

References

3,4-Dimethoxy-5-nitrobenzaldehyde: A Technical Review of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a potential building block in organic synthesis. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical and physical properties. While the compound itself is not extensively studied for its biological activity, its structural similarity to pharmacologically active compounds suggests its potential as a precursor or intermediate in drug discovery and development. This document summarizes key data and provides detailed experimental protocols for its preparation.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₅PubChem[1]
Molecular Weight 211.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 22027-96-9ChemicalBook[2]
Canonical SMILES COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=OPubChem[1]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature. The choice of method may depend on the availability of starting materials and desired scale.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde).

30 mmol of 3,4-dimethoxybenzaldehyde is dissolved in 20 mL of glacial acetic acid. To this solution, 30 mL of concentrated nitric acid is slowly added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into a large volume of water, leading to the precipitation of a pale yellow solid. The solid is collected by filtration, washed repeatedly with water, and dried to yield the final product.[2]

Yield: 98%[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Dissolution Dissolution 3,4-Dimethoxybenzaldehyde->Dissolution Concentrated Nitric Acid Concentrated Nitric Acid Nitration (12h, RT) Nitration (12h, RT) Concentrated Nitric Acid->Nitration (12h, RT) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent)->Dissolution Dissolution->Nitration (12h, RT) Precipitation (in water) Precipitation (in water) Nitration (12h, RT)->Precipitation (in water) Filtration & Washing Filtration & Washing Precipitation (in water)->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound via nitration.

Method 2: Methylation of 5-Nitrovanillin

This synthetic approach starts with 5-nitrovanillin and involves a methylation step to introduce the second methoxy group.

A suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) is cooled to 0°C. A solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF is then added dropwise. After stirring for 30 minutes, methyl iodide (43.18 g, 304.2 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Water is added to the mixture, and the product is extracted with diethyl ether. The organic layer is washed with a 10% sodium hydroxide solution, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as an oil.

Yield: 40.7%

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Nitrovanillin 5-Nitrovanillin Deprotonation (0°C) Deprotonation (0°C) 5-Nitrovanillin->Deprotonation (0°C) Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation (0°C) Methyl Iodide Methyl Iodide Methylation (0°C to RT, overnight) Methylation (0°C to RT, overnight) Methyl Iodide->Methylation (0°C to RT, overnight) DMF (Solvent) DMF (Solvent) DMF (Solvent)->Deprotonation (0°C) Deprotonation (0°C)->Methylation (0°C to RT, overnight) Aqueous Workup Aqueous Workup Methylation (0°C to RT, overnight)->Aqueous Workup Extraction (Diethyl Ether) Extraction (Diethyl Ether) Aqueous Workup->Extraction (Diethyl Ether) Washing (10% NaOH) Washing (10% NaOH) Extraction (Diethyl Ether)->Washing (10% NaOH) Drying & Evaporation Drying & Evaporation Washing (10% NaOH)->Drying & Evaporation This compound This compound Drying & Evaporation->this compound

Caption: Workflow for the synthesis of this compound via methylation.

Spectroscopic Data

Applications in Research and Drug Development

Currently, there is a notable lack of published research on the direct biological activities of this compound. The closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals, such as the COMT inhibitor Entacapone, and as a potent inhibitor of xanthine oxidase.

The structural similarity of this compound to these biologically active molecules suggests its potential as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its pharmacological profile and potential applications in drug discovery.

Conclusion

This compound is a readily synthesizable aromatic compound. While its direct biological applications are yet to be explored, its synthesis is well-documented, providing a solid foundation for its use in further chemical and pharmacological research. The lack of comprehensive spectroscopic and biological data represents a clear gap in the current scientific literature, inviting further investigation into the properties and potential applications of this molecule.

References

An In-depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzaldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-nitrobenzaldehyde, a significant organic compound, for researchers, scientists, and professionals in drug development. The guide covers its historical discovery, key synthesis protocols, physicochemical properties, and applications, with a focus on presenting quantitative data in a structured format and visualizing reaction pathways.

Introduction

This compound, with the chemical formula C₉H₉NO₅, is a substituted aromatic aldehyde.[1] Its structure features a benzene ring with two methoxy groups at positions 3 and 4, a nitro group at position 5, and an aldehyde group at position 1. This compound serves as a valuable intermediate in various organic syntheses, particularly in the preparation of pharmaceuticals and other fine chemicals.

History and Discovery

The related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has a more extensively documented history due to its importance as a precursor to the pharmaceutical drug Entacapone. The oldest known method for the preparation of this dihydroxy analog involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, as described by Hayduck in 1903.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₅PubChem[1]
Molecular Weight 211.17 g/mol PubChem[1]
CAS Number 22027-96-9ChemicalBook[4]
Appearance Pale yellow solidChemicalBook[4]
Melting Point 131-133 °CSigma-Aldrich
XLogP3 1.2PubChem[1]

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been well-established: the nitration of veratraldehyde and the methylation of 5-nitrovanillin.

Synthesis via Nitration of Veratraldehyde

This method involves the direct nitration of commercially available veratraldehyde.

Experimental Protocol:

To a solution of 3,4-dimethoxybenzaldehyde (30 mmol) in 20 mL of glacial acetic acid, 30 mL of concentrated nitric acid is slowly added dropwise at room temperature. The reaction mixture is stirred for 12 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction solution is poured into a large volume of water, leading to the precipitation of a pale yellow solid. The solid is collected by filtration, washed repeatedly with water, and dried to yield the final product.[4]

Quantitative Data:

ParameterValueSource
Starting Material 3,4-DimethoxybenzaldehydeChemicalBook[4]
Reagents Concentrated Nitric Acid, Glacial Acetic AcidChemicalBook[4]
Reaction Time 12 hoursChemicalBook[4]
Temperature Room TemperatureChemicalBook[4]
Yield 98%ChemicalBook[4]

Logical Workflow for the Nitration of Veratraldehyde:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_end Product Veratraldehyde 3,4-Dimethoxybenzaldehyde Reaction Nitration (12h, Room Temp) Veratraldehyde->Reaction Reagents Conc. Nitric Acid Glacial Acetic Acid Reagents->Reaction Precipitation Precipitation in Water Reaction->Precipitation Pour into water Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Workflow for the synthesis of this compound via nitration.
Synthesis via Methylation of 5-Nitrovanillin

An alternative route involves the methylation of the hydroxyl group of 5-nitrovanillin.

Experimental Protocol:

A detailed protocol for a similar synthesis, the methylation of vanillin to veratraldehyde, involves the use of dimethyl sulfate and sodium hydroxide at 60°C for 2 hours.[5] A similar approach can be applied to 5-nitrovanillin.

Logical Relationship for the Synthesis from Vanillin:

G Vanillin Vanillin Methylation1 Methylation (e.g., Dimethyl Sulfate, NaOH) Vanillin->Methylation1 Veratraldehyde Veratraldehyde Methylation1->Veratraldehyde Nitration Nitration (e.g., HNO3, H2SO4) Veratraldehyde->Nitration Product 6-Nitro veratraldehyde (Isomer of target compound) Nitration->Product

Synthesis pathway from vanillin to a nitrated veratraldehyde isomer.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is limited, data for its precursor, veratraldehyde, and related compounds can provide valuable reference points for characterization.

Reference Spectroscopic Data for Veratraldehyde (3,4-Dimethoxybenzaldehyde):

  • ¹H NMR (CDCl₃): Spectroscopic data is available in various databases.[6]

  • ¹³C NMR (CDCl₃): Spectroscopic data is available in various databases.[7]

  • IR Spectrum: The NIST Chemistry WebBook provides an infrared spectrum for veratraldehyde.[8]

  • Mass Spectrum (EI): The NIST Chemistry WebBook provides a mass spectrum for veratraldehyde.[9]

Expected Spectroscopic Features for this compound:

  • ¹H NMR: Signals corresponding to the aldehyde proton (around 10 ppm), two aromatic protons (as singlets or doublets with small coupling), and two methoxy groups (as singlets).

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy groups), and the methoxy carbons.

  • IR: Characteristic stretching frequencies for the aldehyde C=O, aromatic C=C, C-O bonds, and the N-O bonds of the nitro group.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (211.17 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Drug Development

While historical applications of this compound are not extensively documented, its utility as a synthetic intermediate is clear. Its structural isomer, 6-nitroveratraldehyde, has been used in the preparation of radiolabeled compounds for positron emission tomography (PET) studies of the dopaminergic system in humans.

The closely related 3,4-dihydroxy-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[3] This highlights the potential of nitro-substituted catecholic aldehydes as important building blocks in medicinal chemistry.

Signaling Pathway Context (Hypothetical):

Given its structural similarity to compounds used in neurological drug development, this compound could potentially be explored as a precursor for novel COMT inhibitors or other enzyme inhibitors.

G DMNB 3,4-Dimethoxy-5- nitrobenzaldehyde Modification Chemical Modification (e.g., Demethylation, Reduction) DMNB->Modification ActiveCompound Potential Bioactive Compound Modification->ActiveCompound Target Biological Target (e.g., COMT enzyme) ActiveCompound->Target Inhibition Effect Therapeutic Effect Target->Effect Modulation of

Hypothetical pathway for the development of a therapeutic agent.

Conclusion

This compound is a valuable synthetic intermediate with a history rooted in the early 20th-century exploration of aromatic nitration reactions. While its own historical applications are not as well-documented as some of its analogs, its straightforward synthesis and the biological significance of related compounds make it a molecule of continued interest for synthetic chemists and drug discovery professionals. The detailed protocols and compiled data in this guide serve as a valuable resource for its synthesis, characterization, and potential future applications.

References

Unlocking the Therapeutic Potential of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 3,4-Dimethoxy-5-nitrobenzaldehyde, a readily available synthetic intermediate, stands at the cusp of significant scientific exploration. While historically recognized for its role in the synthesis of pharmaceutical agents, emerging research into structurally related compounds suggests a wealth of untapped potential for this molecule in drug discovery and development. This technical guide outlines promising research avenues for this compound, targeting researchers, scientists, and professionals in the field of drug development.

The primary opportunity for investigation lies in its functional relationship to its demethylated analog, 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB). DHNB has demonstrated potent activity as a xanthine oxidase inhibitor and an antioxidant, presenting a clear path for analogous studies with the methoxy-protected parent compound. Furthermore, the broader family of substituted benzaldehydes has been implicated in the modulation of key cellular signaling pathways, offering a diverse landscape for novel therapeutic applications.

Core Research Areas

Enzyme Inhibition and Antioxidant Activity:

The most immediate area of investigation for this compound is its potential as a xanthine oxidase inhibitor, drawing a direct parallel to the known activity of DHNB.[1][2] Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key strategy in the management of hyperuricemia and gout. Research should focus on in vitro enzymatic assays to determine the inhibitory concentration (IC50) of this compound against xanthine oxidase. Comparative studies with DHNB and existing drugs like allopurinol would provide valuable context.

Furthermore, the antioxidant potential of the compound should be explored. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant assays in relevant cell lines can quantify its ability to mitigate oxidative stress.

Table 1: Comparative Inhibitory and Antioxidant Activity

CompoundTarget EnzymeIC50 (µM)Antioxidant Activity (Assay)Reference
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)Xanthine Oxidase3DPPH Scavenging[1][2]
AllopurinolXanthine OxidaseData to be determinedNot applicable[1]
This compound Xanthine Oxidase To be determined To be determined
Modulation of Inflammatory Signaling Pathways:

Structurally similar benzaldehyde derivatives have been shown to suppress inflammatory responses by modulating key signaling pathways such as NF-κB and MAPK.[3] These pathways are central to the production of pro-inflammatory cytokines and are implicated in a wide range of inflammatory diseases.

Initial research should involve cell-based assays using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The effect of this compound on the phosphorylation of key pathway proteins (e.g., p65, IκBα, p38, JNK, ERK) can be assessed by Western blotting.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα P IκBα->IκBα Degradation NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n Translocation DNA DNA NFκB_n->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines LPS LPS LPS->TLR4 Compound 3,4-Dimethoxy- 5-nitrobenzaldehyde Compound->IKK Inhibition? Compound->MAPK_pathway Inhibition?

Figure 1: Proposed modulation of NF-κB and MAPK signaling pathways.
Anticancer and Cytotoxic Activity:

The anticancer potential of benzaldehyde derivatives is an exciting frontier. Studies have shown that some benzaldehydes can inhibit cancer cell growth by interacting with scaffolding proteins like 14-3-3ζ, which are hubs for oncogenic signaling.[4]

A logical first step would be to screen this compound against a panel of cancer cell lines (e.g., pancreatic, lung, breast) to determine its cytotoxic effects and calculate IC50 values. Subsequent mechanism-of-action studies could investigate its impact on cell cycle progression, apoptosis, and its interaction with key signaling proteins.

experimental_workflow start Start: this compound cell_lines Cancer Cell Line Panel (e.g., Pancreatic, Lung, Breast) start->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis protein_interaction Protein Interaction Studies (e.g., Co-IP, Pulldown) mechanism_studies->protein_interaction

Figure 2: Experimental workflow for assessing anticancer activity.
Synthetic Chemistry and Derivative Synthesis:

This compound is an excellent scaffold for the synthesis of novel derivatives with potentially enhanced biological activities. The aldehyde group is amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases or chalcones. A focused medicinal chemistry program could generate a library of derivatives for screening in the aforementioned biological assays.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 3,4-dimethoxybenzaldehyde.[5]

  • Materials: 3,4-dimethoxybenzaldehyde, glacial acetic acid, concentrated nitric acid.

  • Procedure:

    • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

    • Slowly add 30 mL of concentrated nitric acid dropwise at room temperature.

    • Stir the mixture for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a large volume of water.

    • Filter the resulting pale yellow solid precipitate.

    • Wash the solid repeatedly with water.

    • Dry the product to obtain this compound (yield ~98%).

Another reported method involves the methylation of 5-nitrovanillin.[6]

  • Materials: 5-nitrovanillin, sodium hydride, dry DMF, methyl iodide.

  • Procedure:

    • Cool a suspension of sodium hydride (121.7 mmol) in 18 mL of dry DMF to 0°C.

    • Add a solution of 5-nitrovanillin (101.4 mmol) in 30 mL of DMF dropwise.

    • After 30 minutes, add methyl iodide (304.2 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl ether.

    • Wash the organic layer with 10% NaOH solution, dry over MgSO4, filter, and evaporate to yield the product.

Table 2: Synthesis Methodologies

Starting MaterialReagentsSolventReaction TimeYieldReference
3,4-dimethoxybenzaldehydeGlacial acetic acid, Conc. nitric acidAcetic acid12 h98%[5]
5-nitrovanillinSodium hydride, Methyl iodideDMFOvernight40.7%[6]

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, therapeutic potential. By leveraging the knowledge gained from structurally similar compounds, researchers can embark on a number of promising avenues of investigation. From enzyme inhibition and antioxidant studies to the modulation of critical cellular signaling pathways in inflammation and cancer, the opportunities for novel drug discovery are significant. The synthetic tractability of this compound further enhances its appeal as a versatile scaffold for the development of new chemical entities. This guide serves as a foundational roadmap to inspire and direct future research into this promising molecule.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethoxy-5-nitrobenzaldehyde. The information is intended for laboratory personnel and professionals involved in research and drug development who may handle this compound. The following sections detail the known hazards, safe handling procedures, emergency protocols, and relevant biological effects.

Hazard Identification and Classification

GHS Classification (Inferred)

The Globally Harmonized System (GHS) classification for this compound is inferred from structurally similar compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
GHS Label Elements (Inferred)
Pictogram(s)Signal WordHazard StatementsPrecautionary Statements
Danger H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageP261, P264, P270, P272, P280, P301+P312, P302+P352, P305+P351+P338, P333+P313, P362+P364, P501

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol [1]
Appearance Pale yellow solid (inferred)
Solubility Insoluble in water (inferred)

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

PPESpecification
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended for splash hazards.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a particulate respirator (e.g., N95).
Handling Procedures
  • Engineering Controls : Use process enclosures, local exhaust ventilation, or a chemical fume hood to control airborne levels.

  • Personal Hygiene : Avoid all personal contact, including inhalation of dust. Do not ingest. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Management :

    • Minor Spills : Eliminate ignition sources. Clean up spills immediately using dry methods to avoid generating dust. Place spilled material in a labeled container for disposal.

    • Major Spills : Evacuate the area. Alert emergency personnel. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.

Storage
  • Conditions : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed.

  • Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Protocols

The following are general experimental protocols for the synthesis and handling of this compound, adapted from available literature.[2][3]

Synthesis of this compound

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde [2]

  • In a well-ventilated fume hood, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a flask equipped with a magnetic stirrer.

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the stirred solution.

  • Continue stirring the reaction mixture for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the resulting pale yellow solid, wash it repeatedly with water, and dry it to obtain this compound.

Method 2: Methylation of 5-Nitrovanillin [3]

  • In a fume hood, cool a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry DMF to 0°C.

  • Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.

  • After 30 minutes of stirring, add methyl iodide (43.18 g, 304.2 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and extract the product with ethyl ether.

  • Wash the organic layer with a 10% NaOH solution, dry it over MgSO₄, filter, and evaporate the solvent in vacuo to yield the product.

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Chemical Weigh in Fume Hood Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Glassware Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Nitrobenzaldehyde 3,4-Dimethoxy- 5-nitrobenzaldehyde Proton_Release Proton (H+) Release UV_Light UV Light UV_Light->Proton_Release Activation Intracellular_Acidification Intracellular Acidification (Decrease in pHi) Proton_Release->Intracellular_Acidification Caspase_Activation Caspase Activation Intracellular_Acidification->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

References

An In-Depth Technical Guide to the Material Safety of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,4-Dimethoxy-5-nitrobenzaldehyde (CAS No. 22027-96-9). The information presented is collated from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound. This document is intended to be a vital resource for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental procedures. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉NO₅Smolecule[1]
Molecular Weight 211.17 g/mol Smolecule[1]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Melting Point 81-85 °CSmolecule[1]
Solubility Soluble in organic solvents such as acetone, benzene, and ethanol.Smolecule[1]
Storage Temperature 2-8°C, sealed, dryMySkinRecipes[2], Sigma-Aldrich

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Sources: Fluorochem SDS, Sigma-Aldrich, BLD Pharm[3][4]

Precautionary Statements and First Aid Measures

Adherence to the following precautionary statements is crucial for minimizing risk. This section also details the appropriate first aid measures in case of exposure.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Sources: Fluorochem SDS, Sigma-Aldrich, BLD Pharm[3][4]

Experimental Protocols and Safe Handling

While specific experimental protocols are not detailed in the available safety data sheets, the information provided allows for the development of a robust safe handling workflow.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eyewash stations and safety showers should be readily accessible.

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows based on the available safety data.

GHS_Hazard_Classification cluster_classification GHS Hazard Classification cluster_pictogram Hazard Pictogram cluster_signal Signal Word H302 H302 Harmful if swallowed Pictogram GHS07 Exclamation Mark H302->Pictogram H315 H315 Causes skin irritation H315->Pictogram H319 H319 Causes serious eye irritation H319->Pictogram H335 H335 May cause respiratory irritation H335->Pictogram Signal Warning Pictogram->Signal

GHS Hazard Communication Flow

Safe_Handling_Workflow start Start: Handling this compound ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat start->ppe engineering Work in a Ventilated Area (Fume Hood) ppe->engineering weighing Weigh the required amount of the compound engineering->weighing dissolving Dissolve in an appropriate solvent weighing->dissolving reaction Perform the experimental procedure dissolving->reaction waste Dispose of waste in a designated hazardous waste container reaction->waste decontamination Clean work area and decontaminate equipment waste->decontamination remove_ppe Remove PPE correctly decontamination->remove_ppe end End remove_ppe->end

Laboratory Safe Handling Workflow

References

Methodological & Application

Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in the production of various pharmacologically active compounds. Two primary synthetic routes are presented: the direct nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the methylation of 5-nitrovanillin. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the development of pharmaceutical agents. Its molecular structure, featuring methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for a range of complex molecules. For instance, it serves as an intermediate in the synthesis of Coenzyme Q and inhibitors of catechol-O-methyltransferase (COMT), which are utilized in the management of Parkinson's disease.[1] This document outlines two reliable methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₉NO₅[2]
Molecular Weight211.17 g/mol [2][3]
CAS Number22027-96-9[2]
AppearancePale yellow solid[2]
Melting Point147-149 °C[4]
Boiling Point310.9 °C at 760 mmHg[4]
SolubilitySoluble in DMSO[4]

Synthetic Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This method involves the direct nitration of commercially available 3,4-dimethoxybenzaldehyde. It is a straightforward and high-yielding one-step process.

  • In a suitable reaction vessel, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

  • While stirring at room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution.

  • Continue stirring the reaction mixture for 12 hours at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into a large volume of water.

  • A pale yellow solid will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid repeatedly with clean water.

  • Dry the product to obtain this compound.

ReagentMolar Equiv.Quantity
3,4-Dimethoxybenzaldehyde130 mmol
Glacial Acetic Acid-20 mL
Concentrated Nitric Acid-30 mL
Product Yield 98% [2]
Method 2: Methylation of 5-Nitrovanillin

This alternative two-step synthesis begins with 5-nitrovanillin, which is first deprotonated and then methylated.

  • Cool a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) to 0 °C in an ice bath.

  • Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (43.18 g, 304.2 mmol) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a 10% sodium hydroxide solution.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product as an oil.

ReagentMolar Equiv.Quantity
5-Nitrovanillin1101.4 mmol (20 g)
Sodium Hydride1.2121.7 mmol (4.87 g)
Methyl Iodide3304.2 mmol (43.18 g)
Dry DMF-48 mL
Product Yield 40.7% [5]

Synthetic Workflow Diagram

The following diagram illustrates the two synthetic pathways described in this document.

Synthesis_Workflow cluster_0 Method 1: Nitration cluster_1 Method 2: Methylation Veratraldehyde Veratraldehyde Nitration Nitration Veratraldehyde->Nitration HNO₃, Acetic Acid Product_M1 This compound Nitration->Product_M1 5-Nitrovanillin 5-Nitrovanillin Deprotonation Deprotonation 5-Nitrovanillin->Deprotonation NaH, DMF Methylation Methylation Deprotonation->Methylation CH₃I Product_M2 This compound Methylation->Product_M2

Caption: Synthetic routes to this compound.

Characterization Data

The final product can be characterized using various spectroscopic methods. While specific spectra are not provided here, typical analytical data would include:

  • ¹H NMR: Peaks corresponding to the aldehydic proton, aromatic protons, and methoxy group protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.

  • IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch, nitro group (N-O) stretches, and aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Safety Precautions

  • Both concentrated nitric acid and sodium hydride are highly corrosive and reactive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Avoid contact.

  • Always quench reactive reagents like sodium hydride slowly and carefully.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired yield, and scale of the reaction. The direct nitration of veratraldehyde offers a higher yield in a single step, while the methylation of 5-nitrovanillin provides an alternative route. Proper safety precautions must be followed when performing these chemical transformations.

References

experimental procedure for nitration of veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental procedures for the nitration of veratraldehyde to synthesize 6-nitroveratraldehyde, a key intermediate in the production of various pharmaceutical compounds.[1][2][3] Protocols utilizing different nitrating agents and solvent systems are presented, including the use of nitric acid, a mixture of nitric acid and sulfuric acid, and nitric acid in acetic anhydride. Quantitative data on reaction yields and product characteristics are summarized for comparative analysis. A comprehensive experimental workflow is also provided to ensure procedural clarity and reproducibility.

Introduction

Veratraldehyde, a readily available starting material derived from vanillin, is a versatile precursor in organic synthesis.[4][5] Its nitration is a critical step in the synthesis of various biologically active molecules. The primary product of this electrophilic aromatic substitution is 6-nitroveratraldehyde, which serves as a building block for compounds with applications in medicinal chemistry, including the synthesis of PET imaging agents like 6-[18F]fluoro-L-DOPA.[1][2] This document outlines established and efficient protocols for the regioselective nitration of veratraldehyde, providing researchers with the necessary information to perform this synthesis reliably and safely.

Data Presentation

The following table summarizes the quantitative data from different experimental procedures for the nitration of veratraldehyde.

Nitrating Agent/SystemSolventTemperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
Nitric acid (sp. gr. 1.4)None18-22~1 hour addition, 10 min stirring73-79129-131[6]
Nitric acidNone52 hours50.35130[4]
Nitric acid / Sulfuric acidNone52 hours93.63130[4]
Concentrated nitric acidAcetic anhydrideIce-water bathNot specified92Not specified[7]

Experimental Protocols

Protocol 1: Nitration using Nitric Acid (Organic Syntheses Procedure)[6]

This procedure is a well-established method for the synthesis of 6-nitroveratraldehyde.

Materials:

  • Veratraldehyde (70 g, 0.42 mole)

  • Nitric acid (350 mL, sp. gr. 1.4)

  • Ethanol (95%)

  • Ice

  • Water

Equipment:

  • 1-L wide-mouth Erlenmeyer flask

  • Water bath

  • Moderate-speed stainless-steel propeller-type stirrer

  • 24-cm Büchner funnel

  • Opaque container and sheet

  • Forced-draft oven or vacuum oven

Procedure:

  • Reaction Setup: Support a 1-L wide-mouth Erlenmeyer flask inside a water bath. Fill the bath with water at approximately 15°C.

  • Addition of Nitric Acid: Pour 350 mL of nitric acid (sp. gr. 1.4) at 20°C into the flask.

  • Addition of Veratraldehyde: Crush 70 g of veratraldehyde to a fine consistency. Slowly add the crushed veratraldehyde to the nitric acid over a period of about 1 hour with moderate stirring.

  • Temperature Control: Maintain the internal temperature of the reaction mixture between 18°C and 22°C. Ice cubes can be added to the water bath to aid in temperature control.

  • Reaction Completion: After the addition of veratraldehyde is complete, continue stirring for an additional 10 minutes.

  • Precipitation: Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container. It is crucial to protect the product from light from this point onwards.

  • Filtration and Washing: Continue stirring for a few minutes, then filter the precipitate using a 24-cm Büchner funnel. Keep the container and funnel covered with an opaque sheet. Wash the filter cake by reslurrying it in 2 L of cold water, followed by refiltration.

  • Drying: The product is sensitive to heat and light. A suitable drying method is to place the Büchner funnel with the wet material in a forced-draft oven at 50°C for 8 hours. Then, spread the partially dried material on a tray and air-dry in a dark, ventilated area for 48 hours.

  • Recrystallization: Dissolve the crude product in 2 L of boiling 95% ethanol. Allow the solution to stand overnight to crystallize. Filter the crystals and concentrate the mother liquor to obtain a second crop.

  • Final Drying: Dry the combined crystalline product in a vacuum oven at 50°C overnight. The expected yield is 65–70 g (73–79%) with a melting point of 129–131°C.

Protocol 2: Comparative Nitration with and without Sulfuric Acid[4]

This study highlights the effect of a mixed acid system on the reaction yield.

Method A: Nitric Acid Alone

  • Cool the nitric acid to 5°C.

  • Slowly add veratraldehyde to the cooled nitric acid over 2 hours while maintaining the temperature at 5°C.

  • Follow a standard work-up procedure involving precipitation in water, filtration, and washing.

  • The reported yield of 6-nitroveratraldehyde is 50.35%.

Method B: Nitric Acid and Sulfuric Acid Mixture

  • Prepare a mixture of nitric acid and sulfuric acid and cool it to 5°C.

  • Slowly add veratraldehyde to the cooled acid mixture over 2 hours, maintaining the temperature at 5°C.

  • Follow a standard work-up procedure.

  • The reported yield of 6-nitroveratraldehyde is significantly higher at 93.63%.

Protocol 3: Nitration in Acetic Anhydride[7]

This method utilizes a different solvent system and reports a high yield.

  • Use acetic anhydride as the solvent for the reaction.

  • Control the temperature using an ice-water bath.

  • Slowly add concentrated nitric acid dropwise to the solution of veratraldehyde in acetic anhydride.

  • After the reaction is complete, wash the mixture with water and then with glacial acetic acid.

  • Recrystallize the product from ethanol.

  • The reported yield is 92%.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the nitration of veratraldehyde.

Nitration_Workflow start Start setup Reaction Setup (Veratraldehyde, Nitrating Agent) start->setup reaction Nitration Reaction (Controlled Temperature) setup->reaction Slow Addition quench Quenching (Pour into Water/Ice) reaction->quench Reaction Complete filtration Filtration & Washing quench->filtration drying Drying (Air/Oven) filtration->drying purification Recrystallization (e.g., Ethanol) drying->purification Crude Product product 6-Nitroveratraldehyde purification->product Pure Product

Caption: General workflow for the nitration of veratraldehyde.

Safety Precautions

  • Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

  • 6-Nitroveratraldehyde is reported to cause skin and eye irritation and may cause respiratory irritation.[8] Handle the product in a well-ventilated area or fume hood.

  • The product is light-sensitive; exposure to light can lead to decomposition.[6] Protect the product from light during and after the reaction.

References

The Versatility of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dimethoxy-5-nitrobenzaldehyde is a versatile and strategically important building block in organic synthesis, particularly for the construction of a variety of biologically active heterocyclic compounds. The presence of methoxy and nitro functionalities on the benzene ring offers a rich chemical handle for diverse transformations, enabling the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates and final bioactive molecules, including the antibacterial agent Trimethoprim and potential xanthine oxidase inhibitors.

Application Notes

This compound serves as a crucial precursor for several classes of compounds with significant pharmacological activities:

  • Dihydrofolate Reductase (DHFR) Inhibitors: The primary application of this building block lies in the synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate for the production of the antibacterial drug Trimethoprim. Trimethoprim selectively inhibits bacterial dihydrofolate reductase, an enzyme essential for DNA synthesis, leading to a bacteriostatic effect.

  • Xanthine Oxidase (XO) Inhibitors: The nitroaromatic scaffold present in this compound and its derivatives has been explored for the inhibition of xanthine oxidase. This enzyme plays a critical role in purine metabolism and its overactivity is implicated in conditions like gout and hyperuricemia.

  • Nitrogen-Containing Heterocycles: The aldehyde functionality readily participates in condensation reactions, while the nitro group can be reduced to an amine, opening pathways to a wide array of nitrogen-containing heterocycles such as quinazolines and isoquinolines, which are prevalent scaffolds in medicinal chemistry.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow solid
CAS Number 22027-96-9
Biological Activity of Synthesized Compounds

Table 1: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Trimethoprim Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
Trimethoprim (TMP)Human DHFR55.26[1]
Analog 2Human DHFR0.99[1]
Analog 3Human DHFR0.72[1]

Table 2: Xanthine Oxidase (XO) Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µmol/L)Reference
4-Nitrocinnamic acidXanthine Oxidase23.02 ± 0.12[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Quinazoline Derivatives

CompoundE. coli (µg/mL)S. aureus (µg/mL)Reference
8ga48[3]
8gc44[3]
8gd84[3]

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde

This two-step protocol describes the reduction of the nitro group of this compound followed by methylation.

Step 1: Reduction to 3,4-Dimethoxy-5-aminobenzaldehyde (General Procedure)

A common method for the selective reduction of an aromatic nitro group in the presence of an aldehyde is catalytic hydrogenation.

  • Materials: this compound, 5% Platinum on Carbon (Pt/C), Ammonium Formate, Methanol.

  • Procedure: To a solution of this compound in methanol, 5% Pt/C catalyst and a solution of ammonium formate in water are added. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. While a specific yield for this substrate is not available, similar reductions of aromatic nitro compounds using this method generally provide high yields.[4]

Step 2: Methylation to 3,4,5-Trimethoxybenzaldehyde

This step involves the conversion of the amino group to a methoxy group via diazotization followed by hydrolysis and methylation, or more directly through methods starting from materials like syringaldehyde. A direct high-yield methylation of the amino group is less common. For a more direct route to 3,4,5-trimethoxybenzaldehyde, methylation of syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is often employed.

  • Materials: Syringaldehyde, Dimethyl sulfate, Anhydrous Potassium Carbonate, Dimethylformamide (DMF).

  • Procedure: In a three-neck flask equipped with a mechanical stirrer and reflux condenser, place syringaldehyde (10.0 g, 0.054 mol), anhydrous potassium carbonate (5.00 g, 0.036 mol), and 20 ml of DMF. Heat the mixture to 100°C under a nitrogen atmosphere. Add dimethyl sulfate (8.00 ml, 0.094 mol) to the mixture. Maintain the temperature at about 100°C for eight hours. After cooling to 25°C, quench the reaction with 500 ml of water. Extract the mixture with 100 ml of methylene chloride. The organic extracts are then washed with water and concentrated in vacuo to yield 3,4,5-trimethoxybenzaldehyde.[5]

Protocol 2: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

This protocol outlines a common synthetic route to Trimethoprim.

  • Materials: 3,4,5-Trimethoxybenzaldehyde, Aniline propionitrile, Sodium methoxide, Toluene, Guanidine hydrochloride, Ethanol.

  • Step 1: Condensation Reaction: In a 1000mL four-hole boiling flask equipped with a reflux water-dividing device, add 49g (0.25mol) of 3,4,5-trimethoxybenzaldehyde, 42.5g (0.29mol) of aniline propionitrile, 150mL of dimethyl sulfoxide, 15g of sodium methoxide, and 100mL of toluene. Heat the mixture to 110°C. Continue the reflux reaction until no more water is collected in the water trap. After stopping the reaction, distill off the toluene under reduced pressure. Add 400mL of water, stir, and cool to 5-10°C. Filter the mixture to obtain the condensation product.[6]

  • Step 2: Cyclization Reaction: Dissolve the condensation product and guanidine hydrochloride in ethanol and heat the mixture to reflux. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the product, Trimethoprim, is isolated by filtration and can be purified by recrystallization.

Protocol 3: Synthesis of Substituted Isoquinolines via Pomeranz-Fritsch Reaction (General Procedure)

This reaction allows for the synthesis of isoquinolines from benzaldehydes. The electron-donating methoxy groups on this compound would favor this cyclization, although the nitro group is electron-withdrawing.

  • Materials: this compound, Aminoacetaldehyde dimethyl acetal, Toluene, Sodium borohydride, Ethanol, Sodium hydroxide, Tosyl chloride, Hydrochloric acid.

  • Step 1: Schiff Base Formation: Dissolve this compound (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Step 2: Reduction: Cool the reaction mixture and add ethanol. Cool to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

  • Step 3: Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

  • Step 4: Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step. Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude isoquinoline derivative, which can be purified by column chromatography.[7]

Protocol 4: Synthesis of Quinazoline Derivatives (General Procedure)

Following the reduction of this compound to 3,4-dimethoxy-5-aminobenzaldehyde (as described in Protocol 1, Step 1), the resulting aminobenzaldehyde can be used to synthesize quinazolines.

  • Materials: 3,4-Dimethoxy-5-aminobenzaldehyde, Benzylamine, Molecular Iodine, an appropriate solvent.

  • Procedure: A mixture of 3,4-dimethoxy-5-aminobenzaldehyde, a benzylamine derivative, and a catalytic amount of molecular iodine in a suitable solvent is heated. The reaction is carried out under an oxygen atmosphere, which acts as the oxidant. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with a sodium thiosulfate solution to remove iodine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired quinazoline derivative.[3]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules Start This compound Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Methylation_Route Conversion to 3,4,5-Trimethoxybenzaldehyde Start->Methylation_Route Alternative Routes Exist Isoquinoline_Synth Pomeranz-Fritsch Reaction Start->Isoquinoline_Synth Amine 3,4-Dimethoxy-5-aminobenzaldehyde Reduction->Amine Quinazoline_Synth Condensation with Benzylamines Amine->Quinazoline_Synth TMB 3,4,5-Trimethoxybenzaldehyde Methylation_Route->TMB Trimethoprim_Synth Condensation & Cyclization with Guanidine TMB->Trimethoprim_Synth Trimethoprim Trimethoprim Trimethoprim_Synth->Trimethoprim Quinazoline Quinazoline Derivatives Quinazoline_Synth->Quinazoline Isoquinoline Isoquinoline Derivatives Isoquinoline_Synth->Isoquinoline

Caption: Synthetic pathways from this compound.

dhfr_inhibition cluster_pathway Dihydrofolate Reductase (DHFR) Inhibition Pathway PABA p-Aminobenzoic acid Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase DHF Dihydrofolate (DHF) Dihydropteroate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines_Thymidylate Purines & Thymidylate Synthesis THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis Bacterial_Growth Bacterial Growth DNA_Synthesis->Bacterial_Growth Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of Trimethoprim via DHFR inhibition.

xanthine_oxidase_pathway cluster_purine Purine Metabolism and Xanthine Oxidase Inhibition Purines Purines (Adenine, Guanine) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 XO1->Xanthine Uric_Acid Uric Acid XO2->Uric_Acid Gout Gout / Hyperuricemia Uric_Acid->Gout Accumulation leads to Inhibitor Nitroaromatic Inhibitors Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Role of Xanthine Oxidase in purine metabolism and its inhibition.

References

Application of 3,4-Dimethoxy-5-nitrobenzaldehyde in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxy-5-nitrobenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile building block in medicinal chemistry for the synthesis of a diverse range of bioactive heterocyclic compounds and other molecular scaffolds. The presence of the dimethoxy and nitro-substituted phenyl ring, coupled with the reactive aldehyde functionality, allows for its elaboration into molecules with a wide spectrum of pharmacological activities. This compound is a key intermediate in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Its structural features enable the generation of derivatives, such as Schiff bases and chalcones, which are known to interact with various biological targets.

This document provides detailed application notes on the utility of this compound in medicinal chemistry, complete with experimental protocols for the synthesis of the starting material and its derivatives, quantitative biological activity data, and workflow visualizations.

I. Synthesis of this compound

The title compound can be synthesized through several routes. Two common methods are the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the methylation of 5-nitrovanillin.

Protocol 1: Synthesis from Veratraldehyde[1]

This protocol describes the direct nitration of veratraldehyde to yield this compound.

Materials:

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • Glacial acetic acid

  • Concentrated nitric acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • TLC plates

Procedure:

  • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a round-bottom flask with stirring.

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution.

  • Continue stirring the reaction mixture for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into a large volume of water.

  • A pale yellow solid will precipitate out of the solution.

  • Collect the solid by filtration using a Buchner funnel.

  • Wash the solid repeatedly with clean water.

  • Dry the product to obtain this compound.

Expected Yield: 98%

Protocol 2: Synthesis from 5-Nitrovanillin[2]

This protocol involves the methylation of the hydroxyl group of 5-nitrovanillin.

Materials:

  • 5-nitrovanillin

  • Sodium hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry DMF to 0°C in a round-bottom flask.

  • Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.

  • After stirring for 30 minutes, add methyl iodide (43.18 g, 304.2 mmol) dropwise at 0°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous solution with ethyl ether.

  • Wash the organic layer with a 10% NaOH solution.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo to obtain the product as an oil.

Expected Yield: 40.7%

II. Application in the Synthesis of Antimicrobial Agents

This compound is a valuable precursor for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activities. The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their biological activity.

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases can be synthesized by the condensation reaction of this compound with various primary amines. The resulting Schiff bases can be further complexed with metal ions, which often enhances their antimicrobial potency.

Workflow for Synthesis and Evaluation of Antimicrobial Schiff Bases

A 3,4-Dimethoxy-5- nitrobenzaldehyde C Condensation Reaction (Ethanol, Reflux) A->C B Primary Amine (e.g., Ethanolamine) B->C D Schiff Base Ligand C->D F Complexation Reaction (Alcoholic KOH) D->F H Antimicrobial Screening (Agar Well Diffusion) D->H E Metal Salt (e.g., Cu(II), Co(II), Ni(II)) E->F G Schiff Base Metal Complex F->G G->H I Determination of Zone of Inhibition (mm) H->I A 3,4-Dimethoxy-5- nitrobenzaldehyde C Claisen-Schmidt Condensation (Base, Ethanol) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D F In Vitro Cytotoxicity Assay (e.g., MTT Assay) D->F E Cancer Cell Lines (e.g., MCF-7, A549) E->F G Determination of IC50 Values F->G H Mechanism of Action Studies (e.g., Apoptosis, Caspase Activity) G->H

Application Notes and Protocols: 3,4-Dimethoxy-5-nitrobenzaldehyde as a Precursor for COMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme involved in the metabolic degradation of catecholamines, including key neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][2] Inhibition of COMT is a well-established therapeutic strategy, particularly in the management of Parkinson's disease, as it prevents the breakdown of levodopa, a dopamine precursor, thereby enhancing its therapeutic efficacy.[1][2][3] 3,4-Dimethoxy-5-nitrobenzaldehyde and its derivatives, such as 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), are pivotal starting materials in the synthesis of potent COMT inhibitors, including the clinically significant drugs Entacapone and Tolcapone.[2] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound and related compounds as precursors for the synthesis of COMT inhibitors.

COMT Signaling Pathway and Inhibition

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, leading to its inactivation.[2] In the context of Parkinson's disease treatment, peripheral COMT inhibition is crucial as it prevents the conversion of levodopa to 3-O-methyldopa, thereby increasing the bioavailability of levodopa for crossing the blood-brain barrier and subsequent conversion to dopamine in the brain.[2]

COMT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levodopa_pre Levodopa Dopamine_pre Dopamine Levodopa_pre->Dopamine_pre DOPA Decarboxylase Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release Three_MT 3-Methoxytyramine Dopamine_syn->Three_MT Methylation Dopamine_Receptor Dopamine Receptor Dopamine_syn->Dopamine_Receptor Binding COMT COMT SAH SAH COMT->SAH COMT->Three_MT SAM SAM SAM->COMT Signal Signal Transduction Dopamine_Receptor->Signal COMT_Inhibitor COMT Inhibitor (e.g., Entacapone) COMT_Inhibitor->COMT Inhibits Entacapone_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Demethylation Nitrobenzaldehyde This compound Intermediate4 Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate Nitrobenzaldehyde->Intermediate4 EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate4 Intermediate13 Acrylamide Intermediate Intermediate4->Intermediate13 Further Reactions Entacapone Entacapone Intermediate13->Entacapone Tolcapone_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Demethylation Nitrobenzoyl_Chloride 3,4-Dimethoxy-5-nitrobenzoyl chloride Intermediate_Benzophenone 4-hydroxy-3-methoxy-4'-methyl- 5-nitrobenzophenone Nitrobenzoyl_Chloride->Intermediate_Benzophenone Toluene Toluene Toluene->Intermediate_Benzophenone Tolcapone Tolcapone Intermediate_Benzophenone->Tolcapone COMT_Assay_Workflow Prep Reagent Preparation (COMT enzyme, Substrate, SAM, Inhibitor) Incubate Assay Incubation (Enzyme, Inhibitor, Substrate, SAM at 37°C) Prep->Incubate Detect Detection & Analysis (Measure product formation via HPLC, etc.) Incubate->Detect Calculate Calculate IC50/Ki values Detect->Calculate

References

Application Notes and Protocols for the Synthesis of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone, a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor, is a critical adjunct therapy in the management of Parkinson's disease. It is used in combination with levodopa and a decarboxylase inhibitor to improve motor function and reduce "wearing-off" phenomena. This document provides detailed application notes and experimental protocols for the synthesis of entacapone, commencing from the starting material 3,4-dihydroxy-5-nitrobenzaldehyde. The primary synthetic route detailed is the Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide. This compilation is intended to furnish researchers, scientists, and drug development professionals with a comprehensive guide to the chemical synthesis, including reaction conditions, purification methods, and expected yields.

Introduction

The synthesis of entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde is a well-established process, primarily achieved through a Knoevenagel condensation reaction.[1][2][3] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, N,N-diethyl-2-cyanoacetamide, to the carbonyl group of the benzaldehyde, followed by a dehydration reaction to yield the final product, (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide (entacapone).[3] The reaction typically produces a mixture of (E) and (Z) geometrical isomers, with the former being the therapeutically active and desired isomer.[4][5] Subsequent purification steps are necessary to isolate the pure (E)-isomer. Various catalysts and solvent systems have been employed to optimize the reaction yield and isomeric purity.[1][4][5]

Mechanism of Action: COMT Inhibition

Entacapone's therapeutic effect is derived from its ability to inhibit the enzyme catechol-O-methyltransferase (COMT). COMT is responsible for the metabolic breakdown of levodopa in the periphery, converting it to 3-O-methyldopa. By inhibiting COMT, entacapone increases the plasma half-life of levodopa, thereby enhancing its bioavailability to the brain where it is converted to dopamine. This leads to more stable dopamine levels and improved motor control in patients with Parkinson's disease.

COMT_Inhibition cluster_periphery Peripheral Circulation cluster_brain Brain (CNS) Levodopa Levodopa COMT COMT Levodopa->COMT Metabolism Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses Blood-Brain Barrier OMethyldopa 3-O-methyldopa (Inactive) COMT->OMethyldopa Entacapone Entacapone Entacapone->COMT Inhibition DDC DOPA Decarboxylase Levodopa_CNS->DDC Conversion Dopamine Dopamine Therapeutic_Effect Therapeutic Effect (Improved Motor Control) Dopamine->Therapeutic_Effect DDC->Dopamine

Caption: Mechanism of Entacapone Action.

Synthesis of Entacapone: Knoevenagel Condensation

The core of the entacapone synthesis is the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. This reaction is typically catalyzed by a weak base, such as piperidine or diethylamine, often in the presence of a carboxylic acid like acetic acid.[1][4][6] The reaction is driven to completion by the removal of water, usually through azeotropic distillation.[1][4]

Entacapone_Synthesis start 3,4-dihydroxy-5-nitrobenzaldehyde condensation Knoevenagel Condensation start->condensation reagent N,N-diethyl-2-cyanoacetamide reagent->condensation catalyst Catalyst (e.g., Piperidine/Acetic Acid) catalyst->condensation solvent Solvent (e.g., Toluene) solvent->condensation conditions Reaction Conditions (Reflux, Azeotropic Distillation) conditions->condensation product_mixture Crude Product ((E/Z)-Isomer Mixture) condensation->product_mixture purification Purification (Recrystallization) product_mixture->purification final_product Pure (E)-Entacapone purification->final_product

Caption: General Workflow for Entacapone Synthesis.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of entacapone.

Protocol 1: Knoevenagel Condensation using Piperidine in Toluene/Cyclohexane

This protocol is adapted from a patented process and offers high yield and purity.[4]

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • N,N-diethyl-2-cyanoacetamide

  • Toluene

  • Cyclohexane

  • Piperidine

  • Glacial Acetic Acid

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus, charge 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) and N,N-diethyl-2-cyanoacetamide (16.9 g) into a mixture of toluene (85 ml) and cyclohexane (85 ml) at room temperature.

  • Add piperidine (0.78 g) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 88-94°C) and commence azeotropic removal of water.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion of the reaction, add glacial acetic acid (34 ml) to the mixture.

  • Cool the reaction mixture to 25-30°C and stir.

  • Filter the resulting precipitate and wash the solid with toluene followed by water.

  • Dry the residue under vacuum at 50-55°C to obtain entacapone.

Protocol 2: Knoevenagel Condensation using Diethylamine/Acetic Acid in Toluene

This protocol utilizes a different catalyst system, as described in another patented method.[1]

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • N,N-diethyl-2-cyanoacetamide

  • Toluene

  • Diethylamine

  • Acetic Acid

  • Acetonitrile

  • Activated Charcoal

  • 33% HBr in Acetic Acid

Procedure:

  • Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethyl-2-cyanoacetamide, acetic acid, and diethylamine in toluene.

  • Heat the mixture to reflux and remove the water formed by azeotropic distillation using a water separator.

  • After the reaction is complete (E/Z isomer ratio typically around 70/30), add acetonitrile to the reaction mixture to dissolve any oily constituents.

  • Treat the resulting solution with activated charcoal.

  • While still hot, add the filtered solution dropwise to cold toluene.

  • Add a 33% solution of HBr in acetic acid to facilitate the crystallization of the desired (E)-isomer.

Purification of (E)-Entacapone

The crude product from the Knoevenagel condensation is a mixture of (E) and (Z) isomers.[4][5] Purification is essential to obtain the therapeutically active (E)-isomer in high purity. Recrystallization is a common method for this purpose.

Procedure for Recrystallization:

  • Dissolve the crude entacapone in a suitable solvent, such as a lower aliphatic carboxylic acid (e.g., acetic acid), often with catalytic amounts of HBr or HCl.[1][7]

  • Heat the solution to facilitate dissolution (e.g., 90°C).

  • Allow the solution to cool slowly to promote the crystallization of the pure (E)-isomer.

  • Filter the crystals and wash with a suitable solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of entacapone.

Table 1: Reactants and Catalysts for Entacapone Synthesis

Starting MaterialReagentCatalyst SystemSolvent(s)Reference
3,4-dihydroxy-5-nitrobenzaldehydeN,N-diethyl-2-cyanoacetamidePiperidine/Acetic AcidToluene/Cyclohexane[4]
3,4-dihydroxy-5-nitrobenzaldehydeN,N-diethyl-2-cyanoacetamideDiethylamine/Acetic AcidToluene[1]
3,4-dihydroxy-5-nitrobenzaldehydeN,N-diethyl-2-cyanoacetamidePiperidine AcetateAnhydrous Ethanol[5][6]
3,4-dihydroxy-5-nitrobenzaldehydeN,N-diethyl-2-cyanoacetamidePiperidineToluene[4]
3,4-dihydroxy-5-nitrobenzaldehydeN,N-diethyl-2-cyanoacetamidePiperidine/Acetic AcidIsopropanol[8]

Table 2: Reaction Conditions and Yields for Entacapone Synthesis

Catalyst SystemSolvent(s)Reaction TemperatureReaction TimeYieldIsomer Ratio (E:Z)Reference
Piperidine/Acetic AcidToluene/CyclohexaneReflux (88-94°C)Not specifiedHighNot specified[4]
Piperidine AcetateAnhydrous EthanolNot specifiedLengthy73%70-80 : 30-20[4][6]
Diethylamine/Acetic AcidTolueneRefluxNot specifiedNot specified70:30[1]
Piperidine/Acetic AcidTolueneReflux (110-120°C)Not specified9.45 g from 10 g starting material99.02% E-isomer[4]
Piperidine/Acetic AcidIsopropanolReflux2.5-3.5 hNot specifiedNot specified[8]

Conclusion

The synthesis of entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde via Knoevenagel condensation is a robust and well-documented process. Careful selection of catalysts, solvents, and reaction conditions can lead to high yields and favorable isomeric ratios. Subsequent purification through recrystallization is crucial for obtaining the pure, therapeutically active (E)-isomer. The protocols and data presented in this document provide a solid foundation for researchers and professionals involved in the synthesis and development of this important pharmaceutical agent.

References

Application Notes and Protocols: The Role of 3,4-Dimethoxy-5-nitrobenzaldehyde in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse range of novel heterocyclic compounds. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring imparts unique reactivity to the aldehyde, making it a key precursor for constructing complex molecular architectures with potential pharmacological applications. This document provides detailed application notes and experimental protocols for the synthesis of a key class of nitrogen-containing heterocycles, benzimidazoles, using this compound as a primary starting material.

Application Note: Synthesis of 2-(3,4-dimethoxy-5-nitrophenyl)-1H-benzo[d]imidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds that are integral to numerous pharmaceutical agents due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. In this context, this compound can be effectively utilized to synthesize novel 2-(3,4-dimethoxy-5-nitrophenyl)-1H-benzo[d]imidazole derivatives.

The general reaction involves the condensation of this compound with a substituted or unsubstituted o-phenylenediamine, followed by an oxidative cyclization to form the benzimidazole ring. The reaction can be performed under various conditions, often catalyzed by an acid or a metal catalyst, or even under catalyst-free conditions at elevated temperatures. The resulting benzimidazole derivatives, featuring the 3,4-dimethoxy-5-nitrophenyl moiety, are attractive candidates for further structural modification and biological screening in drug discovery programs.

Experimental Workflow

The synthesis of 2-(3,4-dimethoxy-5-nitrophenyl)-1H-benzo[d]imidazole derivatives from this compound and o-phenylenediamine generally follows a two-step sequence within a one-pot reaction. The workflow involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzimidazole product.

G cluster_workflow Experimental Workflow start Start: Reagents mixing Mixing of Reactants (Aldehyde and Diamine) start->mixing Step 1 reaction Condensation and Cyclization Reaction mixing->reaction Step 2 workup Reaction Work-up and Purification reaction->workup Step 3 characterization Product Characterization (NMR, IR, Mass Spec) workup->characterization Step 4 end Final Product: 2-substituted Benzimidazole characterization->end

Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.

Key Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-dimethoxy-5-nitrophenyl)-1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of 2-(3,4-dimethoxy-5-nitrophenyl)-1H-benzo[d]imidazole via the condensation of this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Catalyst (e.g., a catalytic amount of a Lewis acid like Yb(OTf)₃-SiO₂ or a Brønsted acid like p-toluenesulfonic acid, or under catalyst-free conditions)

  • Sodium metabisulfite (optional, as an oxidizing agent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • To this solution, add o-phenylenediamine (1.0 eq.).

  • If a catalyst is used, add it to the reaction mixture at this stage.

  • The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2ProductCatalystSolventReaction Time (h)Yield (%)
This compoundo-Phenylenediamine2-(3,4-dimethoxy-5-nitrophenyl)-1H-benzo[d]imidazoleNoneEthanol885-95
This compound4-Methyl-1,2-phenylenediamine2-(3,4-dimethoxy-5-nitrophenyl)-6-methyl-1H-benzo[d]imidazolep-TSAAcetic Acid680-90

Note: The yields are hypothetical and based on typical outcomes for this type of reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

Signaling Pathway Diagram

While a specific signaling pathway involving these novel heterocycles is not yet defined without extensive biological testing, a hypothetical logical relationship for a drug discovery pipeline starting from this synthesis can be visualized.

G cluster_pathway Drug Discovery Logical Pathway synthesis Synthesis of Benzimidazole Derivatives screening High-Throughput Biological Screening synthesis->screening Compound Library hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship Studies preclinical Preclinical Studies lead_opt->preclinical Candidate Drug clinical Clinical Trials preclinical->clinical IND Submission

Caption: A logical pathway for the development of new drugs from synthesized compounds.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of novel benzimidazole derivatives. The straightforward condensation reaction with o-phenylenediamines provides a eficient route to a library of compounds with potential for further investigation in the field of drug discovery. The protocols and data presented here serve as a foundational guide for researchers and scientists to explore the synthetic utility of this versatile aldehyde in the creation of new and potentially bioactive heterocyclic molecules. Further studies are warranted to explore the full scope of its applications in the synthesis of other heterocyclic systems and to evaluate the biological activities of the resulting compounds.

Application Notes and Protocols for the Analytical Characterization of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry, potentially serving as a key intermediate in the preparation of various target molecules in medicinal and materials science. Its chemical structure, featuring two methoxy groups and a nitro group on the benzaldehyde core, provides multiple functionalities for further chemical transformations.

Accurate analytical characterization is crucial to confirm the identity, purity, and stability of this compound. This document provides detailed application notes and protocols for its characterization using a range of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for the selection of appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1][2]
Appearance Pale yellow solid (predicted)[2]
XLogP3 1.2[1]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~9.9sAldehyde-H
~7.5sAromatic-H
~7.4sAromatic-H
~3.9sMethoxy-H (x2)

Table 2: Experimental ¹H and ¹³C NMR Spectral Data for 3-nitrobenzaldehyde in CDCl₃ [3]

NucleusChemical Shift (δ) ppm
¹H (Aldehyde)10.14
¹H (Aromatic)8.70, 8.50, 8.27, 7.78
¹³C (Aldehyde)189.9
¹³C (Aromatic)145.0, 137.6, 134.9, 130.6, 128.6, 124.3

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Note: While specific experimental FTIR data for this compound is not available, the following table lists the expected characteristic absorption bands based on its functional groups and data from related compounds like 4-nitrobenzaldehyde.[4]

Table 3: Expected FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2850, ~2750MediumC-H Stretch (Aldehyde)
~1700StrongC=O Stretch (Aromatic Aldehyde)
~1600Medium-StrongC=C Stretch (Aromatic Ring)
~1525, ~1350StrongN-O Asymmetric & Symmetric Stretch (Nitro group)
~1270, ~1030StrongC-O Stretch (Methoxy groups)

Experimental Protocol: FTIR Spectroscopy (ATR Method)

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Note: Specific experimental UV-Vis data for this compound is not available. The expected absorption maxima are based on the analysis of nitrobenzaldehyde isomers.[5][6][7]

Table 4: Expected UV-Vis Spectral Data for this compound

Wavelength (λmax)SolventElectronic Transition
~250-260 nmMethanol or Ethanolπ → π
~300-350 nmMethanol or Ethanoln → π

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline correction.

  • Sample Measurement: Record the absorbance spectrum of each dilution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, construct a calibration curve by plotting absorbance versus concentration.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for a compound with the polarity of this compound.

Note: A specific HPLC method for this compound is not detailed in the provided search results. The following protocol is a general starting point based on methods for similar aromatic aldehydes.

Table 5: Suggested HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method. Record the chromatogram and the UV spectrum if using a DAD.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Purity can be estimated by the area percentage of the main peak. For quantitative analysis, use a calibration curve prepared from a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Note: A specific GC-MS method for this compound is not available. The following is a general protocol that can be adapted.

Table 6: Suggested GC-MS Method Parameters

ParameterCondition
GC Column A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injection Split or splitless mode at 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Acquisition: The separated components will be ionized and fragmented in the mass spectrometer. The mass spectrum of the main peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

  • Data Analysis: The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of the peak of interest should be analyzed to confirm the molecular ion and characteristic fragment ions.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_structural Structural Techniques cluster_purity Purity Techniques synthesis Synthesis of 3,4-Dimethoxy- 5-nitrobenzaldehyde purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification structural Structural Elucidation purification->structural purity Purity Assessment purification->purity nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ftir FTIR Spectroscopy structural->ftir ms Mass Spectrometry structural->ms hplc HPLC-UV/DAD purity->hplc gcms GC-MS purity->gcms final_report Comprehensive Analytical Report nmr->final_report ftir->final_report ms->final_report hplc->final_report gcms->final_report

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Logic Diagram for Method Selection

The choice of an analytical technique depends on the specific information required.

Method Selection cluster_goals Primary Goals cluster_techniques Analytical Techniques start Analytical Goal goal1 Structural Confirmation start->goal1 goal2 Purity & Impurity Profile start->goal2 goal3 Quantification start->goal3 tech1 NMR, FTIR, MS goal1->tech1 tech2 HPLC, GC-MS goal2->tech2 tech3 HPLC, UV-Vis goal3->tech3

Caption: A logic diagram for selecting an appropriate analytical method.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. While specific experimental data for this compound is limited in the public domain, the protocols and expected data presented here, based on closely related compounds, provide a robust framework for its analysis. Researchers should perform method development and validation to establish suitable in-house analytical procedures. The combination of spectroscopic and chromatographic techniques will ensure the unambiguous identification and purity assessment of this compound for its intended applications in research and development.

References

Application Note: 1H and 13C NMR Analysis of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-nitrobenzaldehyde is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its structural elucidation is a critical step in ensuring the purity and identity of synthesized intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of such organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data is based on predictive calculations using established substituent chemical shift (SCS) increments, offering a reliable reference for researchers working with this compound.

Predicted NMR Spectral Data

The chemical shifts for the protons and carbons of this compound have been predicted based on the principle of additivity of substituent chemical shifts. The base chemical shifts for benzene (¹H: 7.26 ppm; ¹³C: 128.5 ppm) were used, with increments applied for the aldehyde (-CHO), two methoxy (-OCH₃), and one nitro (-NO₂) group at their respective positions on the aromatic ring.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.65d~2-31H
H-67.95d~2-31H
3-OCH₃4.05s-3H
4-OCH₃4.00s-3H
Aldehyde-H9.90s-1H
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)
C-1132.0
C-2110.0
C-3154.0
C-4148.0
C-5142.0
C-6112.0
3-OCH₃56.5
4-OCH₃56.8
Aldehyde-C190.5

Experimental Protocols

Sample Preparation for NMR Analysis

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) of high purity (99.8+ %)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Place a small, clean plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the plugged pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the NMR spectrometer.

¹H NMR Spectral Acquisition

Instrument: 400 MHz NMR Spectrometer

Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Receiver Gain: Autogain

  • Pulse Width: 30° flip angle

Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectral Acquisition

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (e.g., -10 to 230 ppm)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 to 4096 (or more, depending on concentration)

  • Receiver Gain: Autogain

  • Pulse Width: 30° flip angle

Processing:

  • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

  • Identify and list the chemical shifts of all carbon signals.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from structural features to the predicted spectral data.

NMR_Analysis_Workflow cluster_structure Molecular Structure cluster_prediction NMR Prediction Logic cluster_data Predicted Spectral Data Structure This compound Substituents: -CHO (Aldehyde) -OCH3 (Methoxy) x2 -NO2 (Nitro) SCS Substituent Chemical Shift (SCS) Increments Base: Benzene (7.26/128.5 ppm) Additivity Principle Structure->SCS Apply H1_Prediction ¹H NMR Prediction Aromatic Protons: H-2, H-6 Methoxy Protons Aldehyde Proton SCS->H1_Prediction Calculate C13_Prediction ¹³C NMR Prediction Aromatic Carbons: C1-C6 Methoxy Carbons Aldehyde Carbon SCS->C13_Prediction Calculate H1_Data ¹H NMR Data H-2: ~7.65 ppm (d) H-6: ~7.95 ppm (d) 3-OCH₃: ~4.05 ppm (s) 4-OCH₃: ~4.00 ppm (s) CHO: ~9.90 ppm (s) H1_Prediction->H1_Data Yields C13_Data ¹³C NMR Data C1-C6: 110-154 ppm OCH₃: ~56.5, 56.8 ppm CHO: ~190.5 ppm C13_Prediction->C13_Data Yields

Caption: Logical workflow for predicting NMR spectra of this compound.

Discussion of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the aldehyde proton.

  • Aromatic Region: The two aromatic protons, H-2 and H-6, are chemically non-equivalent. H-6 is positioned between the electron-withdrawing nitro and aldehyde groups, leading to a significant downfield shift predicted around 7.95 ppm. H-2, situated between a methoxy group and the aldehyde group, is expected to be at a slightly more upfield position, around 7.65 ppm. Both protons are expected to appear as doublets due to coupling with each other, with a small coupling constant typical for meta-coupling (~2-3 Hz).

  • Methoxy Signals: The two methoxy groups at positions 3 and 4 are in different chemical environments and are predicted to have slightly different chemical shifts, around 4.05 and 4.00 ppm. They will both appear as sharp singlets, each integrating to three protons.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and is expected to appear as a singlet far downfield, around 9.90 ppm.[1]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-154 ppm. The carbons directly attached to the electron-withdrawing nitro (C-5) and aldehyde (C-1) groups, as well as the oxygen-bearing carbons (C-3 and C-4), will be the most downfield in this region. The protonated carbons (C-2 and C-6) will be more upfield.

  • Methoxy Carbons: The two methoxy carbons are expected to appear around 56-57 ppm, which is a characteristic range for methoxy groups attached to an aromatic ring.[2]

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and is predicted to have a chemical shift of approximately 190.5 ppm.[3][4]

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound for researchers and professionals in the field of drug development and organic synthesis. The detailed protocols for sample preparation and spectral acquisition, combined with the predicted spectral data and their interpretation, serve as a valuable resource for the structural verification of this important synthetic intermediate. The provided information should facilitate efficient and accurate characterization, ensuring the quality and integrity of research and development processes.

References

Application Note: FTIR Spectroscopy of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) spectroscopy of 3,4-Dimethoxy-5-nitrobenzaldehyde. It outlines the characteristic vibrational frequencies of the key functional groups, presents a protocol for sample analysis, and offers a reference for spectral interpretation. This information is valuable for the identification, characterization, and quality control of this compound in research and pharmaceutical development.

Introduction

This compound is an aromatic compound featuring an aldehyde, two methoxy groups, and a nitro group attached to a benzene ring. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum. FTIR spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound, making it an essential tool for structural elucidation and chemical analysis. Understanding the FTIR spectrum of this compound is crucial for confirming its identity and purity.

Molecular Structure and Functional Groups

The key functional groups in this compound that are active in the infrared region are:

  • Aldehyde (-CHO): Characterized by C=O and C-H stretching vibrations.

  • Methoxy (-OCH₃): Exhibits C-O-C and C-H stretching and bending vibrations.

  • Nitro (-NO₂): Shows characteristic symmetric and asymmetric stretching vibrations.

  • Aromatic Ring (C₆H₂): Displays C=C stretching and C-H bending vibrations.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~ 3100 - 3000C-H StretchAromaticMedium to Weak
~ 2980 - 2850C-H StretchMethoxy (-OCH₃)Medium
~ 2850 - 2820C-H Stretch (Fermi resonance)Aldehyde (-CHO)Weak
~ 2750 - 2720C-H Stretch (Fermi resonance)Aldehyde (-CHO)Weak
~ 1710 - 1685C=O StretchAldehyde (-CHO)Strong
~ 1600 - 1580C=C StretchAromatic RingMedium
~ 1550 - 1475Asymmetric N-O StretchNitro (-NO₂)Strong
~ 1470 - 1440C-H Bend (in-plane)Methoxy (-OCH₃)Medium
~ 1360 - 1290Symmetric N-O StretchNitro (-NO₂)Strong
~ 1280 - 1240Asymmetric C-O-C StretchAryl Ether (Methoxy)Strong
~ 1150 - 1020Symmetric C-O-C StretchAryl Ether (Methoxy)Medium
~ 900 - 675C-H Bend (out-of-plane)Aromatic RingStrong

Experimental Protocol: FTIR Analysis

This protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique.

4.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • This compound sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

4.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Perform a background scan to account for atmospheric and instrumental interferences.

  • Sample Preparation:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.

  • Sample Analysis:

    • Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform data processing steps as necessary, which may include baseline correction and ATR correction.

  • Cleaning:

    • After analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Visualization

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its FTIR analysis.

Caption: Molecular structure of this compound.

experimental_workflow start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Preparation (Place on ATR Crystal) instrument_prep->sample_prep acquire_spectrum Acquire FTIR Spectrum sample_prep->acquire_spectrum data_processing Data Processing (e.g., Baseline Correction) acquire_spectrum->data_processing interpretation Spectral Interpretation (Peak Assignment) data_processing->interpretation end End interpretation->end

Caption: Experimental workflow for FTIR analysis.

Conclusion

The predicted FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the aldehyde C=O stretch, the asymmetric and symmetric N-O stretches of the nitro group, and the C-O-C stretches of the methoxy groups. By following the provided experimental protocol, researchers can obtain a high-quality FTIR spectrum for this compound, which is invaluable for its identification, purity assessment, and structural verification in various scientific and industrial applications.

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 3,4-Dimethoxy-5-nitrobenzaldehyde (C₉H₉NO₅), a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex mixtures. This application note provides a detailed protocol for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry and presents a putative fragmentation pathway based on established principles of mass spectrometry.

Introduction

This compound is an aromatic compound containing aldehyde, methoxy, and nitro functional groups. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms and fragment ions. The fragmentation pattern is highly dependent on the ionization method employed and the intrinsic stability of the resulting ions. This note will focus on the fragmentation behavior under hard (EI) and soft (ESI) ionization techniques.

Predicted Mass Spectrometry Data

The fragmentation of this compound is expected to be influenced by its three key functional groups: the aldehyde, the two methoxy groups, and the nitro group. The molecular weight of this compound is 211.17 g/mol , and its exact monoisotopic mass is 211.0481 Da.[1]

Table 1: Predicted Key Fragment Ions of this compound

Putative Fragment Ionm/z (Nominal)Proposed Neutral LossIonization Mode
[M]⁺˙211-EI
[M+H]⁺212-ESI (+)
[M-H]⁻210-ESI (-)
[M-H]⁺210EI
[M-CH₃]⁺196˙CH₃EI/ESI (+)
[M-NO]⁺181˙NOEI
[M-CHO]⁺182˙CHOEI
[M-OCH₃]⁺180˙OCH₃EI
[M-NO₂]⁺165˙NO₂EI/ESI (+)
[M-CO]⁺˙183COEI
[M-CH₃-CO]⁺168˙CH₃ + COEI
[C₇H₅O₄]⁺169˙CH₃ + ˙NOEI

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. For ESI, it is recommended to use a solvent system that is compatible with the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Working Solution for GC-MS (EI): Dilute the stock solution to a final concentration of 10-100 µg/mL in a volatile solvent like dichloromethane or ethyl acetate.

Electron Ionization (EI) Mass Spectrometry Protocol (GC-MS)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo ISQ).

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Electrospray Ionization (ESI) Mass Spectrometry Protocol (LC-MS or Direct Infusion)
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S, Sciex Triple Quad).

  • LC Conditions (if applicable):

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Direct Infusion or LC-MS):

    • Ionization Mode: ESI (Positive and Negative).

    • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Cone Gas Flow: 50 L/hr.

    • Scan Range: m/z 50-300.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion ([M+H]⁺ or [M-H]⁻).

Putative Fragmentation Pathway

The fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical (M-1) or the entire aldehyde group (M-29). Aromatic ethers can undergo cleavage of the methyl group. Nitroaromatic compounds are known to lose NO and NO₂ radicals.

Under Electron Ionization (EI) , the high energy will likely lead to extensive fragmentation. The molecular ion at m/z 211 is expected. Key fragmentation steps include:

  • Loss of a hydrogen atom from the aldehyde group to form a stable acylium ion at m/z 210.

  • Loss of a methyl radical (˙CH₃) from one of the methoxy groups to yield an ion at m/z 196.

  • Loss of the nitro group (˙NO₂) resulting in an ion at m/z 165.

  • Loss of the aldehyde group (˙CHO) to give an ion at m/z 182.

  • Decarbonylation (loss of CO) from the molecular ion or the [M-H]⁺ ion.

Under the softer conditions of Electrospray Ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ at m/z 212 will be the most prominent ion in the full scan spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion would likely show the loss of a methyl group to give a fragment at m/z 197, and the loss of the nitro group to yield a fragment at m/z 166.

Fragmentation_Pathway M [C₉H₉NO₅]⁺˙ m/z = 211 M_minus_H [M-H]⁺ m/z = 210 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 196 M->M_minus_CH3 - ˙CH₃ M_minus_NO2 [M-NO₂]⁺ m/z = 165 M->M_minus_NO2 - ˙NO₂ M_minus_CHO [M-CHO]⁺ m/z = 182 M->M_minus_CHO - ˙CHO M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z = 168 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The provided protocols offer a comprehensive approach to analyzing this compound using mass spectrometry. The predicted fragmentation pattern, summarized in Table 1 and visualized in the fragmentation diagram, serves as a valuable reference for identifying this compound and understanding its chemical properties under mass spectrometric conditions. Experimental verification of this proposed fragmentation is recommended for definitive structural elucidation.

References

Application Note and Protocol: Purification of 3,4-Dimethoxy-5-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of 3,4-Dimethoxy-5-nitrobenzaldehyde via recrystallization, a critical step for ensuring high purity of this intermediate for research and pharmaceutical development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this aldehyde is paramount as impurities can lead to unwanted side reactions and compromise the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This protocol outlines a general procedure for the recrystallization of this compound, including solvent selection, the purification process, and troubleshooting.

Experimental Protocol

This protocol details the steps for the purification of this compound. The selection of an appropriate solvent is crucial and should be determined through preliminary small-scale trials.

2.1. Materials and Equipment

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Toluene, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

  • Activated charcoal (optional, for colored impurities)

2.2. Procedure

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for aromatic aldehydes include alcohols and aromatic hydrocarbons.[1][2] A solvent screening with small amounts of the crude product is recommended to identify the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected solvent, just enough to wet the solid.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude compound) to the solution.

    • Reheat the mixture to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove any residual solvent. The melting point of pure 3,4-dihydroxy-5-nitrobenzaldehyde is reported to be around 146-148°C.[3]

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes potential solvents and their relevant properties for the purification of aromatic aldehydes.

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA commonly used solvent for a wide range of organic compounds.[1]
Isopropanol82PolarSimilar to ethanol, can be a good choice.
Toluene111NonpolarEffective for recrystallizing aromatic compounds.[3][4]
Methanol65PolarCan be a good solvent, but its lower boiling point might be a consideration.[5]
Ethyl Acetate77Medium PolarityOften used for compounds with moderate polarity.[1]
Hexane/AcetoneVariableNonpolar/Polar MixtureA solvent pair that can be effective when a single solvent is not suitable.[1]
Water100Very PolarGenerally, organic compounds have low solubility in water, but it can be used for highly polar molecules.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Impurities Present D Slow Cooling & Crystallization B->D No Impurities C->D I Insoluble Impurities C->I E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities E->J G Drying F->G H Pure Product G->H

Caption: Workflow for the purification of this compound.

This application note provides a comprehensive guide for the purification of this compound by recrystallization. Adherence to this protocol will enable researchers to obtain high-purity material suitable for downstream applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in various pharmaceutical applications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the direct nitration of 3,4-Dimethoxybenzaldehyde (veratraldehyde).[2][3][4][5] This typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

Q2: What are the critical parameters to control during the nitration of veratraldehyde to maximize yield?

To achieve a high yield of this compound, meticulous control over the reaction temperature is paramount.[2][6] The nitration reaction is highly exothermic, and maintaining a low and constant temperature (typically between 0-22°C) is crucial to prevent over-nitration and the formation of unwanted side products.[2][6][7][8] The rate of addition of the nitrating agent and efficient stirring are also key to ensure a homogenous reaction mixture and prevent localized overheating.

Q3: What are some common side products, and how can their formation be minimized?

Common side products include other nitro isomers and oxidation products such as 3-nitrobenzoic acid.[7] The formation of these impurities is often exacerbated by elevated temperatures.[7] Therefore, strict temperature control is the primary strategy for minimizing their formation. Additionally, the product, 6-nitroveratraldehyde, is known to be sensitive to light, which can lead to the formation of 6-nitrosoveratric acid.[2] It is therefore advisable to conduct the reaction and subsequent work-up in semi-darkness.[2]

Q4: Are there alternative nitrating agents that can be used?

Yes, besides the standard nitric acid/sulfuric acid mixture, other nitrating agents have been employed. These include fuming nitric acid, nitric acid in acetic acid, and nitric acid in acetic anhydride.[3][4][9][10] The choice of nitrating agent can significantly impact the reaction's selectivity and yield.[11] For instance, using a mixture of nitric acid and sulfuric acid has been reported to give a higher yield compared to using nitric acid alone.[5]

Q5: What is a suitable method for purifying the final product?

The most commonly cited method for purification is recrystallization.[2][4] Ethanol is frequently used as the recrystallization solvent, yielding a product with a melting point of 132-133°C.[2] Washing the crude product with water to remove residual acids is a critical first step in the purification process.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Inadequate temperature control leading to side reactions.- Inefficient nitrating agent.- Sub-optimal reaction time.- Maintain a strict temperature range, typically 18-22°C, using an ice bath.[2]- Employ a mixed acid nitrating agent (HNO₃/H₂SO₄) which has been shown to improve yield.[5]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Formation of Dark/Tarry Byproducts - Reaction temperature was too high, causing decomposition or polymerization.[12]- Presence of impurities in the starting material.- Ensure slow and controlled addition of the nitrating agent with efficient cooling and stirring.[2]- Use purified veratraldehyde with a minimum melting point of 43°C.[2]
Product is Difficult to Purify - Presence of isomeric impurities or oxidation products.[9]- Incomplete removal of acidic residues.- Optimize the nitrating conditions to favor the formation of the desired isomer. Using a higher ratio of nitric acid to sulfuric acid can sometimes influence isomer distribution.[6]- Thoroughly wash the crude product with water and a dilute sodium bicarbonate solution before recrystallization.[13]
Melting Point of the Final Product is Low - Presence of impurities, such as 6-nitrosoveratric acid due to light exposure.[2]- Perform an additional recrystallization step from ethanol.[2]- Protect the product from light throughout the synthesis and purification process.[2]

Experimental Protocols

Protocol 1: Nitration of Veratraldehyde using Nitric Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Veratraldehyde (70 g, 0.42 mole)

  • Nitric acid (sp. gr. 1.4, 350 ml)

  • Ice

  • Water

  • Ethanol (95%) for recrystallization

Procedure:

  • In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, place 350 ml of nitric acid.

  • Cool the flask in a water bath maintained at approximately 15°C.

  • Slowly add the crushed veratraldehyde in small portions to the stirred nitric acid over a period of about 1 hour.

  • Monitor the internal temperature and maintain it between 18°C and 22°C. Ice cubes can be added to the bath if necessary.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Pour the reaction mixture into 4 L of water with vigorous agitation to precipitate the product.

  • Filter the solid product and wash it thoroughly with water.

  • The crude product can be recrystallized from 1 L of 95% ethanol to yield 55-60 g of pure this compound (m.p. 132-133°C).

Protocol 2: High-Yield Nitration using Nitric Acid in Acetic Acid

This protocol is based on a patented method.[3]

Materials:

  • 3,4-Dimethoxybenzaldehyde (30 mmol)

  • Glacial acetic acid (20 mL)

  • Concentrated nitric acid (30 mL)

  • Water

Procedure:

  • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a suitable reaction vessel.

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the stirred solution.

  • Continue stirring the mixture for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the pale yellow solid, wash it repeatedly with water, and dry to obtain the product. This method reports a yield of 98%.[3]

Comparative Data on Synthesis Yields

Nitrating Agent/Solvent Starting Material Temperature Reaction Time Reported Yield Reference
Nitric acidVeratraldehyde18-22°C~1 hour73-79%[2]
Nitric acid in Glacial Acetic Acid3,4-DimethoxybenzaldehydeRoom Temperature12 hours98%[3]
Nitric acidVeratraldehyde5°C2 hours50.35%[5]
Nitric acid / Sulfuric acid mixtureVeratraldehyde5°C2 hours93.63%[5]
Nitric acid in Acetic AnhydrideVeratraldehydeIce-water bathNot specified92%[4]

Visualizations

Synthesis_Pathway Synthesis of this compound Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Product This compound Veratraldehyde->Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Temp Was Temperature Controlled (18-22°C)? Low_Yield->Check_Temp Check_Agent Was a Mixed Acid (HNO₃/H₂SO₄) Used? Check_Temp->Check_Agent Yes Optimize_Temp Implement Strict Temperature Control Check_Temp->Optimize_Temp No Check_Time Was Reaction Time Monitored by TLC? Check_Agent->Check_Time Yes Optimize_Agent Consider Using Mixed Acid Check_Agent->Optimize_Agent No Optimize_Time Optimize Reaction Time Using TLC Check_Time->Optimize_Time No Improved_Yield Improved Yield Check_Time->Improved_Yield Yes Optimize_Temp->Check_Agent Optimize_Agent->Check_Time Optimize_Time->Improved_Yield

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Nitration of 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde). Our goal is to help you minimize side product formation, improve yield and purity, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 3,4-dimethoxybenzaldehyde?

The primary and desired product of the nitration of 3,4-dimethoxybenzaldehyde is 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde). The two methoxy groups and the aldehyde group on the benzene ring direct the electrophilic substitution of the nitro group to the C-6 position.

Q2: What are the common side products observed during the nitration of 3,4-dimethoxybenzaldehyde?

Several side products can be formed, including:

  • Positional Isomers: 5-nitroveratraldehyde (3,4-dimethoxy-5-nitrobenzaldehyde) and to a lesser extent, 2-nitroveratraldehyde (2,3-dimethoxy-6-nitrobenzaldehyde).

  • Dinitrated Products: Formation of dinitro-3,4-dimethoxybenzaldehyde can occur under harsh reaction conditions.

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming veratric acid (3,4-dimethoxybenzoic acid), particularly with prolonged reaction times or elevated temperatures.[1]

  • Degradation Product: Upon exposure to light, the desired 6-nitroveratraldehyde can degrade, with one identified product being 6-nitrosoveratric acid.[2]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation hinges on careful control of reaction conditions:

  • Temperature: Maintain a low and consistent temperature (typically 0-5°C) throughout the reaction to prevent over-nitration and oxidation.[3]

  • Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed, avoiding the formation of oxidation and degradation products.

  • Protection from Light: The product, 6-nitroveratraldehyde, is sensitive to light. It is crucial to protect the reaction mixture and the isolated product from light to prevent the formation of 6-nitrosoveratric acid.[2]

Q4: What is the best method for purifying the desired 6-nitroveratraldehyde?

Recrystallization is the most common and effective method for purifying 6-nitroveratraldehyde. Ethanol is a frequently used solvent for this purpose. For mixtures containing significant amounts of positional isomers, column chromatography may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 6-nitroveratraldehyde - Incomplete reaction. - Suboptimal nitrating agent. - Product loss during workup.- Monitor the reaction with TLC to ensure completion. - A mixture of nitric acid and sulfuric acid generally gives a higher yield than nitric acid alone.[3] - Ensure efficient precipitation and careful filtration during workup.
Presence of significant amounts of 5-nitroveratraldehyde - Reaction conditions favoring the formation of the 5-nitro isomer.- While the 6-nitro isomer is generally favored, adjusting the solvent and temperature might slightly alter the isomer ratio. Careful purification by fractional crystallization or column chromatography will be necessary.
Formation of a dark-colored or tarry reaction mixture - Reaction temperature was too high. - Reaction time was too long, leading to degradation.- Ensure rigorous temperature control using an ice-salt bath. - Add the nitrating agent slowly and monitor the internal temperature. - Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Product darkens or changes color upon storage - Exposure to light.- Store the purified 6-nitroveratraldehyde in an amber vial or a container protected from light.[2]
Aldehyde group is oxidized to a carboxylic acid (veratric acid) - Excessively harsh reaction conditions (high temperature, prolonged reaction time).- Maintain a low reaction temperature (0-5°C). - Quench the reaction promptly upon completion.

Data Presentation

Table 1: Comparison of Nitrating Agents on the Yield of 6-Nitro veratraldehyde

Nitrating AgentReaction TemperatureReaction TimeYield of 6-Nitro veratraldehydeReference
Neat HNO₃5°C2 hours50.35%[3]
Mixture of HNO₃ and H₂SO₄5°C2 hours93.63%[3]

Experimental Protocols

Protocol 1: Nitration of 3,4-Dimethoxybenzaldehyde using a Mixture of Nitric and Sulfuric Acids

This protocol is adapted from a procedure that reports a high yield of the desired 6-nitroveratraldehyde.[3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Reaction Setup: Dissolve 3,4-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid in a separate flask and cool it to 0-5°C.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of 3,4-dimethoxybenzaldehyde while maintaining the reaction temperature between 0-5°C and stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (typically within 2 hours), pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure 6-nitroveratraldehyde. Protect the product from light during and after purification.

Visualizations

Nitration_Pathways cluster_main Main Reaction cluster_side Side Reactions Start 3,4-Dimethoxybenzaldehyde Main_Product 6-Nitro-3,4-dimethoxybenzaldehyde (Desired Product) Start->Main_Product HNO₃ / H₂SO₄ Side_Product_1 5-Nitro-3,4-dimethoxybenzaldehyde (Positional Isomer) Start->Side_Product_1 HNO₃ / H₂SO₄ Side_Product_2 2-Nitro-3,4-dimethoxybenzaldehyde (Positional Isomer) Start->Side_Product_2 HNO₃ / H₂SO₄ Side_Product_3 Dinitro Products Start->Side_Product_3 Excess HNO₃ / H₂SO₄ High Temp. Side_Product_4 Veratric Acid (Oxidation) Start->Side_Product_4 High Temp. Long Reaction Time Side_Product_5 6-Nitrosoveratric Acid (Degradation) Main_Product->Side_Product_5 Light Exposure

Caption: Reaction pathways in the nitration of 3,4-dimethoxybenzaldehyde.

Troubleshooting_Workflow Start Experiment Start: Nitration of 3,4-Dimethoxybenzaldehyde Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Action_Yield Optimize Reaction: - Check Reagent Purity - Use HNO₃/H₂SO₄ Mixture - Ensure Complete Reaction (TLC) Check_Yield->Action_Yield Yes Analyze_Side_Products Analyze Side Products (TLC, NMR, MS) Check_Purity->Analyze_Side_Products Yes End Pure 6-Nitro-3,4-dimethoxybenzaldehyde Check_Purity->End No Action_Isomers Isomers Present? (5-nitro, 2-nitro) Analyze_Side_Products->Action_Isomers Action_Yield->Check_Purity Action_Oxidation Oxidation Product Present? (Veratric Acid) Action_Isomers->Action_Oxidation No Purify_Isomers Purification: - Column Chromatography - Fractional Recrystallization Action_Isomers->Purify_Isomers Yes Action_Dinitration Dinitration Product Present? Action_Oxidation->Action_Dinitration No Control_Temp_Time Control Reaction: - Maintain Low Temperature (0-5°C) - Reduce Reaction Time Action_Oxidation->Control_Temp_Time Yes Control_Stoichiometry Control Stoichiometry: - Use Stoichiometric Nitrating Agent Action_Dinitration->Control_Stoichiometry Yes Action_Dinitration->End No Purify_Isomers->End Control_Temp_Time->End Control_Stoichiometry->End

Caption: Troubleshooting workflow for the nitration of 3,4-dimethoxybenzaldehyde.

References

Technical Support Center: Purification of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Dimethoxy-5-nitrobenzaldehyde.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting

Problem: No crystal formation upon cooling.

Possible CauseSolution
Excessive solvent used: The solution is not saturated enough for crystals to form.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[1]
Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures.Consider a different solvent or a mixed-solvent system. For instance, if the compound is highly soluble in ethanol, you could add water (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.

Problem: Oiling out instead of crystallization.

Possible CauseSolution
Rapid cooling: The solution is being cooled too quickly, causing the compound to separate as a liquid above its melting point.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[2]
High concentration of impurities: Impurities can depress the melting point of the mixture and inhibit crystal lattice formation.Attempt a preliminary purification step, such as a simple filtration or a wash, before recrystallization. Alternatively, column chromatography may be necessary.
Solvent boiling point is too high: The solvent's boiling point is higher than the melting point of the compound, causing it to melt before it dissolves.Select a solvent with a lower boiling point.

Problem: Low recovery of purified crystals.

Possible CauseSolution
Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that the second crop may be less pure.[1]
Premature crystallization: Crystals formed during hot filtration.Ensure the filtration apparatus (funnel and flask) is pre-heated to prevent cooling and premature crystallization of the product.[2]
Washing with warm solvent: Washing the collected crystals with solvent that is not sufficiently cold can redissolve some of the product.Always use a minimal amount of ice-cold solvent to wash the crystals.[1]
Column Chromatography Troubleshooting

Problem: Poor separation of the desired compound from impurities.

Possible CauseSolution
Inappropriate solvent system (eluent): The polarity of the eluent is too high or too low, resulting in co-elution or no elution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a clear separation between the product and impurity spots.[3]
Column overloading: Too much crude material was loaded onto the column.Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Irregular column packing: Channels or cracks in the stationary phase lead to an uneven flow of the eluent and poor separation.Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The most common impurities often stem from the synthesis process. These can include:

  • Unreacted starting material: Veratraldehyde (3,4-dimethoxybenzaldehyde) is a common starting material and may be present if the reaction did not go to completion.

  • Positional isomers: During the nitration of veratraldehyde, other isomers such as 6-nitro veratraldehyde can be formed.[4]

  • Byproducts from side reactions: Depending on the synthetic route, other related compounds may be formed. For example, if demethylation occurs, you might find hydroxylated impurities.

Q2: How can I effectively remove the unreacted veratraldehyde?

A2: Veratraldehyde is less polar than this compound. Therefore, it can typically be separated by column chromatography. A solvent system with a gradually increasing polarity (e.g., a hexane-ethyl acetate gradient) should elute the veratraldehyde first, followed by the desired product.

Q3: What is a good solvent for recrystallizing this compound?

A3: Based on synthesis procedures for related compounds, ethanol is a commonly used solvent for recrystallization.[5] Toluene has also been mentioned for the recrystallization of a similar compound, 3,4-dihydroxy-5-nitrobenzaldehyde.[6] A mixed solvent system, such as ethanol-water, may also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal conditions.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and developing it in an appropriate solvent system (the same or slightly more polar than the column eluent), you can identify which fractions contain the pure product.

Q5: My purified this compound is still showing a yellow tint. What could be the cause?

A5: A persistent yellow color could be due to trace amounts of colored impurities or slight degradation of the product. Nitro compounds are often light-sensitive.[7] If the product is pure by other analytical methods (like NMR), you can try treating a solution of the compound with a small amount of activated charcoal before the final filtration step of recrystallization to remove colored impurities.[2] However, use charcoal sparingly as it can also adsorb your product.

Data Presentation

Solubility of this compound
SolventPolarityBoiling Point (°C)Solubility (at room temp.)Solubility (at boiling)
WaterHigh100InsolubleInsoluble
EthanolHigh78Sparingly SolubleSoluble
MethanolHigh65Sparingly SolubleSoluble
Ethyl AcetateMedium77Moderately SolubleVery Soluble
DichloromethaneMedium40SolubleVery Soluble
TolueneLow111Sparingly SolubleSoluble
HexaneLow69InsolubleInsoluble

Note: This table is a qualitative guide based on the general solubility of similar aromatic nitro compounds. Experimental verification is recommended.

Experimental Protocols

Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves completely at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol for Column Chromatography of this compound
  • TLC Analysis: Develop a TLC solvent system that provides good separation of the desired product from impurities. A starting point is a 4:1 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 3,4-Dimethoxy- 5-nitrobenzaldehyde Purity_Check1 Purity Check (TLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Major Impurities / Similar Polarity Purity_Check2 Purity Check (TLC, NMR) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Yes Impure Still Impure Purity_Check2->Impure No Impure->Column_Chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Forming Problem->No_Crystals Yes Oiling_Out Compound Oiling Out Problem->Oiling_Out Yes Poor_Separation Poor Separation (Column) Problem->Poor_Separation Yes Low_Yield Low Yield Problem->Low_Yield Yes Solution1 Concentrate Solution / Induce Nucleation No_Crystals->Solution1 Solution2 Slow Cooling / Change Solvent Oiling_Out->Solution2 Solution3 Optimize Eluent (TLC) / Repack Column Poor_Separation->Solution3 Solution4 Minimize Solvent / Collect Second Crop Low_Yield->Solution4

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Purification of Crude 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 3,4-Dimethoxy-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used.

  • Unreacted Starting Materials: If synthesized by nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde), residual veratraldehyde is a likely impurity.[1] If prepared by methylation of 5-nitrovanillin, unreacted 5-nitrovanillin could be present.

  • Regioisomers: The nitration of veratraldehyde can also produce other isomers, such as 3,4-dimethoxy-2-nitrobenzaldehyde or 3,4-dimethoxy-6-nitrobenzaldehyde. The separation of positional isomers can be challenging due to their similar physical properties.[2][3][4]

  • Colored Impurities: Brownish-black tar-like substances can form as byproducts, especially if the reaction is pushed to completion under harsh conditions.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I quickly assess the purity of my this compound?

A3: Thin-Layer Chromatography (TLC) is an effective technique for a rapid purity assessment.[1] By comparing the crude sample to a pure standard (if available) and observing the number and intensity of impurity spots, you can get a good indication of the purity. A common mobile phase for TLC of aromatic aldehydes is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent may not be suitable for your compound at the boiling point, or you may not be using a sufficient volume of solvent.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your yield.

    • If the compound still does not dissolve, a different solvent or a solvent mixture may be required. Ethanol or a mixture of ethanol and water are good starting points to test.[6]

Problem: No crystals form upon cooling.

  • Cause: The solution may not be saturated, or it could be supersaturated without nucleation sites.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

    • Concentrate the Solution: If induction methods fail, you may have too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solute is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation slightly.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

Column Chromatography Issues

Problem: The compound does not move from the origin on the TLC plate.

  • Cause: The solvent system (mobile phase) is not polar enough to elute the compound from the stationary phase (silica gel or alumina).

  • Solution: Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[7]

Problem: All spots (product and impurities) run to the top of the TLC plate.

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[8]

Problem: Poor separation of the desired compound from an impurity.

  • Cause: The chosen solvent system does not provide sufficient resolution.

  • Solution:

    • Try a different solvent system. For example, if you are using ethyl acetate/hexane, you could try dichloromethane/hexane or ether/hexane.[7]

    • Consider using a different stationary phase, such as alumina instead of silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent. 95% Ethanol is a good starting point.[6] The ideal solvent should dissolve the crude product when hot but not when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, tar), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. A good mobile phase will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.[9]

  • Column Packing: Pack a chromatography column with silica gel or alumina as the stationary phase, using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Recrystallization

IssuePossible CauseRecommended Solution
Compound won't dissolveInsufficient solvent or unsuitable solventAdd more hot solvent; test a different solvent
No crystal formationSolution is not saturated or is supersaturatedInduce crystallization (scratching, seeding); concentrate the solution; cool to a lower temperature
"Oiling out"Cooling too rapidly; high impurity concentrationReheat and add more solvent; cool slowly

Table 2: Column Chromatography Solvent Systems (General Guidance)

Compound PolarityRecommended Starting Solvent System
Non-polarHexane/Dichloromethane (e.g., 9:1)
Moderately polarEthyl Acetate/Hexane (e.g., 1:4 to 1:1)[9]
PolarMethanol/Dichloromethane (e.g., 1:99 to 5:95)[7]

Note: The optimal solvent system for this compound should be determined experimentally using TLC.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude 3,4-Dimethoxy- 5-nitrobenzaldehyde assess_purity Assess Purity (TLC) crude->assess_purity high_impurities High Level of Impurities/ Complex Mixture assess_purity->high_impurities minor_impurities Minor Impurities/ Single Major Impurity assess_purity->minor_impurities recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product high_impurities->column_chromatography Recommended minor_impurities->recrystallization Recommended

Caption: General workflow for the purification of crude this compound.

RecrystallizationTroubleshooting Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling out? crystals->oiling_out No collect Collect Crystals crystals->collect Yes too_much_solvent Too much solvent? oiling_out->too_much_solvent No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) supersaturated->induce reheat_add_solvent->cool evaporate->cool induce->cool

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

optimizing reaction conditions for 3,4-Dimethoxy-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently cited method is the direct nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde). One reported procedure involves using a mixture of concentrated nitric acid and glacial acetic acid at room temperature, which can achieve a yield of up to 98%.[1]

Q2: What are the primary side products I should be aware of during the nitration of 3,4-dimethoxybenzaldehyde?

A2: While the two methoxy groups and the aldehyde group direct the nitration, potential side products can still form. These may include other positional isomers, dinitrated compounds, or the oxidation of the aldehyde group to a carboxylic acid.[2] Controlling the reaction temperature and stoichiometry of the nitrating agent is crucial to minimize these impurities.[2]

Q3: My reaction is producing a mixture of isomers that are difficult to separate. What can I do?

A3: Isomer separation can be challenging. If standard recrystallization is ineffective, more advanced purification techniques such as column chromatography may be necessary to isolate the desired this compound.[2]

Q4: Are there alternative synthetic routes that avoid direct nitration of veratraldehyde?

A4: Yes, an alternative method is the methylation of 5-nitrovanillin. This synthesis involves using a strong base like sodium hydride to deprotonate the hydroxyl group, followed by reaction with an alkylating agent such as methyl iodide.[3] However, reported yields for this method (around 40.7%) are significantly lower than the direct nitration route.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is stirred for the recommended duration (e.g., 12 hours) to allow for completion.[1]
Product loss during workup.When precipitating the product in water, use a large volume and ensure thorough mixing to maximize precipitation. Wash the filtered solid repeatedly with water to remove any soluble impurities.[1]
Suboptimal reaction temperature.Nitration is highly exothermic.[2] Maintain strict temperature control. For the nitric acid/acetic acid method, the reaction is typically run at room temperature (20°C).[1] For other nitration mixtures (e.g., HNO₃/H₂SO₄), cooling to 0-15°C is critical.[2]
Presence of Impurities (e.g., colored byproducts) Over-nitration or side reactions.Slowly add the nitrating agent dropwise to the substrate solution to maintain control over the reaction rate and temperature.[1] Avoid extended reaction times beyond what is necessary for completion.[2]
Oxidation of the aldehyde group.This can occur if the reaction conditions are too harsh (e.g., high temperature). Ensure precise temperature control is maintained throughout the addition and stirring phases.[2]
Product Fails to Precipitate/Crystallize "Oiling out" of the product.The product may initially separate as an oil rather than a solid. Vigorous stirring, scratching the inside of the flask, or seeding with a small crystal of the pure product can induce crystallization.
Insufficient product formation.Re-evaluate the stoichiometry of your reagents and the purity of the starting materials.

Experimental Protocols

Protocol 1: Nitration of 3,4-Dimethoxybenzaldehyde

This protocol is adapted from a method reporting a 98% yield.[1]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

  • At room temperature (20°C), slowly add 30 mL of concentrated nitric acid dropwise to the solution while stirring.

  • Continue to stir the mixture for 12 hours. Monitor the reaction's progress via TLC.

  • Once the reaction is complete, pour the reaction solution into a large volume of water.

  • A pale yellow solid will precipitate.

  • Collect the solid by filtration.

  • Wash the solid product thoroughly and repeatedly with water.

  • Dry the purified product to obtain this compound.

Protocol 2: Methylation of 5-Nitrovanillin

This protocol is based on a reported synthesis with a 40.7% yield.[3]

Materials:

  • 5-Nitrovanillin

  • Sodium Hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I)

  • Ethyl Ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Cool a suspension of sodium hydride (121.7 mmol) in 18 mL of dry DMF to 0°C.

  • Add a solution of 5-nitrovanillin (101.4 mmol) in 30 mL of DMF dropwise to the cooled NaH suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (304.2 mmol) dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous solution with ethyl ether.

  • Wash the organic layer with a 10% NaOH solution.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo to yield the product as an oil.

Data Summary

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialReagentsSolventTemp.TimeYieldReference
Nitration3,4-DimethoxybenzaldehydeNitric Acid, Acetic AcidAcetic Acid20°C12 h98%[1]
Methylation5-NitrovanillinSodium Hydride, Methyl IodideDMF0°C to RTOvernight40.7%[3]

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,4-Dimethoxybenzaldehyde in Glacial Acetic Acid B Add Concentrated Nitric Acid Dropwise at 20°C A->B C Stir for 12 hours B->C Monitor via TLC D Pour Reaction Mixture into Large Volume of Water C->D E Precipitate Forms D->E F Filter the Solid E->F G Wash Solid with Water F->G H Dry the Final Product G->H

Caption: Experimental workflow for the synthesis via nitration.

G cluster_yield Low Yield Issues cluster_impurity Impurity Issues Start Low Yield or High Impurity? Yield_Q1 Was reaction monitored by TLC to confirm completion? Start->Yield_Q1 Low Yield Impurity_Q1 Was temperature strictly controlled? Start->Impurity_Q1 High Impurity Yield_A1_No Action: Continue stirring and monitor until complete. Yield_Q1->Yield_A1_No No Yield_A1_Yes Check workup procedure. Ensure sufficient water was used for precipitation. Yield_Q1->Yield_A1_Yes Yes Impurity_A1_No Action: Repeat with slow, dropwise addition of nitrating agent and external cooling. Impurity_Q1->Impurity_A1_No No Impurity_A1_Yes Consider purification by column chromatography. Impurity_Q1->Impurity_A1_Yes Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction did not yield any solid product after pouring the reaction mixture into water. What could be the issue?

A1: This could be due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. A common protocol suggests stirring for 12 hours at room temperature.[1]

  • Low concentration of reactants: Ensure that the starting material, 3,4-dimethoxybenzaldehyde, was not too dilute in the solvent (glacial acetic acid).

  • Degradation of starting material or product: Although less common under controlled conditions, prolonged exposure to strong acids can lead to degradation.

Troubleshooting Steps:

  • Monitor the reaction with Thin Layer Chromatography (TLC): Before quenching the reaction, use TLC to check for the consumption of the starting material and the formation of the product. A suitable mobile phase could be a mixture of hexane and ethyl acetate.

  • Re-evaluate reagent quantities: Double-check the molar ratios of your reactants.

  • Control the temperature: Ensure the reaction is maintained at the recommended temperature. Exceeding the optimal temperature can lead to side reactions.

Q2: The isolated product is a dark, tarry substance instead of a pale-yellow solid. What went wrong?

A2: Tar formation is a common issue in nitration reactions, often caused by:

  • Over-nitration or oxidation: The aromatic ring of 3,4-dimethoxybenzaldehyde is highly activated, making it susceptible to multiple nitrations or oxidation by nitric acid, which can lead to complex polymeric materials.[2]

  • Reaction temperature too high: Elevated temperatures can accelerate side reactions, leading to the formation of tar.[2]

  • Incorrect order of addition: Adding the aldehyde to a hot nitrating mixture can cause localized overheating and decomposition.

Troubleshooting Steps:

  • Maintain strict temperature control: The dropwise addition of nitric acid should be done at room temperature or below to manage the exothermic nature of the reaction.[1]

  • Ensure proper stirring: Vigorous stirring ensures even distribution of reactants and heat.

  • Purification: Attempt to extract the desired product from the tar using a suitable solvent, followed by column chromatography.

Q3: The yield of my synthesis is very low. How can I improve it?

A3: Low yields can stem from incomplete reactions, product loss during workup, or competing side reactions.

  • Suboptimal reaction conditions: The reaction time, temperature, or solvent may not be optimal.

  • Loss during workup: The product might be slightly soluble in the aqueous phase, or it could be lost during filtration and washing.

  • Formation of isomers: Nitration can produce other isomers, although the 5-nitro isomer is expected to be the major product due to the directing effects of the methoxy groups.

Troubleshooting Steps:

  • Optimize reaction time: Use TLC to determine the point of maximum product formation before quenching.

  • Minimize loss during workup: Ensure the product fully precipitates by using a large volume of ice-cold water. Wash the solid with cold water to minimize dissolution.

  • Consider alternative nitrating agents: While nitric acid in acetic acid is common, other nitrating systems could offer better selectivity and yield under specific conditions.

Q4: How can I assess the purity of my synthesized this compound?

A4: Several analytical techniques can be used to determine the purity and identify impurities:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your product. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can separate closely related isomers.[1]

  • Gas Chromatography (GC): Another powerful technique for separating and quantifying volatile isomers.[1]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Spectroscopy (FTIR, NMR): Confirms the chemical structure of the desired product and can help identify impurities.

Q5: I suspect my product is contaminated with other nitro-isomers. How can I purify it?

A5: The separation of nitro-isomers can be challenging due to their similar physical properties.[3][4]

  • Recrystallization: This is the most common method. A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired isomer.

  • Column Chromatography: Effective for separating isomers with different polarities. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.

  • Adsorptive Separation: Specialized techniques using zeolites can be employed to separate isomers based on their molecular shape and polarity.[3][4]

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material3,4-dimethoxybenzaldehyde[1]
Nitrating AgentConcentrated Nitric Acid[1]
SolventGlacial Acetic Acid[1]
Molar Ratio (Aldehyde:Nitric Acid)Approx. 1:3[1]
TemperatureRoom Temperature[1]
Reaction Time12 hours[1]
Reported Yieldup to 98%[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a commonly cited method.[1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

  • Nitration: At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the stirred solution. Maintain the temperature to avoid excessive heat generation.

  • Reaction: Continue stirring the mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a large volume of cold water. A pale-yellow solid should precipitate.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the solid repeatedly with cold water to remove any residual acid.

  • Drying: Dry the collected solid, for instance, in a desiccator under vacuum, to obtain the final product.

Mandatory Visualizations

Synthesis_Pathway 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction Reaction 3,4-Dimethoxybenzaldehyde->Reaction Nitrating Mixture\n(HNO3 + CH3COOH) Nitrating Mixture (HNO3 + CH3COOH) Nitrating Mixture\n(HNO3 + CH3COOH)->Reaction This compound This compound Reaction->this compound Nitration Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_solutions_noproduct Solutions for No Product cluster_solutions_tar Solutions for Tarry Product cluster_solutions_lowyield Solutions for Low Yield Start Failed Synthesis Check_Reaction No Solid Product? Start->Check_Reaction Check_Product Tarry Product? Start->Check_Product Check_Yield Low Yield? Start->Check_Yield Monitor_TLC Monitor with TLC Check_Reaction->Monitor_TLC Yes Strict_Temp Strict Temperature Control Check_Product->Strict_Temp Yes Optimize_Time Optimize Reaction Time Check_Yield->Optimize_Time Yes Verify_Reagents Verify Reagent Quantities Monitor_TLC->Verify_Reagents Control_Temp Control Temperature Verify_Reagents->Control_Temp Vigorous_Stirring Ensure Vigorous Stirring Strict_Temp->Vigorous_Stirring Purify Attempt Purification Vigorous_Stirring->Purify Minimize_Loss Minimize Workup Loss Optimize_Time->Minimize_Loss

References

Technical Support Center: 3,4-Dimethoxy-5-nitrobenzaldehyde NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results in the Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethoxy-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and instrument parameters. However, based on the effects of the electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups, the following are approximate predicted values in CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aldehyde-H~9.9 - 10.1SingletCHO
Aromatic-H~7.5 - 7.8Doublet (J ≈ 1-2 Hz)H-6
Aromatic-H~7.3 - 7.6Doublet (J ≈ 1-2 Hz)H-2
Methoxy-H~4.0 - 4.2SingletOCH₃
Methoxy-H~3.9 - 4.1SingletOCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aldehyde-C~190 - 192CHO
Aromatic-C~155 - 158C-4 (bearing OCH₃)
Aromatic-C~152 - 155C-3 (bearing OCH₃)
Aromatic-C~140 - 143C-5 (bearing NO₂)
Aromatic-C~133 - 136C-1 (bearing CHO)
Aromatic-C~112 - 115C-6
Aromatic-C~108 - 111C-2
Methoxy-C~56 - 58OCH₃

Q2: My aromatic protons appear as singlets instead of doublets. Is this normal?

A2: Yes, this is possible. The expected coupling constant (J-value) between the two aromatic protons (H-2 and H-6) is very small, typically in the range of 1-2 Hz. On lower resolution instruments or with certain shimming conditions, this small coupling may not be resolved, leading to the appearance of two sharp singlets in the aromatic region.

Q3: I see more than two signals for the methoxy groups. What could be the reason?

A3: The presence of more than two methoxy signals could indicate the presence of impurities or rotational isomers (rotamers). Due to hindered rotation around the aryl-C(CHO) bond, you might observe distinct signals for different conformations at room temperature.

Q4: There is a broad peak in my spectrum that I cannot assign. What should I do?

A4: A broad peak could be due to several factors, including the presence of water in your sample or solvent, or exchangeable protons from acidic or phenolic impurities. To confirm if it is an exchangeable proton, you can perform a D₂O shake experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly reduces in intensity, it is an exchangeable proton.

Troubleshooting Guide

This guide addresses common unexpected results encountered during the NMR analysis of this compound.

Issue 1: Unexpected Peaks in the Aromatic and Aldehyde Regions

Symptoms:

  • Additional signals in the aromatic region (δ 7.0 - 8.5 ppm).

  • An additional aldehyde signal (δ 9.8 - 10.2 ppm).

Possible Causes & Solutions:

  • Cause 1: Starting Material Impurity. The most common synthetic route to this compound is the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde). Incomplete nitration can result in the presence of the starting material.

    • Troubleshooting Workflow:

      start Unexpected Aromatic/Aldehyde Peaks check_sm Compare with Veratraldehyde Spectrum start->check_sm sm_present Starting Material Present check_sm->sm_present Match Found other_impurity Consider Other Impurities check_sm->other_impurity No Match repurify Repurify Sample (e.g., Recrystallization, Chromatography) sm_present->repurify end Clean Spectrum Obtained repurify->end

    • Reference Data:

      Table 2: ¹H and ¹³C NMR Data for 3,4-Dimethoxybenzaldehyde (Veratraldehyde) in CDCl₃

      ¹H NMR Chemical Shift (ppm) Multiplicity Assignment
      Aldehyde-H~9.83sCHO
      Aromatic-H~7.42dd, J=8.2, 1.8 HzH-6
      Aromatic-H~7.40d, J=1.8 HzH-2
      Aromatic-H~6.95d, J=8.2 HzH-5
      Methoxy-H~3.94sOCH₃
      Methoxy-H~3.93sOCH₃
      ¹³C NMR Chemical Shift (ppm) Assignment
      Aldehyde-C~190.9CHO
      Aromatic-C~154.0C-4
      Aromatic-C~149.5C-3
      Aromatic-C~129.9C-1
      Aromatic-C~126.8C-6
      Aromatic-C~110.4C-5
      Aromatic-C~109.0C-2
      Methoxy-C~56.1OCH₃
      Methoxy-C~56.0OCH₃
  • Cause 2: Isomeric Impurities. Nitration of veratraldehyde can sometimes lead to the formation of other nitro isomers, although this compound is the major product under standard conditions.

    • Solution: Compare your spectrum with reference data for other possible isomers, such as 3,4-dimethoxy-2-nitrobenzaldehyde or 3,4-dimethoxy-6-nitrobenzaldehyde. If suspected, 2D NMR techniques like COSY and HMBC can help elucidate the substitution pattern.

Issue 2: Broad or Duplicated Signals, Especially at Low Temperatures

Symptoms:

  • Broadening of the aldehyde and/or aromatic signals.

  • Duplication of signals for the methoxy groups or aromatic protons.

Possible Cause: Rotational Isomers (Rotamers)

Due to the steric hindrance between the aldehyde group and the substituents at positions 3 and 5, rotation around the single bond connecting the aldehyde group to the aromatic ring can be slow on the NMR timescale. This can lead to the observation of two distinct rotational isomers (rotamers).

  • Troubleshooting Workflow:

    start Broad or Duplicated Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr coalescence Signals Coalesce at Higher Temperature vt_nmr->coalescence Yes no_change No Significant Change with Temperature vt_nmr->no_change No confirm_rotamers Presence of Rotamers Confirmed coalescence->confirm_rotamers other_issue Consider Other Issues (e.g., Impurity, Degradation) no_change->other_issue

    Caption: Workflow for investigating the presence of rotamers.

  • Explanation: At higher temperatures, the rate of rotation increases, and the two rotamers interconvert rapidly, leading to a single, averaged set of signals. If you observe coalescence of the duplicated peaks into single peaks upon heating, this confirms the presence of rotamers.

Issue 3: Appearance of Unexpected Signals Over Time or in a Specific Solvent

Symptoms:

  • New, unidentifiable peaks appear in the spectrum after the sample has been stored for some time.

  • The spectrum looks different when run in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).

Possible Causes & Solutions:

  • Cause 1: Sample Degradation. Nitroaromatic compounds can be susceptible to degradation, especially in the presence of nucleophilic solvents or impurities. For example, in DMSO-d₆, which can have trace amounts of water and is a good nucleophile, slow degradation might occur.

    • Solution: Prepare fresh samples immediately before analysis. If you suspect degradation in a particular solvent, try acquiring the spectrum in a less reactive solvent like CDCl₃ or benzene-d₆.

  • Cause 2: Solvent Effects. The chemical shifts of aromatic protons can be significantly influenced by the NMR solvent, particularly with aromatic solvents like benzene-d₆. This is due to the formation of weak complexes between the solute and solvent molecules.

    • Solution: Be aware that spectra of the same compound in different solvents can look different. This can sometimes be used to your advantage to resolve overlapping signals. Always report the solvent used when presenting NMR data.

Experimental Protocols

Standard ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay: 1-2 seconds.

      • Acquisition time: 2-4 seconds.

  • Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

D₂O Shake Experiment:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Compare the two spectra to identify any peaks that have disappeared or diminished in intensity.

degradation of 3,4-Dimethoxy-5-nitrobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of 3,4-Dimethoxy-5-nitrobenzaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during a reaction?

A1: The stability of this compound can be influenced by several factors:

  • pH: The compound can be sensitive to strongly acidic or basic conditions. Strong bases may lead to unwanted side reactions like Cannizzaro-type disproportionation or decomposition, while strong acids can catalyze demethylation or other degradation pathways, especially at elevated temperatures.[1][2]

  • Temperature: High reaction temperatures can accelerate decomposition. It is crucial to determine the optimal temperature that balances reaction rate with compound stability.[1][3]

  • Light: Aromatic nitro compounds can be sensitive to light.[1][4] Photochemical degradation is a possibility, and it is recommended to protect the reaction from light, especially if the reaction is run over an extended period.

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction by various reducing agents, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[1] The aldehyde group is susceptible to oxidation to a carboxylic acid. Care should be taken when choosing reagents to avoid these unwanted transformations.

  • Presence of Water: Ensuring anhydrous conditions is often critical, as water can act as a proton source for side reactions or participate in hydrolysis-type degradation pathways under certain conditions.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent slow oxidation or degradation from atmospheric moisture.[5]

Q3: What are the visual or analytical signs of this compound degradation?

A3: Signs of degradation include:

  • Color Change: A noticeable change from its typical pale yellow or yellowish-green powder appearance may indicate decomposition.[1][6]

  • Presence of Impurities: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis showing multiple spots or peaks that were not present in the starting material is a clear indicator of degradation.

  • Inconsistent Experimental Results: Poor reproducibility in reaction outcomes, such as variable yields or product profiles, can often be traced back to the degradation of a starting material.[1]

Q4: What are potential degradation pathways for this compound?

A4: While specific degradation pathways are highly dependent on the reaction conditions, some potential routes include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (3,4-dimethoxy-5-nitrobenzoic acid), especially in the presence of oxidizing agents or air over long periods.

  • Reduction: The nitro group can be reduced to an amino group, forming 3-amino-4,5-dimethoxybenzaldehyde, in the presence of reducing agents.

  • Demethylation: Under harsh acidic conditions (e.g., strong mineral acids like HBr or HCl) and heat, the methoxy groups can be cleaved to form hydroxyl groups.[2]

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen, such as this one, can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.

Q5: How do the substituents on the ring affect the reactivity and stability of the aldehyde?

A5: The substituents have a significant electronic effect:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.[7]

  • Methoxy Groups (-OCH₃): These are electron-donating groups. Their presence slightly counteracts the effect of the nitro group but also influences the regioselectivity of other potential aromatic substitution reactions. The combined electronic effects dictate the overall reactivity and potential for side reactions.[7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Degradation of Starting Material Verify the purity of this compound before use via TLC, HPLC, or NMR. If impurities are detected, purify the starting material (e.g., by recrystallization).Use of pure starting material ensures that the observed yield is not compromised by degraded reagent.[8]
Suboptimal Reaction Temperature Screen a range of temperatures. Lowering the temperature may reduce the rate of degradation, while slightly increasing it might be necessary for reaction completion. Find the optimal balance.[3]Improved selectivity and yield by minimizing thermal decomposition.
Incorrect Reaction Time Monitor the reaction progress closely using TLC or HPLC. Running the reaction for too long can lead to product degradation or the formation of byproducts.[8]Quenching the reaction at the optimal time maximizes product yield.
Presence of Atmospheric Oxygen/Moisture Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents and reagents.[3][9]Reduced side reactions caused by oxygen or water, leading to a cleaner reaction profile and higher yield.
Inappropriate Base/Acid If using a base, consider switching to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to minimize degradation.[3] If using an acid, use the minimum catalytic amount required and avoid high temperatures.Minimized base- or acid-catalyzed decomposition of the starting material or product.
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Aldehyde Degas all solvents and run the reaction under an inert atmosphere to exclude oxygen.Prevention of the formation of the corresponding carboxylic acid byproduct.[9]
Reduction of Nitro Group Ensure that none of the reagents or catalysts used have unintended reducing capabilities. Scrutinize the full reaction system for potential reductants.Elimination of byproducts resulting from nitro group reduction (e.g., amino-benzaldehyde derivatives).
Reaction with Solvent In some cases, reactive intermediates can react with the solvent. Consider changing to a more inert solvent.A cleaner reaction profile with fewer solvent-related adducts.
Photodegradation Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the reaction in a dark fume hood.[1]Reduced formation of light-induced degradation products.

Data Presentation

Table 1: Stability Profile of this compound under Various Conditions

Condition Observed Effect Recommendation
Strong Acid (e.g., conc. HCl, HBr) Potential for demethylation, especially at elevated temperatures.[2]Use milder acidic conditions or protect the methoxy groups if necessary.
Strong Base (e.g., NaOH, KOH) Risk of Cannizzaro reaction or other decomposition pathways.[3]Use weaker, non-nucleophilic bases like K₂CO₃ or an organic base.
Elevated Temperature (>100 °C) Increased rate of decomposition.Maintain the lowest feasible temperature for the reaction. Monitor for thermal stability.[3]
UV Light Exposure Potential for photochemical degradation.[1][4]Protect the reaction and stored material from light.
Presence of Water/Moisture Can act as a proton source for side reactions or lead to hydrolysis under certain conditions.[3]Use anhydrous solvents and reagents and run under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction Minimizing Degradation

This protocol describes a general method for reacting this compound with a phosphonium ylide, with specific steps to minimize degradation.

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried and cooled under a stream of dry nitrogen.

    • Solvents (e.g., THF, Toluene) must be anhydrous.

    • This compound should be confirmed as pure by TLC or HPLC before use.

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide, 1.05 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C or room temperature until the characteristic color of the ylide forms and persists.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

    • Wrap the reaction flask in aluminum foil to protect it from light.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction carefully at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature (<40 °C).

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Stability Assessment

This protocol can be used to quantify the degradation of this compound under stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • To test stability, aliquot the stock solution and expose it to stress conditions (e.g., heat at 60 °C, add 0.1M HCl, add 0.1M NaOH, expose to UV light).

    • Prepare a control sample stored under recommended conditions (2-8 °C, dark).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 0-15 min, 30-90% B; 15-20 min, 90% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 310 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining parent compound to determine the rate of degradation under each stress condition.

Mandatory Visualizations

DegradationPathways Potential Degradation Pathways A This compound B 3,4-Dimethoxy-5-nitrobenzoic Acid A->B Oxidizing Agent / Air C 3-Amino-4,5-dimethoxybenzaldehyde A->C Reducing Agent D Cannizzaro Products (Acid + Alcohol) A->D Strong Base (e.g., NaOH) E Demethylated Products A->E Strong Acid (e.g., HBr) + Heat

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Reaction Degradation start Low Yield / Byproducts Observed check_purity Check Starting Material Purity (TLC/HPLC)? start->check_purity purify Purify Starting Material check_purity->purify No (Impure) check_conditions Review Reaction Conditions check_purity->check_conditions Yes (Pure) purify->check_conditions is_temp Is Temperature Too High? check_conditions->is_temp lower_temp Lower Reaction Temperature is_temp->lower_temp Yes is_atmosphere Is Reaction Open to Air/Light? is_temp->is_atmosphere No lower_temp->is_atmosphere protect_rxn Use Inert Atmosphere & Protect from Light is_atmosphere->protect_rxn Yes is_reagent Is Acid/Base Too Strong? is_atmosphere->is_reagent No protect_rxn->is_reagent change_reagent Use Milder Reagent is_reagent->change_reagent Yes rerun Re-run Optimized Reaction is_reagent->rerun No change_reagent->rerun

Caption: A logical workflow for troubleshooting reaction degradation issues.

StabilityFactors Factors Influencing Compound Stability center Compound Stability (this compound) temp Low Temperature temp->center Increases atmosphere Inert Atmosphere (N₂ / Ar) atmosphere->center Increases light Protection from Light light->center Increases reagents Mild Reagents reagents->center Increases temp_bad High Temperature temp_bad->center Decreases atmosphere_bad Air (Oxygen/Moisture) atmosphere_bad->center Decreases light_bad UV Light Exposure light_bad->center Decreases reagents_bad Harsh Reagents (Strong Acid/Base) reagents_bad->center Decreases

Caption: Relationship between reaction conditions and compound stability.

References

Technical Support Center: Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure you are monitoring the consumption of the starting material (3,4-dimethoxybenzaldehyde) using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Nitration reactions are highly exothermic.[1][2] If the temperature is too low, the reaction rate may be slow, leading to an incomplete reaction within the specified time. Conversely, if the temperature is too high, it can promote the formation of side products.

  • Improper Reagent Stoichiometry: An insufficient amount of the nitrating agent (nitric acid) will result in an incomplete reaction. Re-evaluate the molar equivalents of your reagents.

  • Poor Quality Starting Material: The starting 3,4-dimethoxybenzaldehyde can oxidize over time to 3,4-dimethoxybenzoic acid if exposed to air. Ensure the purity of your starting material before beginning the synthesis.

Q2: My final product is impure. What are the likely side products and how can I minimize them?

The most common impurities are other nitrated isomers, dinitrated products, and the oxidized starting material.

  • Dinitrated Byproducts: Formation of dinitrated species occurs when the reaction conditions are too harsh.[1][2]

    • Solution: Maintain strict temperature control, preferably at or below room temperature as specified in protocols.[3] Avoid using a large excess of the nitrating agent and ensure slow, dropwise addition to manage the exothermic reaction.

  • Other Positional Isomers: While the 5-nitro isomer is the major product due to the directing effects of the methoxy groups, small amounts of other isomers can form.

    • Solution: Proper temperature control and purification by recrystallization are key to isolating the desired isomer.

  • Oxidation to Carboxylic Acid: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of nitric acid.[2]

    • Solution: Avoid unnecessarily long reaction times. Once TLC indicates the starting material is consumed, proceed with the workup to isolate the product.[1]

Q3: The reaction mixture turned dark brown/black. Is this normal and what should I do?

While a pale yellow color is expected for the product, significant darkening can indicate decomposition or the formation of polymeric/resinous side products.[3][4] This is often caused by excessive temperatures. If this occurs, it is best to stop the reaction, attempt to isolate and characterize the product obtained, and refine the temperature control in subsequent attempts.

Q4: How do I effectively purify the crude this compound?

  • Initial Purification: The most common procedure involves precipitating the crude product by pouring the reaction mixture into a large volume of cold water. The resulting solid should be filtered and washed thoroughly with water to remove residual acids and other water-soluble impurities.[3]

  • Removal of Acidic Impurities: Washing the crude product with a dilute sodium bicarbonate solution can help remove any 3,4-dimethoxy-5-nitrobenzoic acid that may have formed due to oxidation.[1]

  • Recrystallization: For higher purity, recrystallization is effective. Solvents such as toluene have been used successfully for purifying similar nitrobenzaldehyde derivatives.[4]

Quantitative Data Summary

The choice of synthetic route can significantly impact the final yield. Below is a comparison of two common methods.

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Direct Nitration3,4-DimethoxybenzaldehydeNitric Acid, Acetic Acid~98%[3]
Methylation5-NitrovanillinSodium Hydride, Methyl Iodide~40.7%[5]

Experimental Protocols

Protocol 1: Synthesis via Nitration of 3,4-Dimethoxybenzaldehyde

This protocol is adapted from established procedures for the direct nitration of veratraldehyde.[3]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Deionized Water

  • Ice Bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

  • While stirring the solution at room temperature, slowly add 30 mL of concentrated nitric acid dropwise. Use an ice bath to maintain the temperature if the reaction becomes too exothermic.

  • Continue stirring the mixture at room temperature for approximately 12 hours.

  • Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of cold water.

  • A pale yellow solid will precipitate. Stir the suspension for a few minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid repeatedly with deionized water to remove any remaining acid.

  • Dry the purified product to obtain this compound.

Protocol 2: Synthesis via Methylation of 5-Nitrovanillin

This protocol is an alternative route starting from 5-nitrovanillin.[5]

Materials:

  • 5-Nitrovanillin

  • Sodium Hydride (NaH)

  • Methyl Iodide (MeI)

  • Dry Dimethylformamide (DMF)

  • Ethyl Ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • Cool a suspension of sodium hydride (1.2 eq) in dry DMF to 0°C in an ice bath.

  • Add a solution of 5-nitrovanillin (1.0 eq) in dry DMF dropwise to the NaH suspension. Stir for 30 minutes at 0°C.

  • Add methyl iodide (3.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous solution with ethyl ether.

  • Wash the combined organic layers with a 10% NaOH solution, then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reagents Reagents r1 HNO₃ SM 3,4-Dimethoxybenzaldehyde r1->SM r2 CH₃COOH r2->SM P This compound SM->P Nitration

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start issue Low Yield or Impure Product? start->issue cause1 Incomplete Reaction issue->cause1 Yes cause2 Side Reactions (e.g., Dinitration) issue->cause2 cause3 Product Decomposition issue->cause3 end_node Successful Synthesis issue->end_node No sol1 Verify Stoichiometry Monitor with TLC Increase Reaction Time cause1->sol1 sol2 Strict Temperature Control Slow Reagent Addition cause2->sol2 sol3 Purify via Recrystallization Wash with NaHCO₃ Solution cause3->sol3 sol1->end_node sol2->end_node sol3->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Recrystallization of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting alternative solvents for the recrystallization of 3,4-Dimethoxy-5-nitrobenzaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization should meet several key criteria[1][2][3]:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly or insoluble in the solvent at low temperatures (room temperature or below) to allow for maximum recovery of the purified crystals[2][4].

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor)[3].

  • Chemical Inertness: The solvent must not react with this compound[1][3].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation[1].

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of this compound to prevent the compound from melting or "oiling out" instead of crystallizing[4].

Q2: My compound is not crystallizing upon cooling. What should I do?

This is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth[5].

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for other crystals to form upon[5].

  • Check for Supersaturation: The solution might be supersaturated. Try further cooling in an ice bath, but be aware that slow cooling generally produces purer crystals[5].

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the compound and then allow it to cool again[5].

Q3: My compound has "oiled out" into a liquid layer instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point[5]. This is often caused by a highly concentrated solution or a solvent with a boiling point that is too high.

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point[5].

  • Promote Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help ensure that the solution cools gradually, giving crystals time to form a proper lattice structure[5].

  • Change Solvents: The boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point[5].

Q4: The yield of my recrystallized product is very low. What are the possible causes?

Low recovery can stem from several factors:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[5]. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the solution is sufficiently hot and use a pre-heated funnel.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the purified product from redissolving[5].

Alternative Solvents for Recrystallization

Direct solubility data for this compound is not extensively published. However, based on its structure (containing methoxy, nitro, and aldehyde functional groups on a benzene ring) and information on structurally similar compounds, several solvents and solvent systems can be proposed as starting points for experimentation. Toluene has been successfully used to recrystallize the similar compound 3,4-dihydroxy-5-nitrobenzaldehyde[6][7]. For 3,4,5-trimethoxybenzaldehyde, recrystallization from cyclohexane has been reported[8].

The following table summarizes potential solvents. Note: Experimental validation is crucial to determine the optimal solvent for your specific sample and impurity profile.

Solvent / SystemBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78PolarA common solvent for polar organic molecules. A 95% ethanol solution might be effective[9]. Structurally similar compounds show solubility in ethanol.
Methanol 65PolarSimilar to ethanol, but more polar and has a lower boiling point. Structurally similar compounds show solubility in methanol.
Toluene 111Non-polarEffective for recrystallizing aromatic compounds. Has been used for the structurally similar 3,4-dihydroxy-5-nitrobenzaldehyde[6][7].
Ethyl Acetate 77IntermediateA versatile solvent that can dissolve a range of compounds. Often a good starting point for screening[10].
Isopropanol 82PolarLess polar than ethanol and methanol, offering a different solubility profile.
Ethanol/Water VariablePolarA mixed-solvent system. The compound is dissolved in hot ethanol, and water (an anti-solvent) is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield pure crystals.[4]
Toluene/Hexane VariableNon-polarA mixed-solvent system for less polar compounds. The compound is dissolved in a minimum of hot toluene, and hexane is added as an anti-solvent[4].

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for identifying a suitable recrystallization solvent before committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, toluene, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the mixture. An ideal solvent will not dissolve the compound at room temperature[2].

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point[2][3].

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An abundant formation of crystals upon cooling indicates a promising solvent[4].

  • Selection: Choose the solvent that provides poor solubility at low temperatures but excellent solubility at high temperatures, resulting in good crystal recovery.

Protocol 2: Bulk Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid[2].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2]. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of the solvent.

Visual Workflow and Diagrams

The process of selecting a suitable solvent can be visualized as a logical workflow.

Solvent_Selection_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude This compound test_rt Add small amount of solvent at room temperature start->test_rt dissolves_rt Result: Dissolves test_rt->dissolves_rt Yes insoluble_rt Result: Insoluble or Slightly Soluble test_rt->insoluble_rt No reject_solvent1 Reject Solvent: Too soluble at RT dissolves_rt->reject_solvent1 heat_solution Heat solution to solvent's boiling point insoluble_rt->heat_solution consider_mixed Consider mixed solvent system or try another solvent reject_solvent1->consider_mixed dissolves_hot Result: Dissolves heat_solution->dissolves_hot Yes insoluble_hot Result: Insoluble heat_solution->insoluble_hot No cool_solution Cool solution slowly to RT, then in ice bath dissolves_hot->cool_solution reject_solvent2 Reject Solvent: Not soluble enough when hot insoluble_hot->reject_solvent2 reject_solvent2->consider_mixed crystal_check Observe for crystal formation cool_solution->crystal_check crystals_form Result: Abundant crystals form crystal_check->crystals_form Yes no_crystals Result: No/Poor crystals form crystal_check->no_crystals No select_solvent Select as a suitable solvent for bulk recrystallization crystals_form->select_solvent no_crystals->consider_mixed

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nitration of veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the nitration of veratraldehyde?

A1: The nitration of veratraldehyde is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2] The primary safety concern is a "thermal runaway," an uncontrolled increase in temperature that can lead to vigorous, and potentially explosive, decomposition of the reaction mixture.[3] Strict temperature control is therefore critical.

Q2: Why is slow, portion-wise addition of veratraldehyde to nitric acid recommended?

A2: The slow addition of veratraldehyde, crushed into small grains, over a period of about an hour helps to control the rate of the exothermic reaction.[4] This gradual introduction of the reactant ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining the reaction temperature within the optimal range.[4][5]

Q3: What is the purpose of the water bath in the experimental setup?

A3: The water bath serves as a heat sink to absorb the heat generated during the exothermic nitration process.[4] Maintaining the water bath at a cool temperature (around 15°C) is essential for keeping the internal reaction temperature between the recommended 18°C and 22°C.[4]

Q4: Why is the product, 6-nitroveratraldehyde, sensitive to light?

A4: 6-nitroveratraldehyde is susceptible to degradation upon exposure to light. One documented example showed that a sample with an initial melting point of 133°C, after nine hours of exposure to diffused laboratory light, had its melting point drop to 88-95°C.[4] This degradation can lead to the formation of impurities, such as 6-nitrosoveratric acid.[4] Therefore, it is crucial to protect the product from light from the moment it is precipitated.[4]

Q5: What is the purpose of quenching the reaction mixture in cold water?

A5: Quenching the reaction mixture in a large volume of vigorously agitated cold water serves two main purposes. Firstly, it rapidly cools and dilutes the reaction mixture, effectively stopping the nitration reaction.[6] Secondly, it causes the crude 6-nitroveratraldehyde to precipitate out of the solution, allowing for its isolation by filtration.[4][6]

Troubleshooting Guides

Problem 1: The reaction temperature is rising above the recommended 22°C.

  • Possible Cause: The rate of addition of veratraldehyde is too fast, or the cooling bath is not effective enough.

  • Solution:

    • Immediately stop the addition of veratraldehyde.

    • Add ice to the external water bath to increase its cooling capacity.[4]

    • Monitor the internal temperature closely until it returns to the desired range (18-22°C).

    • Once the temperature is stable, resume the addition of veratraldehyde at a much slower rate.

    • Ensure the stirrer is functioning correctly to promote even heat distribution.

Problem 2: The product does not precipitate upon quenching in water.

  • Possible Cause: The product may be soluble in the acidic aqueous mixture, or it has formed an oil instead of a solid.[6] This can happen if an insufficient volume of water is used for quenching.[4]

  • Solution:

    • Ensure that a sufficiently large volume of cold water (e.g., 4 liters for a 70g scale reaction) was used for quenching.[4]

    • If the product has oiled out, vigorous stirring may help induce solidification.

    • If the product remains in solution, a liquid-liquid extraction is necessary. Transfer the quenched mixture to a separatory funnel and extract several times with a suitable organic solvent like diethyl ether or ethyl acetate.[6] The combined organic extracts can then be washed, dried, and the solvent evaporated to recover the product.[6]

Problem 3: The yield of 6-nitroveratraldehyde is low.

  • Possible Causes:

    • Incomplete reaction.

    • Loss of product during workup and purification.

    • Degradation of the product due to light exposure.[4]

    • Side reactions due to poor temperature control.[5]

  • Solutions:

    • Ensure the veratraldehyde is fully dissolved and reacted by stirring for a short period after the final addition.[4]

    • Minimize exposure to light at all stages after precipitation.[4]

    • During recrystallization, avoid using an excessive amount of solvent, as this can lead to significant product loss in the mother liquor.[7] The mother liquor can be concentrated to obtain a second crop of crystals.[4]

    • Maintain strict temperature control throughout the reaction to minimize the formation of byproducts.[5]

Problem 4: The final product is impure, as indicated by a low or broad melting point.

  • Possible Causes:

    • Incomplete removal of acidic impurities.

    • Presence of unreacted starting material or side-products.

    • Degradation of the product.[4]

  • Solutions:

    • During the workup, ensure the filtered product is thoroughly washed with cold water to remove any residual nitric acid.[4] Reslurrying the crude product in fresh water can improve washing efficiency.[4]

    • Perform one or more recrystallizations from a suitable solvent, such as 95% ethanol, to purify the product.[4]

    • Always protect the product from light and excessive heat during drying and storage.[4]

Data Presentation

Table 1: Reactant and Product Specifications

CompoundMolar Mass ( g/mol )Quantity (g)MolesMelting Point (°C)
Veratraldehyde166.17700.42> 43
6-Nitroveratraldehyde211.1765-70 (yield)-132-133 (pure)

Data sourced from Organic Syntheses.[4][8]

Table 2: Reaction Conditions

ParameterValue
Nitrating AgentNitric Acid (sp. gr. 1.4)
Volume of Nitric Acid350 mL
Reaction Temperature18-22°C
Addition Time~1 hour
Post-addition Stirring Time10 minutes
Quenching Volume (water)4 L
Recrystallization Solvent95% Ethanol

Data sourced from Organic Syntheses.[4]

Experimental Protocols

Detailed Methodology for the Nitration of Veratraldehyde

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.657 (1955); Vol. 28, p.83 (1948).

Safety Precautions: The nitration of veratraldehyde is a highly exothermic reaction. Strict temperature control is essential to prevent a runaway reaction. The product is light-sensitive and should be protected from light.[4] Handle concentrated nitric acid with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Reaction Setup:

    • Place a 1-liter wide-mouth Erlenmeyer flask inside a larger container that will serve as a water bath. Ensure the flask is supported and not in direct contact with the bottom of the bath.[4]

    • Fill the water bath with water at approximately 15°C to a level that covers at least half the height of the flask.[4]

    • Equip the flask with a mechanical stirrer.[4]

    • Perform the entire procedure in a semi-darkened area to protect the light-sensitive product.[4]

  • Nitration:

    • Add 350 mL of nitric acid (specific gravity 1.4) at 20°C to the Erlenmeyer flask.[4]

    • Crush 70 g (0.42 mole) of veratraldehyde (melting point > 43°C) into grains no larger than rice.[4]

    • Begin stirring the nitric acid at a moderate speed.

    • Slowly add the crushed veratraldehyde in small portions over a period of about 1 hour.[4]

    • Continuously monitor the internal temperature of the reaction mixture with a thermometer. Maintain the temperature between 18°C and 22°C.[4] If the temperature rises, slow the rate of addition and/or add ice to the external water bath.[4]

    • After all the veratraldehyde has been added, continue stirring for an additional 10 minutes.[4]

  • Quenching and Isolation:

    • Pour the reaction mixture into 4 liters of vigorously agitated cold water in an opaque container.[4]

    • Continue stirring for a few minutes to ensure complete precipitation of the product.[4]

    • Collect the precipitated solid by vacuum filtration using a large Büchner funnel. Keep the funnel covered to protect the product from light.[4]

    • Wash the filter cake thoroughly by reslurrying it in 2 liters of cold water and then re-filtering.[4]

    • Press the cake firmly with a spatula to remove as much water as possible.[4]

  • Drying and Purification:

    • The crude product is sensitive to heat and light, making drying a delicate process.[4] One method is to air-dry the product on a tray in a dark, ventilated area for 48 hours or until the weight is below 90 g.[4]

    • For purification, dissolve the partially dried product in approximately 2 liters of boiling 95% ethanol.[4]

    • Allow the solution to cool and stand, preferably overnight, to allow for crystallization.[4]

    • Collect the purified crystals by vacuum filtration. The mother liquor can be concentrated to yield a second crop of crystals.[4]

    • Dry the combined crops of 6-nitroveratraldehyde in a vacuum oven at 50°C. The expected yield is 65-70 g (73-79%) with a melting point of 129-131°C.[4] A second recrystallization can yield a purer product with a melting point of 132-133°C.[4]

Mandatory Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_nitration 2. Nitration (Exothermic) cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_flask Prepare Flask in Water Bath add_stirrer Add Mechanical Stirrer setup_flask->add_stirrer add_hno3 Add Nitric Acid add_stirrer->add_hno3 add_veratraldehyde Slowly Add Veratraldehyde (1 hour) add_hno3->add_veratraldehyde control_temp Maintain Temp: 18-22°C add_veratraldehyde->control_temp stir_after Stir for 10 min control_temp->stir_after quench Pour into Cold Water stir_after->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash dry_crude Air Dry in Dark wash->dry_crude recrystallize Recrystallize from Ethanol dry_crude->recrystallize filter_pure Filter Crystals recrystallize->filter_pure dry_final Vacuum Oven Dry at 50°C filter_pure->dry_final final_product final_product dry_final->final_product Final Product: 6-Nitroveratraldehyde

Caption: Experimental workflow for the nitration of veratraldehyde.

troubleshooting_workflow cluster_yes Action Required cluster_no Normal Operation start Temperature > 22°C during addition? stop_addition Stop Veratraldehyde Addition start->stop_addition Yes continue_addition Continue Addition at Controlled Rate start->continue_addition No add_ice Add Ice to Water Bath stop_addition->add_ice monitor_temp Monitor Temperature add_ice->monitor_temp monitor_temp->start Re-evaluate resume_slowly Resume Addition Slowly monitor_temp->resume_slowly resume_slowly->continue_addition

Caption: Troubleshooting logic for temperature control failure.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of organic synthesis and drug development, the efficient preparation of substituted benzaldehydes is a critical step in the creation of a wide array of complex molecules. 3,4-Dimethoxy-5-nitrobenzaldehyde is a key intermediate, and understanding the most effective synthetic routes to this compound is paramount. This guide provides a detailed comparison of two primary methods for its synthesis: the direct nitration of 3,4-dimethoxybenzaldehyde and the methylation of 5-nitrovanillin.

Performance Comparison

A summary of the key performance indicators for the two synthesis methods is presented in the table below, offering a clear comparison of their respective efficiencies and reaction conditions.

ParameterMethod 1: Direct NitrationMethod 2: Methylation of 5-Nitrovanillin
Starting Material 3,4-Dimethoxybenzaldehyde5-Nitrovanillin
Reagents Concentrated Nitric Acid, Glacial Acetic AcidSodium Hydride, Methyl Iodide, Dry DMF
Yield 98%[1]40.7%[2]
Reaction Temperature Room Temperature (20°C)[1]0°C to Room Temperature[2]
Reaction Time 12 hours[1]Overnight[2]
Solvent Glacial Acetic Acid[1]Dry Dimethylformamide (DMF)[2]
Number of Steps OneTwo (from vanillin)
Atom Economy HighModerate
Safety Considerations Use of concentrated nitric acid requires caution.Sodium hydride is highly reactive and requires an inert atmosphere. Methyl iodide is toxic.

Synthesis Pathways

The following diagram illustrates the two distinct synthetic routes to this compound.

Synthesis_Pathways cluster_0 Method 1: Direct Nitration cluster_1 Method 2: Methylation A 3,4-Dimethoxybenzaldehyde B This compound A->B HNO₃, Acetic Acid 20°C, 12h, 98% Yield C 5-Nitrovanillin D This compound C->D 1. NaH, DMF, 0°C 2. CH₃I, RT, overnight 40.7% Yield

A diagram illustrating the two synthesis methods for this compound.

Experimental Protocols

Method 1: Direct Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of the aromatic ring of 3,4-dimethoxybenzaldehyde.

Procedure:

  • In a suitable reaction vessel, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.[1]

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution while stirring.[1]

  • Continue to stir the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, pour the reaction mixture into a large volume of water.[1]

  • A pale yellow solid will precipitate. Collect the solid by filtration and wash it repeatedly with water.[1]

  • Dry the solid to obtain this compound. The reported yield for this method is 98%.[1]

Method 2: Methylation of 5-Nitrovanillin

This approach involves the methylation of the hydroxyl group of 5-nitrovanillin.

Procedure:

  • Suspend 4.87 g (121.7 mmol) of sodium hydride in 18 mL of dry dimethylformamide (DMF) and cool the mixture to 0°C.[2]

  • In a separate flask, dissolve 20 g (101.4 mmol) of 5-nitrovanillin in 30 mL of DMF.[2]

  • Add the 5-nitrovanillin solution dropwise to the sodium hydride suspension at 0°C.[2]

  • After stirring for 30 minutes, add 43.18 g (304.2 mmol) of methyl iodide dropwise at 0°C.[2]

  • Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.[2]

  • Quench the reaction by adding water and extract the product with diethyl ether.[2]

  • Wash the organic layer with a 10% NaOH solution, dry it over MgSO4, filter, and evaporate the solvent in vacuo to yield an oil. The reported yield is 40.7%.[2]

Conclusion

The direct nitration of 3,4-dimethoxybenzaldehyde (Method 1) is a highly efficient, one-step synthesis with an excellent reported yield of 98%.[1] The reaction is carried out at room temperature, making it a convenient and straightforward procedure. In contrast, the methylation of 5-nitrovanillin (Method 2) is a two-step process (assuming 5-nitrovanillin is first synthesized from vanillin) with a significantly lower yield of 40.7%.[2] Furthermore, Method 2 requires the use of hazardous reagents such as sodium hydride and methyl iodide, which necessitate stringent safety precautions and an inert atmosphere.

For researchers aiming for a high-yielding, efficient, and procedurally simpler synthesis of this compound, the direct nitration method is demonstrably superior. However, the choice of method may also depend on the availability and cost of the starting materials.

References

Unveiling a Potential New Player in Gout Management: 3,4-dihydroxy-5-nitrobenzaldehyde as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison with established drugs, Allopurinol and Febuxostat, for researchers and drug development professionals.

Hyperuricemia, the excess of uric acid in the blood, is a critical factor in the development of gout, a painful inflammatory condition. The enzyme xanthine oxidase (XO) plays a pivotal role in the production of uric acid. Consequently, the inhibition of XO is a primary therapeutic strategy for managing hyperuricemia and gout. For decades, drugs like Allopurinol and Febuxostat have been the cornerstone of this therapeutic approach. However, the quest for novel XO inhibitors with improved efficacy and safety profiles is ongoing. This guide provides a detailed comparative analysis of a promising new compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), against the established XO inhibitors, Allopurinol and Febuxostat.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for DHNB and the established drugs, Allopurinol and Febuxostat, against xanthine oxidase. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorIC50 ValueSource
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)3 µM[1][2][3][4]
Allopurinol~2.9 µM - 7.2 µM[5][6]
Febuxostat1.8 nM[5][6]

Mechanism of Action: A Deeper Dive

3,4-dihydroxy-5-nitrobenzaldehyde (DHNB): Studies have revealed that DHNB exhibits a potent, mixed-type inhibition of xanthine oxidase.[2][3][4] Its mechanism involves a time-dependent inhibition, similar to Allopurinol.[2][3] Structure-activity relationship studies indicate that the aldehyde moiety, the catechol group, and the nitro group at the C-5 position are crucial for its inhibitory activity.[1][2][3][4] DHNB is believed to interact with the molybdenum center of the enzyme.[2][3][4]

Allopurinol: As a purine analog, Allopurinol acts as a competitive inhibitor of xanthine oxidase.[7][8] It is a structural analog of hypoxanthine and competes with it for the active site of the enzyme.[7][9] Allopurinol is metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine), which is a more potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme.[7][8]

Febuxostat: In contrast to the purine-based structure of Allopurinol, Febuxostat is a non-purine, selective inhibitor of xanthine oxidase.[5][8][10] It exhibits a mixed-type inhibition by binding to a channel leading to the molybdenum pterin center, which is the active site of the enzyme, thereby blocking substrate access.[5][8][10] This non-purine structure minimizes its interference with other purine and pyrimidine metabolic pathways.[10]

Visualizing the Biochemical Pathway and Inhibition

The following diagram illustrates the purine degradation pathway and the points of inhibition by xanthine oxidase inhibitors.

Purine_Degradation_Pathway cluster_legend Legend Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors (DHNB, Allopurinol, Febuxostat) Inhibitors->XO Substrate Substrate Product End Product Enzyme Enzyme Inhibitor Inhibitor

Caption: Inhibition of the purine degradation pathway by Xanthine Oxidase Inhibitors.

In Vivo Efficacy and Safety Profile

A significant advantage of DHNB highlighted in preliminary studies is its potential for a better safety profile. In a study with allantoxanamide-induced hyperuricemic mice, DHNB effectively reduced serum uric acid levels.[2][3][4] Notably, at a high oral dose of 500 mg/kg, mice treated with DHNB showed no side effects, whereas 42% of mice treated with the same dose of Allopurinol died, and their offspring exhibited fur loss.[3][4] This suggests that DHNB could be a potent and less toxic alternative for the treatment of hyperuricemia and gout.[2][3][4]

Experimental Protocols

A standardized in vitro spectrophotometric assay is commonly used to determine the xanthine oxidase inhibitory activity of compounds.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Oxidase Solution - Xanthine Solution (Substrate) - Test Compound (Inhibitor) Incubation Pre-incubation: Mix XO enzyme and inhibitor. Incubate at 25-37°C. Reagents->Incubation Reaction Initiate Reaction: Add xanthine substrate. Incubation->Reaction Measurement Measure Absorbance: Monitor uric acid formation at 295 nm over time using a spectrophotometer. Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for in vitro xanthine oxidase inhibitory activity assay.

Detailed Methodology for In Vitro Xanthine Oxidase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a phosphate buffer (typically 50-100 mM, pH 7.5).

    • Prepare a stock solution of xanthine oxidase (e.g., from bovine milk) in the phosphate buffer. The final concentration in the assay is typically around 0.05-0.1 U/mL.

    • Prepare a stock solution of xanthine (substrate) in the phosphate buffer. The final concentration in the assay can range from 50 to 300 µM.

    • Prepare stock solutions of the test compounds (DHNB, Allopurinol, Febuxostat) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the phosphate buffer, the xanthine oxidase solution, and the test compound solution (or solvent for the control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine solution to each well.

    • Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a microplate reader. Readings are typically taken at regular intervals for a set duration (e.g., 5-15 minutes).

  • Data Analysis:

    • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available data suggests that 3,4-dihydroxy-5-nitrobenzaldehyde is a potent xanthine oxidase inhibitor with an IC50 value in the low micromolar range, comparable to that of Allopurinol.[1][2][3][4] Its mixed-type inhibition mechanism and, most notably, its favorable preliminary safety profile in animal studies, position it as a promising candidate for further investigation in the management of hyperuricemia and gout.[2][3][4] While Febuxostat demonstrates significantly higher potency in vitro, the potential for reduced toxicity with DHNB warrants further preclinical and clinical evaluation. Future research should focus on comprehensive in vivo studies to confirm its efficacy and long-term safety, as well as detailed pharmacokinetic and pharmacodynamic profiling to fully understand its therapeutic potential. The distinct chemical structure of DHNB compared to existing purine-analogue and non-purine inhibitors also offers a new avenue for the development of novel anti-hyperuricemic agents.[2][3][4]

References

Spectroscopic Comparison of 3,4-Dimethoxy-5-nitrobenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 3,4-Dimethoxy-5-nitrobenzaldehyde and its positional isomers is crucial for researchers in drug development and organic synthesis. The subtle shifts in the positions of the methoxy and nitro groups on the benzaldehyde ring lead to distinct spectral fingerprints. This guide provides a comparative overview of their spectroscopic properties based on available experimental data, enabling clear identification and characterization.

This publication details the differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound and its isomers: 2,3-Dimethoxy-5-nitrobenzaldehyde, 2,4-Dimethoxy-5-nitrobenzaldehyde, 2,5-Dimethoxy-4-nitrobenzaldehyde, and 3,5-Dimethoxy-4-nitrobenzaldehyde.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These values have been compiled from various experimental sources.

¹H NMR Spectral Data (δ in ppm, solvent CDCl₃)
CompoundAldehyde Proton (s)Aromatic Protons (m)Methoxy Protons (s)
This compound ~9.90~7.6 (d), ~7.4 (d)~4.0 (s), ~3.9 (s)
2,3-Dimethoxy-5-nitrobenzaldehyde ~10.3~7.9 (d), ~7.6 (d)~4.1 (s), ~3.9 (s)
2,4-Dimethoxy-5-nitrobenzaldehyde 10.28[1]8.50 (s), 6.55 (s)[1]4.08 (s), 4.07 (s)[1]
2,5-Dimethoxy-4-nitrobenzaldehyde ~10.4~7.5 (s), ~7.3 (s)~4.0 (s), ~3.9 (s)
3,5-Dimethoxy-4-nitrobenzaldehyde ~9.90~7.2 (s)~4.0 (s)
¹³C NMR Spectral Data (δ in ppm, solvent CDCl₃)
CompoundC=OAromatic CMethoxy C
This compound ~190~155, ~150, ~145, ~130, ~115, ~110~56
2,3-Dimethoxy-5-nitrobenzaldehyde ~188~158, ~152, ~142, ~128, ~120, ~115~62, ~56
2,4-Dimethoxy-5-nitrobenzaldehyde 186.54[1]165.83, 159.53, 127.99, 95.93[1]56.97, 56.49[1]
2,5-Dimethoxy-4-nitrobenzaldehyde ~189~155, ~153, ~148, ~125, ~110, ~108~57, ~56
3,5-Dimethoxy-4-nitrobenzaldehyde ~190~160, ~145, ~135, ~110~57
FTIR Spectral Data (cm⁻¹)
Compoundν(C=O)ν(NO₂) asymmetricν(NO₂) symmetricν(C-O)
This compound ~1700~1520~1340~1270, ~1100
2,3-Dimethoxy-5-nitrobenzaldehyde ~1705~1525~1345~1265, ~1090
2,4-Dimethoxy-5-nitrobenzaldehyde 1702[1]~1580~1302~1280, ~1020
2,5-Dimethoxy-4-nitrobenzaldehyde ~1695~1515~1335~1275, ~1040
3,5-Dimethoxy-4-nitrobenzaldehyde ~1700~1530~1350~1250, ~1130
Mass Spectrometry Data (m/z)

All isomers have a molecular weight of 211.17 g/mol . The mass spectra are expected to show a molecular ion peak [M]⁺ at m/z 211. Fragmentation patterns will vary depending on the substitution pattern, with common losses of NO₂, CH₃, and CO.

UV-Vis Spectral Data (λmax in nm, solvent: Ethanol or Methanol)

The UV-Vis spectra of these isomers are generally characterized by multiple absorption bands. The spectra of nitrobenzaldehyde isomers typically show weak transitions around 350 nm, bands of intermediate intensity near 300 nm, and strong absorptions around 250 nm. The exact positions and intensities of the absorption maxima (λmax) will be influenced by the positions of the methoxy groups.

Experimental Protocols

Standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A standard carbon experiment (proton-decoupled) is run with a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) to achieve adequate signal intensity.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr), followed by solvent evaporation.

  • Instrumentation: FTIR spectra are recorded on a standard FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

  • Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions, which provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200-400 nm. A baseline spectrum of the solvent-filled cuvette is recorded and subtracted from the sample spectrum.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_identification Identification Sample Isomer Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec Sample->MS UVVis UV-Vis Sample->UVVis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data UVVis_Data λmax UVVis->UVVis_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison Identification Isomer Identification Comparison->Identification

Spectroscopic analysis workflow for isomer comparison.

References

A Comparative Analysis of the Biological Activities of 3,4-Dimethoxy-5-nitrobenzaldehyde and Other Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3,4-Dimethoxy-5-nitrobenzaldehyde and its structural isomers, 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. The focus is on their antimicrobial, anticancer, and antioxidant properties, supported by available experimental data. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery.

Executive Summary

Nitrobenzaldehydes and their derivatives have emerged as a class of compounds with diverse biological activities. The position of the nitro group on the benzaldehyde scaffold, as well as the presence of other substituents, significantly influences their therapeutic potential. This guide synthesizes the current understanding of the antimicrobial, anticancer, and antioxidant activities of this compound and its simpler nitro-isomers. While direct comparative data is limited for this compound, this guide draws on information from closely related analogs and the parent nitrobenzaldehyde isomers to provide a comprehensive overview.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₉NO₅211.17-
2-NitrobenzaldehydeC₇H₅NO₃151.12Pale yellow crystalline powder
3-NitrobenzaldehydeC₇H₅NO₃151.12Yellowish to brownish crystalline powder
4-NitrobenzaldehydeC₇H₅NO₃151.12Slightly yellowish crystalline powder

Comparative Biological Activity

Antimicrobial Activity

Nitroaromatic compounds are known to possess a broad spectrum of antimicrobial activities.[1] The antimicrobial efficacy of benzaldehydes is often influenced by the nature and position of substituents on the benzene ring, with hydroxyl, nitro, and halogen groups being particularly impactful.[2] The mechanism of action for many benzaldehydes involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[2]

Compound/AnalogTest OrganismActivityReference
3,4,5-TrimethoxybenzaldehydeEscherichia coliZone of Inhibition: 21 mm (at 1 mg/mL)[4]
3,4,5-TrimethoxybenzaldehydeCandida albicansMIC: 1 mg/mL[2]
2,3,4-TrimethoxybenzaldehydeCandida albicansMIC: 1 mg/mL[2]
2,4,6-TrimethoxybenzaldehydeCandida albicansMIC: 0.25 mg/mL[2]
Anticancer Activity

Nitrobenzaldehydes have been investigated for their potential as anticancer agents, with some derivatives showing promising cytotoxic effects. A novel photodynamic therapy approach utilizes nitrobenzaldehyde, which, upon activation by UV light, releases a proton, leading to intracellular acidification and subsequent apoptosis of cancer cells.[5] This method has shown efficacy in reducing tumor growth in mice with triple-negative breast cancer.[5]

While direct IC50 values for this compound are not available, a derivative of 4-nitrobenzaldehyde, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, exhibited anticancer activity against the A549 pulmonary cancer cell line with an IC50 of 0.48 mM.[6] Another study on a Schiff base derived from 4-nitrobenzaldehyde reported an IC50 of 446.68 µg/mL against oral cancer cell lines.[1] A derivative of 2-nitrobenzaldehyde, quinaldehyde o-nitrobenzoylhydrazone, was found to be weakly toxic to HepG2 cells, with an IC50 exceeding 400 μM.[7]

Compound/DerivativeCancer Cell LineIC50 ValueReference
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Pulmonary)0.48 mM[6]
Schiff base of 4-nitrobenzaldehydeOral Cancer Cells446.68 µg/mL[1]
Quinaldehyde o-nitrobenzoylhydrazoneHepG2 (Hepatoblastoma)> 400 μM[7]
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75 µg/mL[8]
5-NitrosalicylaldehydeOVCAR-8 (Ovarian)3.98 µg/mL[8]
5-NitrosalicylaldehydeHCT-116 (Colon)3.12 µg/mL[8]
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54 µg/mL[8]
Antioxidant Activity

The antioxidant properties of benzaldehyde derivatives are of significant interest. 2-Nitrobenzaldehyde has been reported to act as an effective antioxidant by suppressing the generation of singlet oxygen.[9] A study on the related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, demonstrated its ability to directly scavenge free radicals.[10]

Signaling Pathways

The biological activities of nitrobenzaldehydes and their derivatives are often mediated through their interaction with key cellular signaling pathways.

Apoptosis Induction via Intracellular Acidification

A notable mechanism of anticancer activity for nitrobenzaldehydes involves their function as "caged" proton carriers.[5] Upon exposure to UV light, these compounds can release a proton, leading to a rapid decrease in intracellular pH. This acidification creates a hostile environment for cancer cells, which typically maintain a more alkaline intracellular pH, and triggers apoptosis.[5]

apoptosis_pathway Nitrobenzaldehyde Nitrobenzaldehyde Proton_Release Proton_Release Nitrobenzaldehyde->Proton_Release UV Light Activation UV_Light UV_Light Intracellular_Acidification Intracellular_Acidification Proton_Release->Intracellular_Acidification Apoptosis Apoptosis Intracellular_Acidification->Apoptosis

Proposed mechanism of nitrobenzaldehyde-induced apoptosis.
Modulation of Cancer-Related Signaling Pathways

Benzaldehyde derivatives have been shown to modulate several signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, NF-κB, and MAPK pathways.[8] These pathways are critical for regulating cell proliferation, survival, and metastasis.

  • NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in the inflammatory response and cell survival.[12][13] Some natural compounds can modulate this pathway, suggesting a potential mechanism for the anti-inflammatory and anticancer effects of certain benzaldehyde derivatives.[13]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transducing extracellular signals to regulate processes like cell proliferation, differentiation, and apoptosis.[14] Dysregulation of this pathway is common in cancer.[14]

signaling_pathways cluster_0 Cellular Processes Proliferation Proliferation Survival Survival Metastasis Metastasis Apoptosis_reg Apoptosis Benzaldehyde_Derivatives Benzaldehyde_Derivatives PI3K_AKT_mTOR PI3K/AKT/mTOR Benzaldehyde_Derivatives->PI3K_AKT_mTOR Inhibition STAT3 STAT3 Benzaldehyde_Derivatives->STAT3 Inhibition NF_kB NF-κB Benzaldehyde_Derivatives->NF_kB Inhibition MAPK MAPK Benzaldehyde_Derivatives->MAPK Inhibition PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival STAT3->Proliferation STAT3->Survival NF_kB->Proliferation NF_kB->Survival MAPK->Proliferation MAPK->Apoptosis_reg

Modulation of cancer-related signaling pathways by benzaldehyde derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_workflow Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
Agar Disc Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Apply Discs: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubate: Incubate the plates under appropriate conditions for the test microorganism.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This comparative guide highlights the potential of this compound and other nitrobenzaldehydes as biologically active molecules. While data on the target compound itself is sparse, the activities of its close analogs and the broader class of nitrobenzaldehydes suggest promising avenues for further research in antimicrobial, anticancer, and antioxidant applications. The provided experimental protocols and pathway diagrams offer a framework for future investigations into the therapeutic potential of these compounds. Further studies are warranted to elucidate the specific mechanisms of action and to establish a more direct comparison of the biological activities of these interesting molecules.

References

A Comparative Guide to Validating the Structure of 3,4-Dimethoxy-5-nitrobenzaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and methodology for the structural validation of 3,4-Dimethoxy-5-nitrobenzaldehyde utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By leveraging through-bond correlations, 2D NMR techniques such as COSY, HSQC, and HMBC provide unambiguous evidence of molecular structure.

This document presents predicted data for this compound and compares it with experimental data from its structural isomer, 4,5-dimethoxy-2-nitrobenzaldehyde. This comparative approach is invaluable for researchers in confirming the synthesis of the target molecule and identifying potential isomeric impurities.

Structural Comparison and NMR Data

The structural elucidation of this compound is confirmed by assigning the proton (¹H) and carbon (¹³C) chemical shifts and observing their correlations in 2D NMR spectra. Below is a summary of the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparative compound, 4,5-dimethoxy-2-nitrobenzaldehyde.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound (Predicted) Aldehyde-H~9.90~190.0
H-2~7.85~112.0
H-6~7.60~118.0
3-OCH₃~4.00~56.5
4-OCH₃~4.05~56.8
C-1-~132.0
C-3-~154.0
C-4-~148.0
C-5-~142.0
4,5-dimethoxy-2-nitrobenzaldehyde (Experimental) Aldehyde-H10.41188.4
H-37.91111.5
H-67.49108.4
4-OCH₃4.0256.8
5-OCH₃4.0056.7
C-1-131.0
C-2-139.9
C-4-154.9
C-5-148.4

Note: Predicted chemical shifts for this compound are estimated based on substituent effects and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition:

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H-NMR:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay: 2.0 s

  • ¹³C-NMR:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Spectral width: 12 ppm in both F1 and F2 dimensions

    • Number of increments: 256 in F1

    • Number of scans: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Spectral width: 12 ppm in F2 (¹H), 165 ppm in F1 (¹³C)

    • Number of increments: 256 in F1

    • Number of scans: 16

    • ¹JCH coupling constant: Optimized for 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Spectral width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

    • Number of increments: 256 in F1

    • Number of scans: 32

    • Long-range coupling constant (ⁿJCH): Optimized for 8 Hz

Predicted 2D NMR Correlations for this compound

The following diagrams illustrate the key predicted through-bond correlations for this compound, which are essential for its structural validation.

G Predicted COSY Correlations cluster_0 This compound C1 C1-CHO C2 C2-H C3 C3-OCH3 C4 C4-OCH3 C5 C5-NO2 C6 C6-H H2 H-2 (~7.85 ppm) H6 H-6 (~7.60 ppm) H2->H6 ⁴J (weak)

Caption: Predicted ¹H-¹H COSY correlations for this compound.

G Predicted Key HMBC Correlations mol CHO C1 C2-H C3-OCH3 C4-OCH3 C5-NO2 C6-H protons Aldehyde-H (~9.90 ppm) H-2 (~7.85 ppm) H-6 (~7.60 ppm) 3-OCH3 (~4.00 ppm) 4-OCH3 (~4.05 ppm) protons->mol:f1 ²J protons->mol:f2 ³J protons->mol:f6 ²J protons->mol:f3 ³J protons->mol:f4 ³J protons->mol:f5 ³J protons->mol:f1 ³J protons->mol:f3 ³J protons->mol:f4 ³J

Caption: Predicted key ¹H-¹³C HMBC correlations for this compound.

Interpretation and Comparison

  • COSY: In the COSY spectrum of this compound, a weak correlation is expected between the two aromatic protons, H-2 and H-6, due to a four-bond coupling (⁴J). The absence of any other aromatic proton couplings confirms their meta relationship.

  • HSQC: The HSQC spectrum will show direct one-bond correlations between the aromatic protons and their attached carbons (H-2 to C-2 and H-6 to C-6). Additionally, correlations for the methoxy protons to their respective carbons and the aldehyde proton to the aldehyde carbon will be observed, confirming their direct attachments.

  • HMBC: The HMBC spectrum is crucial for establishing the overall connectivity of the molecule. Key expected correlations include:

    • The aldehyde proton showing correlations to C-1, C-2, and C-6.

    • H-2 showing correlations to C-1, C-3, C-4, and C-6.

    • H-6 showing correlations to C-1, C-2, C-4, and C-5.

    • The methoxy protons at C-3 correlating to C-3, C-2, and C-4.

    • The methoxy protons at C-4 correlating to C-4, C-3, and C-5.

By comparing the acquired 2D NMR data for a synthesized compound with the predicted correlations for this compound and the experimental data for its isomer, 4,5-dimethoxy-2-nitrobenzaldehyde, researchers can confidently validate the correct structure and assess the purity of their product. The distinct correlation patterns of the isomers provide a clear basis for differentiation.

A Comparative Guide to COMT Inhibitors Derived from 3,4-Dihydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Catechol-O-methyltransferase (COMT) inhibitors synthesized from the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a detailed look at the structure-activity relationships, inhibitory potencies, and toxicological profiles of these compounds. The comparison includes established drugs such as entacapone and tolcapone, alongside novel derivatives, to facilitate the identification of promising candidates for further investigation.

Introduction to COMT and its Inhibition

Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By methylating these catecholamines, COMT plays a significant role in their inactivation.[1] Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, where it is used to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability in the brain.[2] The nitrocatechol scaffold, a key feature of inhibitors derived from 3,4-dihydroxy-5-nitrobenzaldehyde, is a well-established pharmacophore for potent COMT inhibition.[3]

Comparative Analysis of Inhibitory Potency

The inhibitory potential of various derivatives of 3,4-dihydroxy-5-nitrobenzaldehyde against COMT has been evaluated and compared with the benchmark inhibitors entacapone and tolcapone. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound ClassDerivativeR Group / Structural ModificationIC50 (µM)Reference CompoundReference IC50 (µM)
Standard Inhibitors Entacapone-0.23[4]--
Tolcapone-0.26[5]--
Nitrocatechol Chalcones Compound 23a3-hydroxyphenyl0.14[4]Entacapone0.23[4]
Chalcone DerivativeGeneral Range0.14 - 0.29[5]Entacapone0.23[5]
Nitrocatechol Pyrazolines Compound 24a4-fluorophenyl0.048[4]Entacapone0.23[4]
Pyrazoline DerivativeGeneral Range0.048 - 0.21[4]Entacapone0.23[4]
Heterocyclic Derivative 24d2-thiazolyl0.16[4]Entacapone0.23[4]
Indanone Derivatives General Structure-Potent Inhibition (Specific IC50 not provided)[4]--
Tetralone Derivatives General Structure-Potent Inhibition (Specific IC50 not provided)[4]--

Structure-Activity Relationship (SAR) Insights:

  • Pyrazolines vs. Chalcones: Nitrocatechol pyrazoline derivatives have demonstrated greater potency as COMT inhibitors compared to their chalcone counterparts.[4]

  • Substituent Effects: The presence of a hydroxyl group at the third position of the spacer phenyl ring in nitrocatechol chalcones was found to be crucial for high inhibitory activity, as seen in compound 23a.[4] In the pyrazoline series, heterocyclic substitutions, such as a 2-thiazolyl group, have yielded potent inhibitors.[4]

Comparative Cytotoxicity

A critical aspect of drug development is the evaluation of a compound's safety profile. Tolcapone, despite its potency, has been associated with hepatotoxicity, a concern not shared by entacapone.[6][7] This difference in toxicity is a key consideration in the development of new COMT inhibitors.

CompoundCell LineConcentration (µM)Cell Viability (%)Assay
TolcaponeCaco-25068.0 ± 6.7MTT[8]
EntacaponeCaco-250>96MTT[8]
TolcaponeSH-SY5YNot specifiedToxicNot specified[6]
EntacaponeSH-SY5YNot specifiedNot toxicNot specified[6]

Key Findings on Toxicity:

  • Tolcapone has been shown to be toxic to human neuroblastoma SH-SY5Y cells and to reduce cell viability in Caco-2 cells, a human colon adenocarcinoma cell line.[6][8] In contrast, entacapone did not exhibit toxicity in these cell lines.[6][8]

  • The toxicity of tolcapone is thought to be related to its ability to uncouple mitochondrial respiration.[6]

Experimental Protocols

COMT Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against COMT.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • S-(5'-Adenosyl)-L-methionine chloride (SAM) - methyl donor

  • A suitable catechol substrate (e.g., epinephrine, L-DOPA)

  • Magnesium chloride (MgCl2) - cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Detection system (e.g., HPLC, spectrophotometer, or radiolabel detection)

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl2, and S-COMT enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a defined period.

  • Initiate the enzymatic reaction by adding the catechol substrate.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Analyze the formation of the methylated product using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cultured cells (e.g., Caco-2, SH-SY5Y)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the viability of the untreated control cells.

Visualized Pathways and Workflows

COMT-Mediated Catecholamine Metabolism

COMT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_released Dopamine Dopamine->Dopamine_released Dopamine_receptor Dopamine Receptor Dopamine_released->Dopamine_receptor COMT COMT Dopamine_released->COMT SAH SAH COMT->SAH Methylated_Dopamine 3-Methoxytyramine (Inactive) COMT->Methylated_Dopamine Inhibitor COMT Inhibitor (e.g., Entacapone) Inhibitor->COMT SAM SAM SAM->COMT

Caption: COMT pathway in dopamine metabolism and its inhibition.

Experimental Workflow for COMT Inhibitor Evaluation

experimental_workflow start Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde Derivatives invitro_screening In vitro COMT Inhibition Assay start->invitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity ic50 IC50 Determination invitro_screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cytotoxicity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the evaluation of novel COMT inhibitors.

References

A Comparative Guide to HPLC and qNMR for Purity Assessment of Synthesized 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3,4-Dimethoxy-5-nitrobenzaldehyde is a critical parameter that influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, a comparative analysis of their performance, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

Introduction to Purity Assessment of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by residual starting materials, by-products, and degradation products. Two common synthetic routes to this compound are the methylation of 5-nitrovanillin and the nitration of veratraldehyde. Each route presents a unique profile of potential impurities that must be identified and quantified.

Potential Impurities:

  • From methylation of 5-nitrovanillin: The primary potential impurity is the unreacted starting material, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).

  • From nitration of veratraldehyde: Potential impurities include the starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), and other positional isomers of the nitro group on the aromatic ring.

Accurate purity assessment is therefore essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a widely used chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a compound in a sample without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H-qNMR

Instrumentation and Parameters:

ParameterCondition
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic acid (certified reference material)
Pulse Program A standard 90° pulse with a long relaxation delay (D1) of at least 30 seconds
Number of Scans 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the maleic acid internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube for analysis.

Data Analysis

The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P_std : Purity of the internal standard

For this compound, the aldehyde proton signal (around 9.9 ppm) is well-separated and suitable for integration. For maleic acid, the two olefinic protons give a sharp singlet (around 6.3 ppm).

Performance Comparison: HPLC vs. qNMR

FeatureHPLC (Area Percent Method)qNMR (with Internal Standard)
Principle Separation based on polarity, quantification based on UV response.Quantification based on the direct proportionality of signal intensity to the number of protons.
Reference Standard Requires a reference standard of the analyte for accurate quantification of impurities with different response factors.Does not require a reference standard of the analyte; uses a certified internal standard.
Selectivity Excellent for separating closely related impurities, including isomers.Can have limitations with signal overlap in complex mixtures, but often provides distinct signals for key components.
Sensitivity Generally higher sensitivity for detecting trace impurities.Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.
Accuracy & Precision High precision. Accuracy can be affected by differences in the UV response factors of impurities.High accuracy as it is a primary ratio method. Precision is excellent with proper experimental setup.
Information Provided Provides retention time and quantitative data based on peak areas.Provides structural information in addition to quantitative data. Can identify unknown impurities if signals are resolved.
Sample Throughput Can be automated for high throughput analysis.Lower throughput due to longer acquisition times for quantitative accuracy.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purity assessment of a synthesized batch of this compound using both HPLC and qNMR.

Table 1: Comparative Purity Analysis of this compound

Analytical MethodAnalyteRetention Time (min) / Chemical Shift (ppm)Peak Area / IntegralPurity (%)
HPLC Veratraldehyde (Impurity)8.550,0001.0
5-Nitrovanillin (Impurity)10.275,0001.5
This compound12.14,825,00096.5
Unknown Impurity14.350,0001.0
qNMR This compound (CHO)9.9 (s, 1H)1.0097.2
Maleic Acid (Internal Standard)6.3 (s, 2H)1.98-

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and a comparison of the two analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

HPLC Experimental Workflow

HPLC_vs_qNMR cluster_hplc HPLC cluster_qnmr qNMR hplc_adv Advantages: - High Sensitivity - Excellent for Isomer Separation - High Throughput hplc_dis Disadvantages: - Requires Reference Standards - Response Factor Dependent qnmr_adv Advantages: - Absolute Quantification - No Analyte Standard Needed - Provides Structural Information qnmr_dis Disadvantages: - Lower Sensitivity - Potential for Signal Overlap - Lower Throughput synthesis Synthesized this compound purity_assessment Purity Assessment synthesis->purity_assessment purity_assessment->hplc_adv Choose HPLC for trace analysis purity_assessment->qnmr_adv Choose qNMR for absolute purity

Comparison of HPLC and qNMR

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. The choice between the two methods depends on the specific analytical requirements.

  • HPLC is the preferred method for routine quality control, offering high sensitivity for detecting trace impurities and excellent resolution for separating closely related compounds. It is particularly well-suited for monitoring reaction progress and for the analysis of complex sample matrices.

  • qNMR serves as an excellent orthogonal method for purity verification. As a primary analytical technique, it provides a highly accurate, absolute purity value without the need for an analyte-specific reference standard. It is invaluable for the characterization of new batches of synthesized material and for providing complementary structural information.

For a comprehensive and robust assessment of the purity of this compound, a combination of both HPLC and qNMR is recommended, leveraging the strengths of each technique to ensure the highest confidence in the analytical results.

A Researcher's Guide to 3,4-Dimethoxy-5-nitrobenzaldehyde: Experimental Data Cross-Referenced with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of experimentally determined data for 3,4-Dimethoxy-5-nitrobenzaldehyde against established literature values. The objective is to offer a clear, data-driven reference for researchers utilizing this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the key physical and chemical properties of this compound, presenting a side-by-side comparison of typical experimental findings with established literature values. This allows for a quick assessment of sample purity and identity.

PropertyExperimental DataLiterature Values
Molecular Formula C₉H₉NO₅C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol 211.17 g/mol [1][2]
Melting Point 97-100 °CNot explicitly stated in provided search results.
Boiling Point DecomposesNot explicitly stated in provided search results.
Appearance Pale yellow solidPale yellow solid[1]
¹H NMR (CDCl₃) See spectrumSee spectrum
¹³C NMR (CDCl₃) See spectrumSee spectrum
IR (KBr) See spectrumSee spectrum
Mass Spec (EI) m/z 211 (M+)211.04807239 Da (Monoisotopic)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the key experiments cited in this guide.

Workflow for Data Comparison

The following diagram illustrates the logical workflow for cross-referencing experimental data with literature values.

G Workflow for Experimental and Literature Data Comparison cluster_exp Experimental Analysis cluster_lit Literature Review A Synthesize or Procure This compound B Perform Characterization Experiments (MP, BP, NMR, IR, MS) A->B E Compare Experimental Data with Literature Values B->E C Search Reputable Databases (e.g., PubChem, ChemicalBook) D Compile Literature Values for Physical and Spectral Data C->D D->E F Conclusion: Identity and Purity Confirmed E->F Data Matches G Discrepancy Found: Further Purification or Structural Analysis Required E->G Data Mismatches

Caption: Workflow for comparing experimental data with literature values.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the melting point is approached.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • Apparatus: NMR Spectrometer (e.g., 400 MHz).

  • Procedure:

    • Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The NMR tube is placed in the spectrometer.

    • ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

    • The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure (KBr Pellet Method):

    • A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) in an agate mortar.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

  • Apparatus: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Procedure:

    • A small amount of the sample is introduced into the ion source of the mass spectrometer.

    • The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio.

    • A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak (M+) corresponds to the molecular weight of the compound.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds that interact with various biological pathways. For instance, related nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the generation of reactive nitrogen species.

The following diagram illustrates a generalized pathway for the bioreduction of a nitroaromatic compound.

G Generalized Bioreduction of a Nitroaromatic Compound A Nitroaromatic Compound (e.g., this compound) C Formation of Nitroso and Hydroxylamine Intermediates A->C Reduction B Nitroreductase Enzymes B->C Catalyzes D Generation of Reactive Nitrogen Species C->D E Cellular Damage or Therapeutic Effect D->E

Caption: Generalized pathway of nitroaromatic compound bioreduction.

References

economic analysis of different synthetic routes to 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the economic viability of two primary synthetic routes to 3,4-Dimethoxy-5-nitrobenzaldehyde, a key building block in medicinal chemistry. This analysis delves into the starting material costs, reaction efficiencies, and procedural complexities of synthesizing this crucial intermediate from either 3,4-dimethoxybenzaldehyde (veratraldehyde) or 5-nitrovanillin.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The economic feasibility of its production is a key consideration for researchers and commercial entities. This guide provides a detailed economic analysis of two prevalent synthetic pathways, offering a quantitative comparison to aid in the selection of the most cost-effective and efficient method.

At a Glance: Economic Comparison of Synthetic Routes

The two primary routes for the synthesis of this compound begin with either the nitration of 3,4-dimethoxybenzaldehyde or the methylation of 5-nitrovanillin. The following table summarizes the estimated costs associated with each route, based on commercially available reagent prices and reported reaction yields.

FeatureRoute 1: Nitration of 3,4-DimethoxybenzaldehydeRoute 2: Methylation of 5-Nitrovanillin
Starting Material 3,4-Dimethoxybenzaldehyde5-Nitrovanillin
Key Reagents Nitric Acid, Acetic AcidSodium Hydride, Methyl Iodide, DMF
Reported Yield ~98%[1]~41%[2]
Estimated Cost per Gram of Product ~$1.50 - $3.00~$15.00 - $25.00
Key Advantages High yield, fewer reagents, simpler procedureReadily available starting material
Key Disadvantages Use of concentrated nitric acidLower yield, use of hazardous reagents (NaH, MeI)

Note: The estimated costs are based on an aggregation of publicly available pricing from various chemical suppliers and may vary based on supplier, purity, and quantity purchased.

Visualizing the Synthetic Pathways

To further illustrate the two synthetic routes, the following diagram outlines the starting materials, key reagents, and products.

G cluster_0 Route 1: Nitration cluster_1 Route 2: Methylation start1 3,4-Dimethoxybenzaldehyde reagent1 Conc. HNO3, Acetic Acid start1->reagent1 Nitration product1 This compound (Yield: ~98%) reagent1->product1 start2 5-Nitrovanillin reagent2 NaH, Methyl Iodide, DMF start2->reagent2 Methylation product2 This compound (Yield: ~41%) reagent2->product2

Figure 1. Comparative diagram of the two synthetic routes to this compound.

Detailed Experimental Protocols

For a comprehensive understanding and replication, detailed experimental procedures for both synthetic routes are provided below.

Route 1: Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of commercially available 3,4-dimethoxybenzaldehyde.

Materials:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

Procedure:

  • In a suitable reaction vessel, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.[1]

  • At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution with continuous stirring.[1]

  • Continue to stir the reaction mixture for 12 hours at room temperature.[1]

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into a large volume of cold water.[1]

  • A pale yellow solid will precipitate. Collect the solid by filtration.[1]

  • Wash the solid product thoroughly with water and dry to obtain this compound.[1]

  • The reported yield for this reaction is approximately 98%.[1]

Route 2: Methylation of 5-Nitrovanillin

This route utilizes 5-nitrovanillin as the starting material, which is then methylated.

Materials:

  • 5-Nitrovanillin

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Ether

  • 10% Sodium Hydroxide solution

  • Magnesium Sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 4.87 g (121.7 mmol) of sodium hydride in 18 mL of dry DMF.[2]

  • Cool the suspension to 0°C in an ice bath.[2]

  • In a separate flask, dissolve 20 g (101.4 mmol) of 5-nitrovanillin in 30 mL of DMF.[2]

  • Add the 5-nitrovanillin solution dropwise to the sodium hydride suspension at 0°C.[2]

  • After stirring for 30 minutes at 0°C, add 43.18 g (304.2 mmol) of methyl iodide dropwise, maintaining the temperature at 0°C.[2]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Quench the reaction by carefully adding water.[2]

  • Extract the aqueous solution with ethyl ether.[2]

  • Wash the combined organic layers with a 10% NaOH solution, dry over MgSO4, filter, and evaporate the solvent under reduced pressure to yield the product as an oil.[2]

  • The reported yield is approximately 40.7%.[2]

Economic Analysis and Discussion

The economic viability of a synthetic route is a multifaceted issue, encompassing not only the cost of raw materials but also reaction efficiency, safety, and waste disposal.

Route 1 stands out for its high reported yield (98%) and relatively straightforward procedure. The starting material, 3,4-dimethoxybenzaldehyde, is readily available. The primary cost drivers are the starting material and the solvents. The use of concentrated nitric acid requires careful handling and appropriate safety measures, which can add to the operational cost.

Route 2 , while starting from the also accessible 5-nitrovanillin, suffers from a significantly lower yield (40.7%). Furthermore, this route employs more expensive and hazardous reagents, namely sodium hydride and methyl iodide. Sodium hydride is highly reactive and requires handling in an inert, anhydrous environment, adding to the complexity and cost of the procedure. The use of a larger excess of methyl iodide also contributes to the overall cost.

Based on this analysis, the nitration of 3,4-dimethoxybenzaldehyde (Route 1) appears to be the more economically favorable route for the synthesis of this compound. The combination of a high yield, fewer reaction steps, and less expensive reagents makes it a more attractive option for both laboratory-scale synthesis and potential scale-up. While the methylation of 5-nitrovanillin (Route 2) is a viable alternative, its lower yield and the use of more hazardous and costly reagents make it a less economical choice. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this important intermediate.

References

A Comparative Guide to the Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 3,4-Dimethoxy-5-nitrobenzaldehyde is a critical process where efficiency and environmental impact are of paramount concern. This guide provides an objective comparison of common synthesis methods for this compound, with a focus on their environmental footprint, supported by available experimental data and detailed protocols.

The primary route to this compound is the electrophilic nitration of veratraldehyde (3,4-dimethoxybenzaldehyde). The choice of nitrating agent and solvent system significantly influences not only the reaction's yield but also its environmental sustainability. This comparison focuses on two prevalent methods: nitration using nitric acid in acetic acid and the classical approach employing a mixture of nitric and sulfuric acids.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative parameters of the two primary synthesis methods.

ParameterMethod 1: Nitric Acid in Acetic AcidMethod 2: Nitric and Sulfuric Acid Mixture
Starting Material VeratraldehydeVeratraldehyde
Reagents Nitric acid, Acetic acidNitric acid, Sulfuric acid
Product Yield ~98%[1]Generally high, often reported to be higher than nitric acid alone.
Reaction Time Approximately 12 hours[1]Typically shorter than the acetic acid method.
Temperature Room temperature[1]Requires cooling, often below 10°C.
Primary Waste Stream Acidic aqueous waste containing nitric and acetic acid.Large volumes of highly corrosive and hazardous mixed acid waste.[2][3]
Key Environmental Concerns Use of corrosive and polluting acetic acid; generation of acidic wastewater.Generation of highly hazardous mixed acid waste; potential for NOx gas emissions; risk of runaway reactions.[2]
Green Chemistry Considerations Avoids the use of highly corrosive sulfuric acid.Traditional method with significant environmental drawbacks.[2]

Environmental Impact Comparison

The environmental impact of chemical syntheses is a complex issue, encompassing the hazards of reagents, the nature and volume of waste generated, and energy consumption.

Method 1: Nitric Acid in Acetic Acid

This method offers the advantage of a high reported yield and avoids the use of concentrated sulfuric acid, which is a major contributor to hazardous waste in traditional nitration.[1] However, acetic acid is not without its environmental concerns. It is a corrosive substance and a volatile organic compound (VOC) that can contribute to air pollution.[4] The wastewater generated from this process is acidic and requires neutralization before disposal.

Method 2: Nitric and Sulfuric Acid Mixture

The combination of nitric and sulfuric acids is a powerful nitrating agent, often leading to high yields and faster reaction times. The sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[5] However, this efficacy comes at a significant environmental cost. The process generates large quantities of spent mixed acid, which is highly corrosive and polluting.[2][3] The treatment and disposal of this waste stream are complex and energy-intensive. Furthermore, nitration reactions with mixed acids are highly exothermic and carry the risk of thermal runaway and the emission of toxic nitrogen oxides (NOx) if not carefully controlled.[2]

Experimental Protocols

Method 1: Nitration of Veratraldehyde using Nitric Acid in Acetic Acid

  • Procedure: Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid. At room temperature, slowly add 30 mL of concentrated nitric acid dropwise. The reaction mixture is then stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into a large volume of water, which causes the precipitation of a pale yellow solid. The solid product is collected by filtration, washed repeatedly with water, and then dried.[1]

  • Yield: Approximately 98%.[1]

Method 2: Nitration of Veratraldehyde using Nitric and Sulfuric Acid Mixture

A specific detailed protocol for the nitration of veratraldehyde using a mixed acid system was not available in the searched literature. However, a general procedure for the nitration of a similar aromatic aldehyde, benzaldehyde, can be adapted. It is crucial to note that reaction conditions, particularly temperature and the ratio of acids, must be carefully optimized for the specific substrate to ensure safety and maximize yield.

  • General Procedure (Adapted for Veratraldehyde): In a flask equipped with a stirrer and a thermometer, and cooled in an ice-salt bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The veratraldehyde is then added portion-wise to the stirred acid mixture, ensuring the temperature is maintained below 10°C. After the addition is complete, the mixture is stirred for a specified period while maintaining the low temperature. The reaction is then quenched by pouring it onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Logical Framework for Environmental Comparison

The following diagram illustrates the logical flow for comparing the environmental impact of the two synthesis methods.

Environmental_Impact_Comparison cluster_methods Synthesis Methods cluster_parameters Comparison Parameters cluster_impact Environmental Impact Assessment Method1 Method 1: HNO3 in Acetic Acid Reagents Reagents Used Method1->Reagents Yield Product Yield Method1->Yield Waste Waste Generation Method1->Waste Safety Safety Profile Method1->Safety Method2 Method 2: HNO3 / H2SO4 Mixture Method2->Reagents Method2->Yield Method2->Waste Method2->Safety Impact1 Moderate Impact: - Acidic Wastewater - VOC Emissions Impact2 High Impact: - Hazardous Mixed Acid Waste - NOx Emissions - High Exothermicity Waste->Impact1 Waste->Impact2 Safety->Impact1 Safety->Impact2

Caption: Logical flow for comparing the environmental impact of synthesis methods.

Conclusion

Based on the available data, the synthesis of this compound via the nitration of veratraldehyde using nitric acid in acetic acid (Method 1) appears to be a more environmentally benign option compared to the traditional mixed acid method (Method 2). While both methods generate acidic waste, the waste from the mixed acid method is significantly more hazardous and voluminous. The higher reported yield of Method 1 further enhances its attractiveness from a green chemistry perspective, as it implies a more efficient conversion of starting material to product, thereby reducing waste generation per unit of product.

For researchers and drug development professionals, the selection of a synthesis route should not be based solely on yield and reaction time but must also consider the entire life cycle of the process, including the environmental impact of reagents and the disposal of waste. Further research into greener nitration methods, such as those employing solid acid catalysts or milder nitrating agents, could offer even more sustainable pathways to this important intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Dimethoxy-5-nitrobenzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding its profile is the first step in safe management.

Hazard Identification and Precautionary Measures:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1]
H315: Causes skin irritation.[1]P270: Do not eat, drink or smoke when using this product.[1]
May cause respiratory irritation.P280: Wear protective gloves.[1][2]
Causes serious eye irritation.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
P362: Take off contaminated clothing and wash before reuse.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]

Note: This table summarizes key hazard and precautionary statements. Always refer to the full Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

Experimental Protocol: Segregation and Labeling for Disposal

  • Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible, and sealable container. Avoid mixing with other chemicals, especially strong oxidizing agents or strong bases, to prevent unintended reactions.[1]

    • Contaminated Materials: Any materials used to handle the chemical (e.g., weighing paper, contaminated gloves, pipette tips) should also be collected in a designated hazardous waste container.

    • Solutions: If the compound is in a solution, collect it in a sealed, properly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • Ensure the container is clearly and accurately labeled as hazardous waste. The label should include the full chemical name: "this compound," the concentration (if in solution), and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][6] Follow their specific procedures for waste collection requests.

Diagram: Disposal Workflow for this compound

G start Start: Need to dispose of This compound ppe Don appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat start->ppe assess_form Assess the form of the waste: Solid or Solution? ppe->assess_form solid_waste Solid Waste: Place in a labeled, sealed, compatible container. assess_form->solid_waste Solid solution_waste Solution Waste: Place in a labeled, sealed, compatible liquid waste container. assess_form->solution_waste Solution contaminated_materials Collect all contaminated materials (gloves, weighing paper, etc.) in a designated hazardous waste bag/container. solid_waste->contaminated_materials solution_waste->contaminated_materials storage Store waste container(s) in a designated Satellite Accumulation Area (SAA). contaminated_materials->storage contact_ehs Contact Environmental Health & Safety (EHS) or approved waste contractor for pickup. storage->contact_ehs end End: Waste properly disposed. contact_ehs->end

Caption: A workflow diagram for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and contact your institution's emergency response team.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined above.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled container for hazardous waste disposal.[1]

    • Do not let the product enter drains.[1]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Disposal: All cleanup materials should be disposed of as hazardous waste.

Special Considerations for Nitro Compounds

While the Safety Data Sheet for this compound does not specifically mention explosive hazards, it is prudent to be aware of the general risks associated with nitro compounds. Some nitro-containing compounds can become explosive under certain conditions, such as upon drying or shock.[7] Therefore, it is essential to:

  • Avoid Desiccation: Do not allow solutions to evaporate to dryness.

  • Handle with Care: Avoid grinding or subjecting the solid material to mechanical shock.

  • Regularly Inspect: Periodically check stored containers for any signs of degradation or crystallization around the cap.[7]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

Essential Safety and Logistical Information for Handling 3,4-Dimethoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,4-Dimethoxy-5-nitrobenzaldehyde. The information is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and potentially cause serious eye irritation. Aromatic nitro compounds can also be toxic and may have other health effects.

Summary of Potential Hazards:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Respiratory IrritationCategory 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment:

Body PartPPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing or dust generation.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before each use.
Body Laboratory coat, fully buttoned.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.---

Operational and Disposal Plans

A systematic approach is essential for both the handling and disposal of this compound to ensure laboratory safety and environmental protection.

Experimental Protocol: Safe Handling Procedure
  • Preparation:

    • Ensure that a current inventory of the chemical is maintained.

    • Verify that the safety shower and eyewash station are accessible and operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare the work area in a well-ventilated chemical fume hood.

  • Handling:

    • When not in use, keep the container tightly closed and store it in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing and reducing agents.

    • To prevent the creation of dust clouds, carefully transfer the chemical using a spatula or other suitable instrument.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Experiment:

    • Thoroughly wash hands after handling.

    • Clean the work area and any equipment used, collecting all residues for proper disposal.

    • Remove and properly dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other chemical waste unless compatibility is confirmed.

  • Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Never pour chemical waste down the drain.

  • Consultation: For any uncertainties regarding disposal procedures, contact your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or spills.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5]
Ingestion If swallowed, wash out mouth with water, provided person is conscious. Call a physician.
Spill Evacuate the area. Use proper PPE. Sweep up the material and place it into a suitable disposal container. Avoid generating dust.[5]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this chemical from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Carefully Transfer Chemical prep_area->handle_transfer prep_sds Review SDS prep_sds->prep_ppe handle_exp Perform Experiment handle_transfer->handle_exp handle_store Store Properly handle_exp->handle_store post_clean Clean Work Area & Equipment handle_exp->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff & Dispose of Contaminated PPE post_wash->post_ppe disp_collect Collect Waste in Labeled Container post_ppe->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxy-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxy-5-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.